Zirconium carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zirconium(4+);dicarbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNLJFOHNHSAR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O6Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957858 | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23288-53-1, 36577-48-7 | |
| Record name | Zirconium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Basic Zirconium Carbonate: Chemical Formula, Structure, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic zirconium carbonate is a pivotal inorganic compound that serves as a key precursor in the synthesis of a wide array of zirconium-based materials, including advanced ceramics, catalysts, and pharmaceuticals. Its utility stems from its reactivity and its ability to be transformed into high-purity zirconium oxide upon calcination. This technical guide provides an in-depth exploration of the chemical formula, structure, synthesis, and characterization of basic this compound, tailored for a scientific audience.
Chemical Formula and Nomenclature
Basic this compound is not a single, stoichiometrically fixed compound but rather a family of hydrated zirconium hydroxycarbonates. This variability is reflected in the multiple chemical formulas used to represent it in the literature. The most commonly accepted general formula is:
ZrO(CO₃)·nH₂O [1]
This formula represents zirconium oxycarbonate hydrate. However, other formulas are also frequently encountered, reflecting different degrees of hydroxylation and carbonation:
-
Zr(OH)₂CO₃·ZrO₂ : This formula emphasizes the presence of both hydroxide (B78521) and oxide moieties.[1][2][3]
-
Zr₂(CO₃)(OH)₂O₂ : Another representation of the basic carbonate.[6]
-
4ZrO₂·CO₂·11H₂O : This formula for a crystalline form highlights a specific stoichiometry.[7]
The CAS number for basic this compound is 57219-64-4 . It is also known by other names such as Zirconium(IV) carbonate hydroxide oxide, Zirconium(IV) carbonate basic, and Zirconium oxycarbonate.[2]
Molecular Structure and Coordination Chemistry
Basic this compound is typically an amorphous, white, inhomogeneous powder or moist cake.[8] Its amorphous nature precludes a well-defined crystal lattice, making detailed crystallographic studies challenging. However, insights into its local structure can be gleaned from spectroscopic and coordination chemistry principles.
The zirconium atom in basic this compound is in the +4 oxidation state.[9] Due to its high charge-to-size ratio, Zr(IV) is a hard Lewis acid with a strong affinity for hard Lewis bases like oxygen donor ligands.[10] In aqueous environments, zirconium ions undergo hydrolysis and polymerization, forming complex polynuclear species bridged by hydroxide (OH⁻) and oxide (O²⁻) groups.
The structure of basic this compound is believed to consist of a polymeric network of zirconium atoms linked by bridging hydroxide and/or oxide groups. Carbonate ions and water molecules are incorporated into this structure, with the carbonate ions potentially acting as bidentate or bridging ligands to the zirconium centers. The coordination number of zirconium in such complexes typically ranges from 6 to 8.[9]
The following diagram illustrates a plausible local coordination environment of zirconium in the polymeric structure of basic this compound.
Physicochemical Properties
A summary of the key physicochemical properties of basic this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | White to off-white amorphous powder or moist cake | [8][11] |
| Molecular Weight | 308.47 g/mol (for CH₂O₇Zr₂) | [2][4][5] |
| Melting Point | Decomposes at ~135 °C | [4][5][6] |
| Solubility | Insoluble in water; Soluble in hot concentrated acids and alkaline carbonates | [4][12] |
| ZrO₂ Content | Typically around 40% | [8] |
Quantitative Composition
The typical chemical composition of a commercial-grade basic this compound is detailed in the following table.
| Component | Content | Reference |
| ZrO₂ + HfO₂ | ≥ 40% | [13] |
| Fe₂O₃ | ≤ 0.002% | [13] |
| TiO₂ | ≤ 0.002% | [13] |
| Na₂O | ≤ 0.05% | [13] |
| Cl⁻ | ≤ 0.05% | [13] |
| SO₄²⁻ | ≤ 0.05% | [13] |
Experimental Protocols
Synthesis of High-Purity Basic this compound
A common method for preparing high-purity basic this compound involves the precipitation of basic zirconium sulfate (B86663) from a zirconium sulfate solution, followed by conversion to the carbonate.[5]
Materials:
-
Technically pure zirconium sulfate
-
Sodium carbonate or ammonium (B1175870) carbonate
-
Hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Basic Zirconium Sulfate:
-
Dissolve technically pure zirconium sulfate in deionized water (e.g., 356.6 g in 1.5 L of water) with stirring and filter the solution until clear.
-
Add sodium chloride (e.g., 50 g) to the solution and stir vigorously.
-
Gradually add a solution of sodium carbonate (e.g., 148.4 g) portionwise to precipitate basic zirconium sulfate.
-
Continue stirring for approximately 20 minutes after the addition is complete.
-
Filter the precipitate and wash it with deionized water.
-
-
Purification of Basic Zirconium Sulfate:
-
Suspend the moist filter cake of basic zirconium sulfate in deionized water (e.g., 1 L).
-
Add sodium chloride (e.g., 70 g) and concentrated hydrochloric acid (e.g., 50 ml) and warm the suspension slightly with stirring to dissolve the precipitate.
-
Upon further heating to about 50 °C, the purified basic zirconium sulfate will reprecipitate in an easily filterable form.
-
Heat the suspension to 85-95 °C for about 10 minutes, then filter and wash the precipitate with water.
-
-
Conversion to Basic this compound:
-
Suspend the purified basic zirconium sulfate in deionized water (e.g., 1 L).
-
Add a solution of sodium hydrogen carbonate (e.g., 100.8 g) portionwise to the suspension.
-
Stir the suspension for an additional 30 minutes.
-
Filter the resulting precipitate and wash it with deionized water until it is free of sulfate ions.
-
The final product is a pure, white, basic this compound.[5]
-
The following diagram illustrates the workflow for the synthesis of high-purity basic this compound.
Characterization Methods
Objective: To assess the crystallinity of the material.
Protocol:
-
Sample Preparation: A small amount of the dried basic this compound powder is gently pressed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02°.
-
Expected Results: For basic this compound, the XRD pattern typically shows broad, diffuse peaks characteristic of an amorphous or poorly crystalline material.[8][14]
Objective: To identify the functional groups present in the compound.
Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.[15] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer.
-
Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Expected Results: The FTIR spectrum of basic this compound will show characteristic absorption bands for O-H stretching (from water and hydroxide groups) around 3400 cm⁻¹, C=O stretching of the carbonate group around 1600 cm⁻¹, and Zr-O vibrations at lower wavenumbers.[8]
Objective: To study the thermal decomposition behavior and determine the water content.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer.
-
Data Collection: The sample is heated from room temperature to around 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss is recorded as a function of temperature.
-
Expected Results: The TGA curve for basic this compound typically shows a multi-step decomposition. The initial weight loss below 200 °C corresponds to the loss of adsorbed and coordinated water. Subsequent weight loss at higher temperatures is due to the decomposition of hydroxide and carbonate groups, ultimately yielding zirconium dioxide (ZrO₂) as the final residue.[8]
The thermal decomposition pathway of basic this compound can be visualized as follows:
Conclusion
Basic this compound is a fundamentally important material with a complex and variable chemical nature. While its amorphous structure presents challenges for detailed crystallographic analysis, its local coordination chemistry and physicochemical properties are well-understood through various analytical techniques. The synthesis and characterization protocols outlined in this guide provide a solid foundation for researchers and professionals working with this versatile zirconium compound. A thorough understanding of its properties is crucial for its effective application in the development of advanced materials and pharmaceutical products.
References
- 1. americanelements.com [americanelements.com]
- 2. americanelements.com [americanelements.com]
- 3. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 57219-64-4 CAS MSDS (Zirconium basic carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 6. This compound | Zr2(CO3)(OH)2O2 - BuyersGuideChem [buyersguidechem.com]
- 7. rushim.ru [rushim.ru]
- 8. researchgate.net [researchgate.net]
- 9. What are the coordination chemistry aspects of zirconium? - Blog [millingmetal.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound, BASIC [chembk.com]
- 13. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Solubility of Zirconium Basic Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium basic carbonate (Zr(OH)₂CO₃) is a key zirconium compound utilized in a multitude of industrial applications, including the manufacturing of catalysts, ceramics, and pharmaceuticals. Its utility is often dictated by its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of zirconium basic carbonate, presenting available qualitative and related quantitative data, detailed experimental protocols for solubility determination, and visual representations of its dissolution behavior.
Solubility Profile of Zirconium Basic Carbonate
The solubility of zirconium basic carbonate is highly dependent on the nature of the solvent. While direct quantitative solubility data for zirconium basic carbonate is not extensively available in peer-reviewed literature, a consistent qualitative profile has been established. This section summarizes this information and presents relevant quantitative data for chemically similar zirconium compounds to provide a foundational understanding.
Qualitative Solubility
Zirconium basic carbonate's solubility can be broadly categorized as follows:
-
Aqueous Insolubility : It is generally considered insoluble in water and organic solvents such as ethanol.[1][2][3][4] Some sources describe it as "slightly soluble" in water, which may indicate a very low level of dissolution or the formation of colloidal suspensions.[4]
-
Acidic Solubility : The compound readily dissolves in both mineral acids (e.g., hydrochloric acid, sulfuric acid) and organic acids (e.g., acetic acid).[5][6][7] This dissolution is an acid-base reaction where the carbonate and hydroxide (B78521) groups react with the acid.
-
Alkaline Carbonate Solubility : Zirconium basic carbonate is soluble in aqueous solutions of alkaline carbonates, most notably ammonium (B1175870) carbonate.[8][9] This is due to the formation of soluble zirconyl carbonate complexes.[10]
Data on Solubility
The following table summarizes the qualitative solubility of zirconium basic carbonate and includes relevant quantitative data for the solubility of zirconium dioxide (ZrO₂) in the presence of carbonate species, which can provide an approximation of the behavior of the basic carbonate form in similar solutions.
| Solvent System | Qualitative Solubility of Zirconium Basic Carbonate | Quantitative Solubility of Zirconium Dioxide (ZrO₂) | Temperature (°C) | pH | Observations |
| Water | Insoluble to Slightly Soluble[1][2][3][4] | ~10⁻¹⁰ to 10⁻⁸ M[11] | 25 | Neutral | Very low solubility. |
| Mineral Acids (e.g., HCl, H₂SO₄) | Soluble[5][6][7] | Data not available for ZBC | Ambient | Acidic | Dissolution is a chemical reaction. |
| Organic Acids (e.g., Acetic Acid) | Soluble[5][6][7] | Data not available for ZBC | Ambient | Acidic | Dissolution is a chemical reaction. |
| Ammonium Carbonate Solution | Soluble[8][9] | Data not available for ZBC | Ambient | Alkaline | Forms soluble complex carbonates.[10] |
| Sodium Bicarbonate (0.05 M) | Not directly specified, but expected to be soluble | 10⁻⁶ to 10⁻⁵ M[11] | 25 | 9 | The presence of bicarbonate ions significantly increases the solubility of zirconia due to the formation of strong carbonate complexes.[11] |
| Organic Solvents (e.g., Ethanol) | Insoluble[3][4] | Not applicable | Ambient | Neutral | Generally insoluble. |
Experimental Protocols for Solubility Determination
A precise determination of the solubility of zirconium basic carbonate requires a systematic experimental approach. The following protocol outlines a general method for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
Zirconium basic carbonate (high purity)
-
Selected solvents (e.g., deionized water, various concentrations of acids and bases)
-
Constant temperature water bath or incubator
-
Magnetic stirrers and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate pore size, vacuum filtration)
-
Analytical balance
-
pH meter
-
Analytical instrumentation for zirconium quantification (e.g., ICP-MS, ICP-OES, or a spectrophotometer)
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates the workflow for determining the equilibrium solubility of zirconium basic carbonate.
Detailed Methodological Steps
-
Preparation of Saturated Solution :
-
Add an excess amount of zirconium basic carbonate to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a constant temperature bath and agitate using a magnetic stirrer.
-
Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that the dissolution equilibrium is reached.
-
-
Phase Separation :
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm pore size) to remove any suspended particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis of Zirconium Concentration :
-
Accurately dilute the filtered supernatant to a concentration range suitable for the chosen analytical method.
-
Determine the concentration of zirconium in the diluted solution using a calibrated analytical instrument such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or an Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) for high accuracy and sensitivity. Alternatively, colorimetric methods using specific reagents for zirconium can be employed with a UV-Vis spectrophotometer.
-
-
Calculation of Solubility :
-
Calculate the original concentration of zirconium in the undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Logical Relationships in Zirconium Basic Carbonate Dissolution
The dissolution of zirconium basic carbonate in different solvents is governed by distinct chemical principles. The following diagram illustrates the logical relationships in these dissolution pathways.
Conclusion
This technical guide provides a detailed overview of the solubility of zirconium basic carbonate. While quantitative data for this specific compound remains limited, the established qualitative solubility profile, supplemented with data from related zirconium compounds, offers valuable insights for researchers and professionals in drug development and other scientific fields. The provided experimental protocols offer a robust framework for obtaining precise solubility data tailored to specific research needs. Understanding the dissolution behavior of zirconium basic carbonate is fundamental to its effective application and the development of new technologies.
References
- 1. 57219-64-4 CAS MSDS (Zirconium basic carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Zirconium basic carbonate | 57219-64-4 [chemicalbook.com]
- 3. Zirconium Basic Carbonate,Zirconium Basic Carbonate Manufacturer,Zirconium Basic Carbonate Supplier [zirconiumindia.in]
- 4. Zirconium Basic Carbonate - Pure Non-toxic Water-soluble Compound | Eco-friendly, High-quality Material at Best Price in Mumbai | Zirconium Chemicals Pvt. Ltd. [tradeindia.com]
- 5. US4283377A - Process for the preparation of basic zirconium carbonate of high purity - Google Patents [patents.google.com]
- 6. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]
- 7. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 8. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 9. Ammonium this compound Manufacturer,Ammonium this compound Supplier [zirconiumindia.in]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide to the Thermal Decomposition Behavior of Zirconium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of zirconium carbonate, a critical process in the synthesis of zirconium-based materials. The following sections detail the decomposition pathway, quantitative analysis of thermal events, and the experimental protocols for characterization.
Introduction
Basic this compound (often represented as ZrO(CO₃)·nH₂O or a mixture of this compound and oxide/hydroxide) is a key precursor in the manufacturing of high-purity zirconium dioxide (ZrO₂), also known as zirconia. Zirconia exhibits exceptional thermal stability, mechanical strength, and chemical inertness, making it a vital material in various applications, including dental and orthopedic implants, catalysts, and advanced ceramics. Understanding the thermal decomposition behavior of this compound is paramount for controlling the properties of the final zirconia product, such as particle size, crystal phase, and surface area.
Thermal Decomposition Pathway
The thermal decomposition of basic this compound is a multi-step process involving dehydration, dehydroxylation, and decarbonation. The process begins with the loss of physically adsorbed and chemically bound water, followed by the removal of hydroxyl groups and finally the decomposition of the carbonate groups to yield zirconium dioxide.
The decomposition can be generally represented by the following stages:
-
Dehydration: The initial weight loss at lower temperatures corresponds to the removal of water molecules.
-
Dehydroxylation: As the temperature increases, hydroxyl groups are eliminated.
-
Decarbonation: The final stage involves the decomposition of the carbonate moiety, releasing carbon dioxide and forming zirconium dioxide.
The final solid product of the thermal decomposition of this compound is zirconium dioxide (ZrO₂).[1] The calcination of this compound at 900 °C for 4 hours in air yields zirconium dioxide.[2]
Quantitative Analysis of Thermal Decomposition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal decomposition of this compound. The TGA curve tracks the mass change of a sample as a function of temperature, while the DSC curve measures the heat flow associated with thermal events.
A representative DSC/TG analysis of this compound reveals distinct stages of decomposition.[3] While specific values can vary depending on the exact composition and experimental conditions, the general trend involves an initial significant weight loss due to the removal of water and hydroxyl groups, followed by a final weight loss corresponding to the release of carbon dioxide.
Table 1: Summary of Thermal Decomposition Stages of Zirconium Compounds
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |
| Dehydration | 40 - 200 | ~0.4% (for a specific ZrO₂ nanopowder) | Loss of adsorbed and hydrated water |
| Dehydroxylation & Initial Decarbonation | 200 - 450 | Varies | Removal of hydroxyl groups and initial carbonate decomposition |
| Final Decarbonation & Crystallization | > 450 | Varies | Complete decomposition to ZrO₂ and crystallization |
Note: The data in this table is indicative and compiled from various sources on zirconium compounds. Precise values for a specific basic this compound sample require experimental determination.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and accurate thermal analysis data. The following outlines a general procedure for the TGA-DSC analysis of basic this compound.
Instrumentation
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.
-
Microbalance with high sensitivity.
-
Alumina (B75360) or platinum crucibles.
-
Gas flow controller for purge gas.
Experimental Workflow
Detailed Methodology
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the basic this compound powder into an alumina crucible.[2]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 900 °C. A common heating rate is 10 °C/min.[2]
-
Atmosphere: Use a controlled atmosphere, typically flowing air or an inert gas like nitrogen, at a constant flow rate.
-
-
Data Acquisition: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
Determine the onset and peak temperatures of decomposition from the DSC and derivative thermogravimetric (DTG) curves.
-
Calculate the percentage mass loss for each decomposition step from the TGA curve.
-
Characterize the intermediate and final products using complementary techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) on samples heated to specific temperatures corresponding to the observed thermal events.[4]
-
Identification of Intermediates and Final Product
The identification of intermediate species formed during the thermal decomposition is crucial for understanding the reaction mechanism. While direct evidence for specific intermediates in the decomposition of basic this compound is limited in the provided search results, studies on related zirconium compounds suggest the formation of zirconium oxyhydroxide species.[5]
The final product of the complete thermal decomposition is crystalline zirconium dioxide (ZrO₂).[1] The crystal structure of the resulting zirconia (tetragonal, monoclinic, or a mixture) is influenced by factors such as the nature of the precursor and the calcination temperature and atmosphere.[4][6]
Conclusion
The thermal decomposition of basic this compound is a complex process that is fundamental to the production of high-quality zirconia. A thorough understanding and precise control of the decomposition parameters are essential for tailoring the properties of the final ceramic material. This guide provides a foundational understanding of the decomposition behavior, quantitative analysis techniques, and experimental protocols to aid researchers and professionals in the field of materials science and drug development. Further detailed characterization using techniques such as evolved gas analysis coupled with mass spectrometry (EGA-MS) could provide more precise insights into the gaseous byproducts and the reaction kinetics.[7][8]
References
Exploratory synthesis of zirconium carbonate nanoparticles
An In-depth Technical Guide on the Exploratory Synthesis of Zirconium Carbonate Nanoparticles
Introduction
The exploratory synthesis of nanoparticles for biomedical applications is a rapidly advancing field, with materials being engineered for tasks such as drug delivery, bio-imaging, and diagnostics. Zirconium-based nanoparticles, particularly zirconia (ZrO₂), are of significant interest due to their excellent biocompatibility, high stability, and potential as effective drug carriers.[1][2] While stable, isolated this compound nanoparticles are not commonly the final product in synthesis, this compound compounds serve as critical precursors in the formation of zirconia nanoparticles.[3][4] The synthesis route and the nature of the precursor profoundly influence the physicochemical properties of the resulting nanoparticles, including their size, crystallinity, and surface area, which in turn dictate their performance in drug development applications.[3][5]
This technical guide provides a comprehensive overview of the synthesis of zirconia nanoparticles using this compound-based precursors. It details various synthesis methodologies, including co-precipitation, hydrothermal, and microwave-assisted techniques. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes to facilitate further research and development in this promising area.
Synthesis Methodologies and Experimental Protocols
The synthesis of zirconia nanoparticles from carbonate precursors generally involves two main stages: the formation of a zirconium hydroxide (B78521) or carbonate precursor, followed by a thermal treatment (calcination) to convert the precursor into crystalline zirconia.[1][3]
Co-Precipitation Method
The co-precipitation technique is valued for its simplicity, low cost, and scalability.[1] It typically involves precipitating a zirconium precursor from a salt solution using a precipitating agent, followed by calcination.
Experimental Protocol:
-
Objective: To synthesize zirconia nanoparticles by precipitating a this compound precursor from zirconyl chloride using potassium carbonate.[1]
-
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Deionized (DI) water
-
-
Procedure:
-
Precursor Solution Preparation:
-
Precipitation:
-
Place the 100 mL of 0.1 M zirconium solution in a beaker on a magnetic stirrer, stirring at a constant rate (e.g., 400 rpm).[1]
-
Slowly add the 0.2 M potassium carbonate solution dropwise. A white precipitate of the zirconium precursor will form.[1]
-
Continuously monitor the pH and continue adding the carbonate solution until the pH reaches 9-10 to ensure complete precipitation.[1]
-
-
Aging: Continue stirring the suspension for 2 hours at room temperature to age the precipitate.[1]
-
Washing:
-
Drying: Dry the washed precursor in an oven at 80-100°C for 12-24 hours until a constant weight is achieved.[1]
-
Calcination:
-
Grind the dried precursor into a fine powder.
-
Place the powder in a ceramic crucible and heat it in a muffle furnace.
-
Ramp the temperature to 600-800°C and hold for 2-4 hours to form crystalline zirconia nanoparticles.[3]
-
Allow the furnace to cool to room temperature naturally before collecting the sample.
-
-
Caption: Experimental workflow for zirconia nanoparticle synthesis via co-precipitation.
Supercritical Hydrothermal Synthesis
This method utilizes water at supercritical temperatures and pressures to synthesize crystalline nanoparticles directly from a precursor, often without the need for a separate calcination step.
Experimental Protocol:
-
Objective: To synthesize zirconia nanoparticles from zirconium basic carbonate using a supercritical hydrothermal method.[4]
-
Materials:
-
Zirconium basic carbonate
-
Deionized (DI) water
-
-
Apparatus: A batch-type supercritical hydrothermal reactor (e.g., made of Hastelloy C 276).[4]
-
Procedure:
-
Slurry Preparation: Prepare a slurry of zirconium basic carbonate in DI water.
-
Reaction:
-
Introduce a specific volume of the slurry (e.g., 17 ml) into the reactor vessel.[4]
-
Seal the reactor and place it in a preheated furnace or use an electric heater to rapidly raise the temperature and pressure to supercritical conditions (e.g., 400°C).
-
Maintain the reaction for a set duration (treatment time influences phase composition).[4]
-
-
Quenching: After the reaction, rapidly cool the reactor by placing it in water to quench the reaction.[4]
-
Collection and Washing:
-
Collect the resulting sample from the reactor.
-
Wash the product with ion-exchanged water, followed by filtration.[4]
-
-
Drying: Dry the final zirconia nanoparticles in a vacuum oven at 60°C overnight.[4]
-
Caption: Experimental workflow for supercritical hydrothermal synthesis of zirconia nanoparticles.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and energy-efficient route to produce nanoparticles by leveraging microwave irradiation for heating.[6][7]
Experimental Protocol:
-
Objective: To rapidly synthesize zirconia nanoparticles using a microwave-assisted method.[6]
-
Materials:
-
Zirconium oxynitrate or Zirconyl chloride
-
Ammonia solution or Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
-
Procedure:
-
Precursor Solution: Dissolve a zirconium salt (e.g., 8.6 g of zirconyl chloride) in DI water to form a homogeneous solution.[6]
-
pH Adjustment: While stirring, add a base (e.g., NaOH solution) dropwise until the pH reaches ~12, forming a white sol (precipitate).[6]
-
Microwave Irradiation: Place the solution in a microwave oven and heat at a low power setting for a short duration (e.g., 6 minutes).[6]
-
Washing and Drying: Filter the resulting powder, wash it with DI water, and dry it in an oven at 50°C for 1 hour.[6]
-
Calcination: Calcine the dried powder in a muffle furnace at approximately 600°C for 4 hours to enhance crystallinity.[6]
-
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The choice of synthesis method and its parameters critically determines the properties of the final zirconia nanoparticles. The following table summarizes quantitative data from various studies.
| Precursor | Synthesis Method | Temp. (°C) | Particle/Crystal Size (nm) | Crystalline Phase(s) | Reference |
| Zirconium Basic Carbonate | Supercritical Hydrothermal | 400 | 10 - 20 | Tetragonal & Monoclinic | [4] |
| Zirconyl Chloride | Co-precipitation | 900 (Calcination) | 6 - 35 | Spherical | [3] |
| Zirconyl Chloride | Hydrolysis | 800 (Calcination) | 20 - 220 | Monoclinic, Cubic, Tetragonal | [3] |
| Zirconyl Chloride | Microwave-Assisted | 600 (Calcination) | 32 - 38 | Monoclinic | [6] |
| Zirconium(IV) Acetylacetonate | Sol-Gel | 350 - 500 | Not Specified | Tetragonal | [3] |
| Commercial Monoclinic ZrO₂ | Hydrothermal | 200 | 15 - 30 | Monoclinic, Cubic, Tetragonal | [5][8] |
Factors Influencing Nanoparticle Properties
Several experimental variables can be tuned to control the final characteristics of the synthesized nanoparticles. Understanding these relationships is key to designing particles for specific applications like drug delivery.
Caption: Key parameters influencing the final properties of synthesized zirconia nanoparticles.
Characterization of Zirconia Nanoparticles
Proper characterization is essential to confirm the synthesis of nanoparticles with the desired properties.
| Technique | Information Provided |
| X-Ray Diffraction (XRD) | Determines the crystalline structure (phase identification) and average crystallite size of the nanoparticles.[9][10] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images to determine particle size, size distribution, and morphology.[3] |
| Scanning Electron Microscopy (SEM) | Analyzes the surface morphology, particle shape, and degree of agglomeration.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical bonds and functional groups present on the nanoparticle surface, confirming the formation of Zr-O bonds.[6] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area of the nanoparticles, which is crucial for drug loading capacity.[3] |
Biocompatibility and Cellular Interaction
For drug delivery applications, the interaction of nanoparticles with biological systems is of paramount importance. Zirconia nanoparticles are generally considered biocompatible.[11][12] However, at high concentrations, they can induce cytotoxicity, which is often associated with the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells.[13] Understanding this interaction is crucial for designing safe and effective drug carriers.
Caption: Conceptual pathway of zirconia nanoparticle interaction with a target cell.
Conclusion
The synthesis of zirconia nanoparticles using this compound precursors offers a versatile platform for creating advanced materials for drug development. Methods such as co-precipitation, hydrothermal synthesis, and microwave-assisted routes provide researchers with a range of options to tailor nanoparticle properties like size, crystal phase, and surface area. By carefully controlling synthesis parameters, it is possible to optimize these nanoparticles for specific applications, including targeted drug delivery and controlled release. Further exploration into surface functionalization and a deeper understanding of their interactions with biological systems will continue to advance the potential of these materials in the pharmaceutical and biomedical fields.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Good Biocompatibility and Sintering Properties of Zirconia Nanoparticles Synthesized via Vapor-phase Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Literature review on zirconium carbonate as a precursor material
An In-depth Technical Guide to Zirconium Carbonate as a Precursor Material
Introduction
This compound (ZrCO₃), and more commonly its basic form, basic this compound (BZC), are pivotal precursor materials in the synthesis of advanced zirconium-based compounds.[1][2] A precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, the choice of precursor is critical as it significantly influences the properties of the final product. This compound is a water-insoluble white powder that serves as an intermediate for creating high-purity zirconium oxide (zirconia, ZrO₂) and other zirconium salts.[1][3][4]
The primary advantage of using this compound as a precursor lies in its controlled thermal decomposition.[1] This process allows for the synthesis of fine, uniformly sized zirconia particles at significantly lower temperatures (800-1000°C lower) compared to traditional solid-state reactions, offering considerable energy savings.[1][5] This control extends to the crystalline phase (e.g., tetragonal or cubic) and particle size distribution of the resulting zirconia, which are crucial for the performance of the final ceramic or catalyst.[1]
Synthesis of this compound
This compound is typically synthesized through precipitation methods involving a soluble zirconium salt and a carbonate source.
Experimental Protocol 1: Low-Temperature Solid-Phase Reaction
A method for producing basic this compound involves a two-step process starting from zirconyl chloride and sodium carbonate.[6]
-
Precursor Formation: A sodium zirconium basic carbonate precursor is first prepared by reacting zirconyl chloride and sodium carbonate using a low-temperature solid-phase reaction.[6]
-
Acidification: Dilute hydrochloric acid is added to the precursor, followed by washing.[6]
-
Milling (Optimal Conditions): The material is milled using zirconium beads at a speed of 150 r/min for 2 hours. The pH of the acid is maintained between 3.9 and 4.1.[6]
-
Result: This process yields a high-purity basic this compound with a uniform particle size distribution averaging around 11 μm.[6]
Experimental Protocol 2: Synthesis of High-Purity Basic this compound
A patented process outlines a method to produce high-purity basic this compound from zirconium sulfate (B86663), designed to remove common impurities.[7]
-
Precipitation of Basic Zirconium Sulfate: An alkali or ammonium (B1175870) carbonate is added to an aqueous solution of zirconium sulfate to precipitate basic zirconium sulfate.[7]
-
Purification Step: The precipitated basic zirconium sulfate is dissolved in a hydrochloric acid solution and then heated to between 70°C and 90°C to reprecipitate it in a purer form.[7]
-
Conversion to Carbonate: The purified basic zirconium sulfate is suspended in water, and an alkali or ammonium carbonate is added to the suspension to produce the final basic this compound product. Introducing CO₂ during this step can improve yield and filterability by forming ammonium hydrogen carbonate in situ.[7]
Thermal Decomposition to Zirconium Dioxide (Zirconia)
The most significant application of this compound is its use as a precursor to produce zirconium dioxide (ZrO₂), a high-performance ceramic.[1] The thermal decomposition (calcination) process involves heating the this compound powder, which breaks it down into solid zirconia and gaseous carbon dioxide.
The final properties of the zirconia powder are highly dependent on the calcination temperature and duration. For instance, calcining this compound at 900°C for 4 hours in air is a documented method to produce zirconium dioxide for photocatalytic tests.[8] The process is advantageous because it allows for the formation of zirconia at lower temperatures than required by conventional methods.[1][5]
Properties and Data
The physical and chemical properties of both the precursor and the resulting zirconia are critical for its application.
Table 1: Properties of this compound Precursor
| Property | Value/Description | Reference(s) |
| Chemical Formula | ZrCO₃ (often basic, e.g., 4ZrO₂·CO₂·11H₂O) | [3][9] |
| Appearance | White, fine powder | [3] |
| Molecular Weight | 147.23 g/mol (for ZrCO₃) | [3] |
| Density | 3.84 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in acids | [3] |
| Thermal Behavior | Decomposes upon heating before melting | [3][10] |
| **Purity (ZrO₂) ** | ≥40% | [11] |
Table 2: Properties of Zirconia (ZrO₂) Derived from this compound
| Property | Value/Description | Reference(s) |
| Crystal Phases | Monoclinic, Tetragonal, Cubic (stabilized) | [12] |
| Melting Point | ~2700°C | [12] |
| Density | 5.68–6.10 g/cm³ | [12] |
| Flexural Strength | Up to 1000 MPa | [12] |
| Fracture Toughness | Up to 10 MPa·m⁰·⁵ (Yttria-stabilized) | [12] |
| Key Characteristics | High strength, toughness, thermal insulation, chemical inertness, biocompatibility | [1][13] |
Applications of this compound as a Precursor
Zirconia derived from this compound is a versatile material with a wide array of applications in high-performance sectors.[1]
Advanced Ceramics
The controlled particle size and phase purity of zirconia synthesized from this compound make it ideal for advanced ceramics.[1]
-
Structural Ceramics: Used in components that demand high strength and wear resistance, such as cutting tools and engine parts.[1]
-
Refractory Materials: Its high melting point makes it suitable for lining high-temperature furnaces.[1]
-
Dental Ceramics: High-purity, biocompatible zirconia is used extensively for dental crowns, bridges, and implants due to its aesthetic appeal and durability.[1][14][15]
Catalysis
This compound is a precursor for producing both catalysts and catalyst supports.[16][17]
-
Catalyst Supports: Zirconia offers a stable, high-surface-area support for various catalytic systems, including those used in automotive exhaust treatment.[1]
-
Direct Catalytic Activity: Basic this compound itself has shown excellent catalytic properties for certain reactions, such as the hydrogen transfer of biomass-derived carboxides at low temperatures.[17]
Biomedical Applications
The biocompatibility and superior mechanical properties of zirconia have led to its widespread adoption in medicine.[14][18]
-
Orthopedic Implants: Zirconia is used in orthopedic hip replacements, where it shows excellent wear resistance.[14][15]
-
Drug Delivery and Tissue Engineering: Zirconia-based nanomaterials are being explored for applications in tissue engineering and as anticancer and antimicrobial agents.[18][19]
Solid Oxide Fuel Cells (SOFCs)
Zirconia-based materials are critical components in SOFCs, which are clean and efficient energy conversion devices.[20][21]
-
Electrolytes: Yttria-stabilized zirconia (YSZ), often synthesized from precursors like this compound, serves as a solid electrolyte that conducts oxygen ions at high temperatures.[12][20][21] Its high thermal stability and mechanical strength are essential for this application.[20]
Conclusion
This compound is a versatile and economically significant precursor material. Its primary value lies in the ability to produce high-purity, nanostructured zirconium dioxide with tailored properties through controlled, lower-temperature thermal decomposition. This capability has made it indispensable in the manufacturing of advanced ceramics, high-performance catalysts, biocompatible medical implants, and critical components for energy technologies like solid oxide fuel cells. For researchers and developers, understanding the synthesis and processing of this compound is key to unlocking further innovations in advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemiis.com [chemiis.com]
- 4. americanelements.com [americanelements.com]
- 5. Use of basic this compound for synthesis of refractories (Journal Article) | ETDEWEB [osti.gov]
- 6. Zirconium basic carbonate preparation by low-temperature solid-phase reaction method [ysjskxygc.xml-journal.net]
- 7. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Zirconium(IV) carbonate basic ZrO2 = 40 57219-64-4 [sigmaaldrich.com]
- 12. preciseceramic.com [preciseceramic.com]
- 13. What is Zirconia? What is Zirconia used for? | Zircon Industry Association [zircon-association.org]
- 14. Zirconia in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of zirconia ceramics: basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Zirconia- and ceria-based electrolytes for fuel cell applications: critical advancements toward sustainable and clean energy production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. electrochem.org [electrochem.org]
A Comprehensive Technical Guide to Zirconium Carbonate (CAS 57219-64-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zirconium Carbonate, also known as Basic this compound, with a specific focus on its properties, synthesis, and applications relevant to scientific and industrial research.
Core Physicochemical Properties
This compound is a white, water-insoluble inorganic compound. It serves as a key precursor in the synthesis of other zirconium compounds, notably high-purity zirconium oxide (zirconia).[1] It is generally supplied as a moist, inhomogeneous powder or cake containing approximately 40% ZrO₂.[2][3]
The quantitative physicochemical properties of this compound (CAS 57219-64-4) are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 57219-64-4 | [2][4][5][6][7] |
| Synonyms | Basic this compound, Zirconium(IV) Carbonate Basic, Zirconium(IV) Carbonate Hydroxide Oxide | [3][6][7][8] |
| Molecular Formula | Zr(OH)₂CO₃·ZrO₂ (also represented as CH₂O₇Zr₂) | [1][6][7][9] |
| Molecular Weight | 308.47 g/mol | [1][6][7][8][9] |
| Appearance | White powder, paste, or moist, inhomogeneous amorphous cake | [2][3][4][10][11] |
| Melting Point | Decomposes at 135 °C | [1][5][6][10][12] |
| Density | 2.2 g/cm³ (Note: a value of 0.651 g/cm³ has also been reported) | [5][6][12] |
| Solubility | Insoluble in water.[2][4][5][10][11] Soluble in mineral and organic acids, as well as alkaline carbonates.[2][10][11] | |
| Purity/Composition | Typically contains a minimum of 40% ZrO₂ + HfO₂.[2] Impurity limits include Fe₂O₃ (≤0.002%), TiO₂ (≤0.002%), and Na₂O (≤0.05%).[2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and analysis of this compound. The following sections provide protocols derived from established patents and analytical methods.
Synthesis of High-Purity Basic this compound
This protocol is adapted from a patented method for producing high-purity basic this compound from a zirconium sulfate (B86663) precursor.[2][10]
Objective: To synthesize high-purity basic this compound through a multi-step precipitation and purification process.
Materials:
-
Technically pure zirconium sulfate
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Step 1: Precipitation of Basic Zirconium Sulfate
-
Dissolve 356.6 g of technically pure zirconium sulfate in 1.5 L of water with stirring and filter the solution until clear.
-
Add 50 g of sodium chloride to the clear solution and stir vigorously.
-
Gradually add a total of 148.4 g of sodium carbonate portionwise to the solution.
-
Continue stirring for an additional 20 minutes to ensure complete precipitation.
-
Filter the resulting precipitate (basic zirconium sulfate) and wash it with water.
-
-
Step 2: Purification of Basic Zirconium Sulfate
-
Suspend the moist filter cake from Step 1 in 1 L of water.
-
Add 70 g of sodium chloride and 50 ml of concentrated hydrochloric acid to the suspension.
-
Warm the mixture gently with stirring. The suspended solid will dissolve at approximately 30°C.
-
Continue heating the solution; the purified basic zirconium sulfate will re-precipitate at around 50°C.
-
Heat the suspension to approximately 80°C for 15 minutes with stirring.
-
Allow the suspension to cool slightly, then filter off the purified basic zirconium sulfate and wash it with water.
-
-
Step 3: Conversion to Basic this compound
-
Suspend the purified basic zirconium sulfate from Step 2 in 1 L of water.
-
Add an amount of sodium carbonate that is at least stoichiometrically equivalent to the amount of basic zirconium sulfate.
-
The basic this compound will precipitate. Filter the final product and wash it thoroughly with water to remove soluble impurities.
-
Analysis of Zirconium Content by EDTA Titration
A common method for determining the zirconium content in zirconium compounds is through direct titration with ethylenediaminetetraacetic acid (EDTA).[9]
Objective: To quantify the zirconium concentration in a sample.
Materials:
-
This compound sample
-
EDTA standard solution
-
Acidic buffer (pH 1)
-
Eriochrome cyanine (B1664457) R indicator
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid).
-
Add an acidic buffer to maintain the pH at approximately 1.
-
Add a few drops of Eriochrome cyanine R indicator to the solution.
-
Titrate the solution directly with a standardized EDTA solution.
-
The endpoint is observed when the color of the solution changes sharply. For higher accuracy, the equivalence point can be determined photometrically using an Optrode at a wavelength of 520 nm.[9]
-
Calculate the zirconium content based on the volume and concentration of the EDTA titrant used.
Core Applications and Logical Relationships
This compound is rarely an end-product itself but serves as a critical intermediate in various industrial and research applications. Its primary role is as a precursor for other zirconium chemicals, especially zirconium oxide, which is valued for its thermal stability and mechanical strength.[3][4]
The applications of this compound are diverse:
-
Ceramics Industry: It is a crucial precursor for synthesizing zirconium oxide (zirconia), which is used in high-temperature refractory materials, ceramic coatings, and fibers due to its excellent thermal and mechanical properties.[4][6][10]
-
Catalysis: It can be used as a catalyst or a precursor for zirconia-based catalysts in various chemical reactions, including esterification and biomass conversion.[3][4]
-
Paints and Coatings: It is used in the production of pigments, providing high opacity and color stability, and can act as a drier auxiliary.[4][5]
-
Electronics: The compound is employed in manufacturing electronic components like capacitors and resistors due to the dielectric properties of its derivatives.[4][6]
-
Pharmaceuticals: It has been investigated for use in drug delivery systems and as a stabilizing agent in drug formulations.[3][6] It also finds application in the formulation of some over-the-counter antacids.[4]
-
Water Treatment: It can serve as an effective coagulant in water purification processes to help remove impurities.[6]
-
Textiles: It is used in the textile industry as a flame retardant.[4]
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. patents.justia.com [patents.justia.com]
- 3. CA1042179A - Production of this compound - Google Patents [patents.google.com]
- 4. Zirconium basic carbonate preparation by low-temperature solid-phase reaction method [ysjskxygc.xml-journal.net]
- 5. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. DETERMINATION OF ZIRCONIUM IN ZIRCONIUM DRIERS. EDTA TITRATION IN 1 TO 4 SULFURIC ACID (Journal Article) | OSTI.GOV [osti.gov]
- 8. scribd.com [scribd.com]
- 9. Determination of zirconium using automatic photometric titration | Metrohm [metrohm.com]
- 10. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Fundamental Chemical Properties of Basic Zirconium Carbonate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Zirconium Carbonate (BZC) is an important inorganic compound that serves as a key precursor in the synthesis of a wide array of zirconium-based materials.[1] It is a white, amorphous, and moist cake or powder.[2][3] Due to its reactivity and role as an intermediate, BZC is pivotal in industries ranging from catalysis and ceramics to paint production and paper manufacturing.[1][4][5] In fields relevant to drug development, zirconium compounds, derived from BZC, are explored for applications in biomaterials and as catalysts in the synthesis of pharmaceutical intermediates.[6][7] This guide provides an in-depth overview of the core chemical properties, synthesis, and characterization of Basic this compound.
Chemical and Physical Properties
The chemical identity of Basic this compound can be complex, as its exact composition is often variable, typically represented as a hydrated zirconium oxycarbonate. This variability is reflected in the different chemical formulas and molecular weights reported in the literature.
-
Chemical Formula and Molecular Weight : BZC is not a simple stoichiometric compound. It is frequently represented by formulas such as ZrO(CO₃)·nH₂O, CH₂O₇Zr₂, or Zr(OH)₂CO₃·ZrO₂.[8][9][10] Consequently, the molecular weight varies depending on the specific formulation, with values such as 185.25 g/mol (anhydrous ZrO(CO3)), 308.47 g/mol , and 431.68 g/mol being cited.[8][9][11] A common commercial form is a moist cake containing approximately 40% ZrO₂.[2]
-
Appearance : The compound is consistently described as a white solid, which can be a powder, a moist inhomogeneous cake, or a crystalline powder.[2][3][4][5][8]
-
Solubility : Basic this compound is insoluble in water and organic solvents.[2][4][12] However, it is readily soluble in mineral and organic acids, as well as in solutions of alkaline or ammonium (B1175870) carbonates.[2][4][5][12]
-
Thermal Decomposition : Upon heating, BZC does not melt but decomposes.[8] The decomposition process begins at approximately 135 °C, ultimately yielding zirconium dioxide (ZrO₂) at higher temperatures.[4][13][14] This thermal conversion is a critical step in the production of high-purity zirconia ceramics.[4][15]
Summary of Quantitative Properties
For ease of reference, the key quantitative properties of Basic this compound are summarized in the table below.
| Property | Value(s) | Source(s) |
| Molecular Formula | ZrO(CO₃)·nH₂O, CH₂O₇Zr₂, [Zr₃(CO₃)O₅]H₂O, Zr(OH)₂CO₃·ZrO₂, 4ZrO₂·CO₂·11H₂O | [8][9][10][11][16] |
| Molecular Weight | 185.25 g/mol (anhydrous), 308.47 g/mol , 431.68 g/mol | [8][9][11] |
| Decomposition Point | ~135 °C | [4][13][14][17] |
| Density | 0.651 g/cm³, 2.2 g/cm³, 2.8 g/cm³ | [8][13][14] |
| pH | ~8 (1% solution), 4-6 | [3][8] |
| Zirconia (ZrO₂) Content | Typically ~40% min | [2][3][8] |
| Carbon Dioxide (CO₂) Content | ~6-7.5% | [8][16] |
Chemical Synthesis and Reactivity
Synthesis Pathways
Basic this compound is typically synthesized via a precipitation reaction. A common industrial method involves reacting an acidic solution of a water-soluble zirconium salt, such as zirconyl chloride (ZrOCl₂) or zirconium sulfate (B86663), with a carbonate source like sodium carbonate or ammonium carbonate.[4][18][19] The process is carefully controlled to produce a precipitate with the desired physical properties, avoiding the formation of a gelatinous, difficult-to-filter mass.[19]
A generalized workflow for the synthesis is depicted below.
Caption: Generalized workflow for the synthesis of Basic this compound.
Key Chemical Reactions
-
Reaction with Acids : BZC dissolves in acids to form the corresponding zirconium salts. This reactivity makes it a versatile intermediate for producing other zirconium compounds.[2][4][20] Zr(OH)₂CO₃·ZrO₂ + 4HCl → 2ZrOCl₂ + CO₂ + 3H₂O (Illustrative reaction)
-
Reaction with Carboxyl Groups : Ammonium this compound (AZC), a derivative, undergoes a controlled decomposition in the presence of carboxylated binders. This reaction creates active zirconium sites that crosslink with carboxyl groups, a mechanism utilized in coatings and paper manufacturing.[21]
-
Thermal Decomposition to Zirconia : As previously mentioned, the most significant reaction is its thermal decomposition to zirconium dioxide, which is a stable ceramic material.[4][15] The process involves the sequential loss of water and carbon dioxide.
Caption: Thermal decomposition pathway of Basic this compound to Zirconia.
Experimental Protocols for Characterization
Thermogravimetric Analysis (TGA)
-
Objective : To determine the thermal stability and decomposition profile of BZC, quantifying the loss of water and carbonate groups.
-
Methodology :
-
An accurately weighed sample of Basic this compound (typically 10-15 mg) is placed into an inert crucible (e.g., alumina).[22]
-
The crucible is placed on a high-precision microbalance within a furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or an inert gas like nitrogen).[22][23]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots percentage weight loss against temperature, with distinct steps indicating the loss of water and carbon dioxide, leading to the final stable weight of ZrO₂.[24][25]
-
X-ray Diffraction (XRD)
-
Objective : To analyze the crystal structure of BZC and its thermal decomposition products. BZC is typically amorphous, while its calcined product, ZrO₂, is crystalline.[24][26]
-
Methodology :
-
A powdered sample of the material is prepared and mounted on a sample holder.
-
The sample is irradiated with a monochromatic beam of X-rays of a known wavelength (e.g., Cu Kα radiation).
-
The sample is rotated, and a detector measures the intensity of the diffracted X-rays at various angles (2θ).
-
The resulting diffractogram plots intensity versus 2θ. Amorphous materials like BZC will show broad humps, whereas crystalline materials like ZrO₂ will exhibit sharp peaks at characteristic angles corresponding to specific crystal planes.[24][27]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective : To identify the functional groups present in the BZC molecule, such as carbonate (CO₃²⁻), hydroxyl (-OH), and Zr-O bonds.
-
Methodology :
-
A small amount of the sample is prepared, often mixed with KBr to form a pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is exposed to infrared radiation over a range of wavenumbers (e.g., 4000 to 400 cm⁻¹).
-
The instrument measures the absorption of IR radiation by the sample's molecular bonds, which vibrate at specific frequencies.
-
The resulting FTIR spectrum plots absorbance or transmittance versus wavenumber. Characteristic absorption bands confirm the presence of specific functional groups, providing insight into the compound's structure.[24][28][29]
-
References
- 1. Zirconium Basic Carbonate Zircomet Limited - Zirconium Based Materials [zircomet.com]
- 2. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]
- 3. haihangchem.com [haihangchem.com]
- 4. chembk.com [chembk.com]
- 5. Zirconium Basic Carbonate-Jiangxi Jing'an High Tech Co., Ltd. | zirconium hydroxide | zirconium phosphate | basic zirconium sulfate [chinazrchem.com]
- 6. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zirconium Basic Carbonate,Zirconium Basic Carbonate Manufacturer,Zirconium Basic Carbonate Supplier [zirconiumindia.in]
- 9. Zirconium basic carbonate | 57219-64-4 [chemicalbook.com]
- 10. americanelements.com [americanelements.com]
- 11. strem.com [strem.com]
- 12. chembk.com [chembk.com]
- 13. 57219-64-4 CAS MSDS (Zirconium basic carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Zirconium basic carbonate | CAS#:57219-64-4 | Chemsrc [chemsrc.com]
- 15. Use of basic this compound for synthesis of refractories (Journal Article) | ETDEWEB [osti.gov]
- 16. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 17. Cas 57219-64-4,Zirconium basic carbonate | lookchem [lookchem.com]
- 18. patents.justia.com [patents.justia.com]
- 19. CA1042179A - Production of this compound - Google Patents [patents.google.com]
- 20. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]
- 21. AZC Reactions with Carboxyl Groups - Dixon Chew [dixonchew.co.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Early Research on Ammonium Zirconium Carbonate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) zirconium carbonate (AZC) is a versatile inorganic compound that has found applications across various industries, from paper and coatings to ceramics and textiles.[1][2][3] Its utility primarily stems from its role as an effective crosslinking agent.[2][4] This technical guide delves into the foundational research on AZC solutions, offering a detailed look at its synthesis, properties, stability, and decomposition mechanisms as documented in early studies.
Core Properties and Composition
Ammonium this compound is a clear, alkaline aqueous solution characterized by an ammoniacal odor.[5] It consists of anionic hydroxylated zirconium polymers.[1][5][6] Early commercial formulations and laboratory preparations targeted specific concentrations and molar ratios to ensure stability and efficacy for its intended applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AZC solutions as described in early research literature.
| Property | Value | Source(s) |
| ZrO₂ Content | Approximately 20% w/w (typical) | [2][5] |
| 18-22% w/w (stabilized solutions) | [7] | |
| 16-20% (general) | [8] | |
| pH | 9 - 10 | [5][8] |
| Specific Gravity | 1.33 - 1.36 g/cm³ at 25°C | [8] |
| 1.36 - 1.38 | [5] | |
| Viscosity | 5 - 6 cps at 25°C | [5] |
| Molar Ratio (CO₃:Zr) | Not greater than 2.05 for stable solutions | [7][9] |
| 1.0 to 1.5 moles of ammonium carbonate per mole of zirconium basic carbonate | [7] |
Experimental Protocols
The synthesis of stable and effective AZC solutions was a key focus of early research. The primary method involved the reaction of a zirconium source, typically zirconium basic carbonate, with an ammonium carbonate solution.
Synthesis from Zirconium Basic Carbonate
This method was common for producing commercially viable AZC solutions.
Objective: To prepare a stable aqueous solution of ammonium this compound.
Reactants:
-
Zirconium Basic Carbonate (Zr(OH)₂(CO₃)·nH₂O)
-
Ammonium Carbonate ((NH₄)₂CO₃) or a mixture of aqueous ammonia (B1221849) and ammonium bicarbonate.[7]
Procedure:
-
An aqueous solution or slurry of ammonium carbonate is prepared. Historically, a mixture of 30% aqueous ammonia and an equivalent amount of ammonium bicarbonate was used as a more economical alternative to pure ammonium carbonate.[7]
-
Heat is applied to the ammonium carbonate slurry to bring it to room temperature, as the initial mixing is an endothermic process.[7]
-
Zirconium basic carbonate is slowly added to the ammonium carbonate solution. The molar ratio of carbonate to zirconium is a critical parameter, with ratios not exceeding 2.05 being utilized for more concentrated and stable solutions.[7][9] A common practice was to use 1.0 to 1.5 moles of ammonium carbonate per mole of zirconium basic carbonate.[7]
-
The reaction mixture is heated to facilitate the dissolution of the zirconium basic carbonate.[7]
-
The reaction is allowed to proceed until a clear solution is obtained.
Stabilization of the Solution
Early research identified that the stability of AZC solutions could be enhanced for better storage and performance.
Objective: To improve the storage stability of the AZC solution.
Reagents:
-
Tartaric acid or gluconic acid[7]
Procedure:
-
Following the synthesis of the AZC solution, a stabilizing agent is added.
-
Typically, 1-2% by weight of tartaric or gluconic acid is added to the final solution.[7][9]
Key Chemical Relationships and Processes
The behavior and functionality of AZC solutions are governed by a series of interconnected chemical processes, from synthesis to its action as a crosslinking agent.
Caption: Synthesis, stabilization, and crosslinking pathway of AZC solutions.
Stability and Decomposition
The stability of AZC solutions is a critical factor for their practical application. Early studies investigated the effects of aging, temperature, and evaporation on the solution's properties.
Factors Affecting Stability
-
Aging: Over time, the evaporation of water and ammonia can occur, leading to an increase in the solution's viscosity.[9] This change in concentration and pH can alter the equilibrium between different zirconium species.[9]
-
Temperature: While stable at ambient temperatures for extended periods (at least 10 hours at 60°C for stabilized solutions), high temperatures can lead to instability and gelation.[5][7]
-
Evaporation: Evaporation of the AZC solution leads to decomposition, producing a solid that cannot be redissolved.[7] This is in contrast to potassium this compound, which can be dried to a stable solid salt.[7]
Thermal Decomposition
Thermal gravimetric analysis (TGA) has provided insights into the decomposition process of materials formed from aged AZC solutions.
-
Up to 200°C: A significant weight loss of approximately 25% is observed, which is primarily attributed to the release of loosely bound ammonia and water molecules.[9]
-
Heating of Ammonium Carbonate: The decomposition of ammonium carbonate itself, upon heating, yields ammonia (NH₃), water (H₂O), and carbon dioxide (CO₂) gases.[10]
The decomposition process during the application of AZC as a crosslinker is fundamental to its function. The removal of water, ammonia, and carbon dioxide during the drying stage drives the formation of reactive zirconium cations, which then form covalent bonds with the polymer.[1]
Caption: Thermal decomposition of solids from aged AZC solutions.
References
- 1. Ammonium this compound (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]
- 2. Ammonium this compound, CAS Number: 68309-95-5 - Dixon Chew [dixonchew.co.uk]
- 3. Ammonium this compound Manufacturer,Ammonium this compound Supplier [zirconiumindia.in]
- 4. wemarketresearch.com [wemarketresearch.com]
- 5. bhalla-zircon.com [bhalla-zircon.com]
- 6. americanelements.com [americanelements.com]
- 7. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Ammonium this compound | Benchchem [benchchem.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Structural Analysis and Characterization of Zirconium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies used in the structural analysis and characterization of zirconium carbonate. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively analyze this inorganic compound. This guide will delve into the principles and practical aspects of key analytical techniques, offering detailed experimental protocols and data interpretation.
Introduction to this compound
This compound, often encountered as basic this compound, is a water-insoluble zirconium compound that serves as a precursor for the synthesis of other zirconium salts and zirconium oxide (zirconia).[1] Its physical and chemical properties are of significant interest in various fields, including catalysis and ceramics. In the pharmaceutical and biomedical sectors, zirconium-based materials are being explored for applications such as drug delivery systems due to their stability and low toxicity.[2][3] A thorough understanding of the structural and physicochemical characteristics of this compound is paramount for its effective utilization.
Structural Analysis and Characterization Techniques
A multi-faceted approach employing several analytical techniques is essential for a comprehensive characterization of this compound. This section details the application of X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM) in this endeavor.
X-ray Diffraction (XRD)
X-ray Diffraction is a powerful non-destructive technique used to analyze the crystallographic structure of a material. For this compound, XRD is primarily employed to determine its phase composition and degree of crystallinity.
Key Insights from XRD:
-
Amorphous Nature: this compound, particularly in its basic form, often exhibits an amorphous or poorly crystalline nature, as indicated by broad, diffuse peaks in the XRD pattern rather than sharp, well-defined reflections.[4][5] One study noted that the XRD patterns of this compound dried at different temperatures exhibited two broad peaks in the 2θ ranges of 15°-40° and 40°-70°, confirming its amorphous character.[5]
-
Phase Identification: Upon calcination at high temperatures (e.g., 1500°C), this compound decomposes to form zirconium oxide (ZrO₂). XRD can identify the resulting crystalline phases of zirconia, which can include monoclinic, tetragonal, and cubic structures.[2][6][7][8]
Quantitative Data from XRD Analysis:
| Parameter | Typical Value/Observation | Reference(s) |
| Crystallinity | Amorphous to poorly crystalline | [4][5] |
| 2θ Peak Ranges | Broad peaks typically observed between 15°-40° and 40°-70° | [5] |
| Calcined Product | Monoclinic, tetragonal, and/or cubic ZrO₂ phases post-calcination | [2][6][7] |
Experimental Protocol for XRD Analysis:
-
Sample Preparation: A small amount of the this compound powder is gently pressed into a sample holder to create a flat, smooth surface.
-
Instrument Setup:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Set according to the instrument's specifications (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): A wide range, such as 10° to 80°, is scanned to capture all relevant diffraction peaks.
-
Scan Speed/Step Size: A slow scan speed (e.g., 2°/min) or a small step size (e.g., 0.02°) is used to obtain high-resolution data.
-
-
Data Acquisition: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
-
Data Analysis: The resulting diffractogram is analyzed to identify the phases present by comparing the peak positions and intensities to a reference database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS). The broadness of the peaks can be used to estimate the crystallite size using the Scherrer equation.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a vibrational spectroscopy technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is crucial for confirming the presence of carbonate and hydroxyl groups.
Key Insights from FTIR:
-
Carbonate Bands: The presence of carbonate ions (CO₃²⁻) is confirmed by characteristic absorption bands. The asymmetric stretching vibration of the C-O bond typically appears around 1400 cm⁻¹.[9]
-
Hydroxyl Groups: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations from hydroxyl groups and adsorbed water.[9]
-
Zr-O Vibrations: Bands in the lower wavenumber region (e.g., below 800 cm⁻¹) can be attributed to Zr-O stretching and bending vibrations.[10]
Quantitative Data from FTIR Analysis:
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3200-3600 | O-H stretching (hydroxyl groups, water) | [9] |
| ~1400 | Asymmetric C-O stretching (carbonate) | [9] |
| Below 800 | Zr-O stretching and bending vibrations | [10] |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The solid this compound sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet. For ATR, a small amount of the powder is placed directly on the ATR crystal. For a KBr pellet, a few milligrams of the sample are mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrument Setup:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to study the thermal stability and decomposition of this compound.
Key Insights from TGA:
-
Dehydration: An initial weight loss at lower temperatures (typically below 200°C) is attributed to the loss of adsorbed and hydrated water molecules.
-
Decomposition: A significant weight loss at higher temperatures indicates the decomposition of the carbonate and hydroxyl groups, leading to the formation of zirconium oxide. The decomposition of basic this compound to zirconia is a multi-step process.[3][11]
-
Residue: The final residual mass at the end of the analysis corresponds to the thermally stable zirconium oxide.
Quantitative Data from TGA Analysis:
| Temperature Range (°C) | Event | Typical Weight Loss (%) | Reference(s) |
| < 200 | Dehydration (loss of water) | Varies | [11] |
| > 200 | Decomposition of carbonate and hydroxyls | Varies | [3][11] |
| Final Residue | Zirconium Oxide (ZrO₂) | ~40% of initial mass | [12] |
Experimental Protocol for TGA Analysis:
-
Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).[13]
-
Instrument Setup:
-
Instrument: A Thermogravimetric Analyzer.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).[14]
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation or in air to study oxidative decomposition.[14]
-
Flow Rate: A constant purge gas flow rate is maintained (e.g., 50 mL/min).
-
-
Data Acquisition: The instrument continuously measures and records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to determine the temperatures of decomposition and the corresponding weight losses.
Scanning Electron Microscopy (SEM)
SEM is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. It is used to investigate the morphology, particle size, and aggregation of this compound.
Key Insights from SEM:
-
Morphology: SEM images can reveal the shape and surface features of the this compound particles. Often, they appear as aggregates of smaller primary particles.[15][16]
-
Particle Size: The size of the individual particles and their aggregates can be estimated from the SEM micrographs. For example, one study reported an average particle size of around 11 μm for zirconium basic carbonate.[1]
-
Effect of Heat Treatment: SEM can be used to visualize the changes in morphology that occur upon calcination, such as the sintering and growth of zirconia particles.[15][16]
Quantitative Data from SEM Analysis:
| Parameter | Typical Value/Observation | Reference(s) |
| Morphology | Aggregates of smaller particles | [15][16] |
| Average Particle Size | Can range from nanometers to several micrometers | [1] |
Experimental Protocol for SEM Analysis:
-
Sample Preparation:
-
A small amount of the this compound powder is dispersed on a conductive carbon adhesive tab mounted on an aluminum SEM stub.[17]
-
Any excess powder is removed to ensure a monolayer of particles.
-
For non-conductive samples like this compound, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging under the electron beam.[14]
-
-
Instrument Setup:
-
Instrument: A Scanning Electron Microscope.
-
Accelerating Voltage: An appropriate accelerating voltage is selected (e.g., 5-20 kV) to achieve good image resolution without damaging the sample.
-
Working Distance: The distance between the final lens and the sample is optimized for imaging.
-
-
Image Acquisition: The electron beam is scanned across the sample surface, and the signals from secondary electrons (for topographical information) or backscattered electrons (for compositional contrast) are collected to form an image. Images are captured at various magnifications to observe both the overall morphology and fine details.
-
Data Analysis: The acquired images are analyzed to determine the particle size distribution, shape, and surface texture. Image analysis software can be used for quantitative measurements.
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow, where the results from one technique often complement and inform the others.
References
- 1. Zirconium basic carbonate preparation by low-temperature solid-phase reaction method [ysjskxygc.xml-journal.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zirconium Oxide X-ray Diffraction Data Processing By Rietveld Analysis Method | Semantic Scholar [semanticscholar.org]
- 7. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 8. researchgate.net [researchgate.net]
- 9. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 碱式碳酸锆(IV) ≥40% ZrO2 basis | Sigma-Aldrich [sigmaaldrich.com]
- 13. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cfamm.ucr.edu [cfamm.ucr.edu]
A Comprehensive Technical Guide to Zirconium Carbonate Powder: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of zirconium carbonate powder. It is designed to be a vital resource for professionals in research, scientific exploration, and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes and relationships.
Core Physical and Chemical Properties
This compound is a versatile inorganic compound, typically appearing as a white, fine powder or an amorphous cake.[1][2] Its properties can vary depending on its specific form, such as basic this compound. The compound is noted for its stability under normal conditions and its utility as a precursor for other zirconium compounds, including zirconia, which is formed at high temperatures.[1][3][4]
Quantitative Data Summary
The physical and chemical properties of this compound powder are summarized in the table below. It is important to note that variations in reported values can be attributed to the specific grade and form of the compound, such as basic this compound, which is a hydrated complex.
| Property | Value | Source(s) |
| Chemical Formula | ZrCO₃ / CH₂O₇Zr₂ / Zr(OH)₂CO₃•ZrO₂ | [1][4][5] |
| Molecular Weight | 147.23 g/mol / 308.47 g/mol | [1][5] |
| Appearance | White, fine powder or moist, amorphous cake | [1][2] |
| Density | 2.2 - 3.84 g/cm³ | [1][5] |
| Melting Point | Decomposes before melting | [1] |
| Decomposition Temp. | ~135 °C | [5][6] |
| Solubility | Insoluble in water and organic solvents. Soluble in acids, and alkaline/ammonium carbonates. | [1][2][3][6][7] |
| pH | Neutral to slightly basic in aqueous solution (~8 for a 1% solution) | [1][8] |
Experimental Protocols for Characterization
The characterization of this compound powder is crucial for understanding its properties and ensuring its suitability for various applications. Below are detailed methodologies for key analytical techniques.
X-ray Diffraction (XRD) for Phase Identification
Objective: To identify the crystalline phases present in the this compound powder and to determine its crystal structure.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder, ensuring a flat and even surface.
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).[9]
-
Data Collection: The XRD pattern is recorded over a 2θ range, for instance, from 5° to 50°, with a step size of 0.02°.[9] The voltage and current are set to appropriate values, such as 40 kV and 40 mA, respectively.[9]
-
Data Analysis: The resulting diffraction pattern is compared with reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the phases present.[10] The crystallite size can be estimated from the peak broadening using the Scherrer equation.[9]
Scanning Electron Microscopy (SEM) for Morphological Analysis
Objective: To visualize the particle size, shape, and surface morphology of the this compound powder.
Methodology:
-
Sample Preparation:
-
A small quantity of the powder is mounted on an aluminum stub using double-sided carbon tape.[3][6]
-
To ensure a uniform distribution and minimize agglomeration, the "flick method" can be employed, where a powder-laden cotton swab is flicked to aerosolize the particles onto the stub.[6] Alternatively, the "dish method" involves pressing the stub onto a thin layer of powder in a petri dish.[6]
-
Excess powder is removed using a stream of compressed gas.[6]
-
-
Coating: As this compound is a non-conductive material, the sample is sputter-coated with a thin layer of a conductive material, such as gold or carbon, to prevent charging under the electron beam.[2]
-
Imaging: The prepared sample is placed in the SEM chamber. Images are captured at various magnifications to observe the overall particle morphology and fine surface details.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition profile of this compound powder.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the powder (typically 10-15 mg) is placed in an alumina (B75360) crucible.[9]
-
Instrument Setup: The TGA instrument is programmed for a dynamic heating ramp.
-
Analysis: The sample is heated from ambient temperature to a higher temperature (e.g., 800 °C or higher) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, such as air or an inert gas like nitrogen.[8][9]
-
Data Interpretation: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of mass loss indicates the beginning of decomposition. The final product of thermolysis in air is typically zirconium dioxide (ZrO₂).[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound sample, particularly the carbonate ions.
Methodology:
-
Sample Preparation: The powder sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is placed directly on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[12]
-
Spectral Analysis: The positions and shapes of the absorption bands are analyzed. The characteristic absorption bands for the carbonate ion (CO₃²⁻) are used for identification.[13][14] For instance, significant absorption bands for carbonates are typically observed around 1400 cm⁻¹ (asymmetric stretching) and 870 cm⁻¹ (out-of-plane bending).[13]
Brunauer-Emmett-Teller (BET) Analysis for Surface Area
Objective: To measure the specific surface area of the this compound powder.
Methodology:
-
Sample Preparation: The powder sample is degassed under vacuum or a flow of inert gas at an elevated temperature (e.g., 120 °C) overnight to remove any adsorbed moisture and other volatile impurities.[9]
-
Analysis: Nitrogen gas adsorption-desorption isotherms are measured at liquid nitrogen temperature (77 K).[9]
-
Calculation: The BET equation is applied to the adsorption data within an appropriate relative pressure range to calculate the specific surface area.[15]
Applications in Research and Drug Development
While this compound itself is primarily used as an intermediate in the production of other zirconium compounds, the broader class of zirconium-based materials, including zirconia (ZrO₂), zirconium phosphates, and zirconium-based metal-organic frameworks (MOFs), has garnered significant interest in biomedical applications.[11][]
Precursor for Biocompatible Materials
This compound serves as a precursor for synthesizing zirconia (ZrO₂), a bioceramic material known for its high mechanical strength, chemical stability, and excellent biocompatibility.[9][11] These properties make zirconia suitable for applications in dental and orthopedic implants.[7][11]
Role in Drug Delivery Systems
Zirconium-based nanomaterials are being extensively explored as potential drug delivery systems.[17] Zirconium-based MOFs, for example, offer high surface areas and tunable pore sizes, making them effective carriers for therapeutic agents like ciprofloxacin (B1669076) and doxorubicin.[18][19] The ease of surface modification of these materials also allows for targeted drug delivery.[19] While direct applications of this compound powder in drug delivery are less common, its role as a starting material for these advanced delivery vehicles is critical.
Interaction with Biological Signaling Pathways
Research has shown that soluble ionic forms of zirconium can influence cellular behavior. Specifically, zirconium ions have been found to up-regulate the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in human osteoblasts.[7] This up-regulation promotes the proliferation and differentiation of these bone-forming cells, suggesting a potential therapeutic role for zirconium-based materials in bone tissue engineering.[7] The pathway involves the increased expression of BMP2 and its receptors, leading to the phosphorylation of SMAD1/5, a key step in the signaling cascade.[7]
References
- 1. Particle Shape Characterization of Inorganic Powders by SEM and Image Analysis | Scientific.Net [scientific.net]
- 2. vaccoat.com [vaccoat.com]
- 3. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. nanoscience.com [nanoscience.com]
- 7. Zirconium ions up-regulate the BMP/SMAD signaling pathway and promote the proliferation and differentiation of human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etamu.edu [etamu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. imf.ucmerced.edu [imf.ucmerced.edu]
- 11. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Ultrahigh surface area zirconium MOFs and insights into the applicability of the BET theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
Zirconium Carbonate: A Comprehensive Safety Guide for Laboratory Professionals
An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for Zirconium Carbonate in Research and Development Settings.
This guide provides crucial safety data sheet (SDS) information for the laboratory use of this compound, targeting researchers, scientists, and drug development professionals. The following sections detail the compound's properties, exposure limits, and comprehensive protocols for safe handling and emergency response.
Chemical and Physical Properties
This compound is a white to faintly yellow, odorless powder.[1] It is insoluble in water and organic solvents but will react with mineral and some organic acids, liberating carbon dioxide.[1][2] It is generally considered stable under normal conditions of use and storage.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | ZrOCO₃·nH₂O (hydrated form) | [2] |
| Appearance | White to faintly yellow powder | [1] |
| Odor | Odorless to slight acidic odor | [1] |
| Solubility in Water | Insoluble | [1] |
| Melting Point | Decomposes | [3] |
| Boiling Point | Not applicable | [2] |
| Specific Gravity | 0.7 g/cm³ | [2] |
| Vapor Pressure | Not applicable | [2] |
| Vapor Density | Not applicable | [2] |
Toxicological Data and Exposure Limits
Zirconium has a low order of acute toxicity.[1] Ingestion may lead to gastrointestinal irritation.[1] Direct contact may cause mild skin irritation or eye redness and lachrymation.[1] Inhalation of dust can cause mechanical irritation to the upper respiratory tract.[1]
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Source(s) |
| Oral | Rat | LD50: >10,000 mg/kg | [2] |
Occupational exposure limits have been established for zirconium and its compounds to minimize the risk of adverse health effects from inhalation.
Table 3: Occupational Exposure Limits for Zirconium Compounds (as Zr)
| Organization | TWA (8-hour) | STEL (15-minute) | Source(s) |
| OSHA (PEL) | 5 mg/m³ | - | [4][5] |
| NIOSH (REL) | 5 mg/m³ | 10 mg/m³ | [4][6] |
| ACGIH (TLV) | 5 mg/m³ | 10 mg/m³ | [4] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
A systematic approach to donning and doffing PPE is critical to prevent contamination.
Experimental Workflow: Donning and Doffing PPE
Caption: PPE Donning and Doffing Workflow.
Methodology:
Donning:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
-
Respirator (if applicable): If the risk assessment indicates a need for respiratory protection (e.g., handling large quantities or in poorly ventilated areas), don a NIOSH-approved respirator. Ensure a proper fit check is performed.
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Gloves: Don nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[1]
Doffing:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat by rolling it outwards and away from the body to contain any potential contaminants.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety goggles.
-
Respirator (if applicable): Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Spill Cleanup Protocol for this compound Powder
In the event of a spill, a prompt and systematic response is essential to mitigate any potential hazards.
Experimental Workflow: Solid Chemical Spill Response
Caption: this compound Spill Cleanup Workflow.
Methodology:
-
Alert Personnel and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the affected area.
-
Assess the Spill and Consult the SDS: Evaluate the size of the spill and review the this compound Safety Data Sheet for specific handling precautions.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and nitrile or neoprene gloves. For larger spills, respiratory protection may be necessary.[1]
-
Prevent Dust Generation: To avoid making the powder airborne, gently dampen the spilled material with a light mist of water.[2] Be cautious as this may make surfaces slippery.[2]
-
Collect the Spilled Material: Carefully sweep or vacuum the dampened powder.[2] Avoid aggressive actions that could generate dust.
-
Containerize Waste: Place the collected material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth in the hazardous waste container.
-
Doff PPE: Remove and dispose of PPE as described in the protocol above.
-
Report the Incident: Report the spill to the laboratory supervisor or designated safety officer.
Handling and Storage
Precautions for Safe Handling:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid generating dust.[1]
-
Maintain a high level of personal hygiene. Always wash hands before eating, drinking, smoking, or using the toilet.[2]
-
An eye wash station and safety shower should be readily available.[2]
Conditions for Safe Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Keep containers tightly sealed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents, mineral acids, and some organic acids.[1][2]
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Remove from exposure to fresh air. If recovery is not rapid, seek medical attention. | [1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. | [1] |
| Eye Contact | Flush with copious amounts of water for at least 15 minutes, holding eyelids open. Take care not to rinse contaminated water into the unaffected eye. Seek medical attention. | [1] |
| Ingestion | Rinse mouth with water and give water to drink. Do NOT induce vomiting. Seek medical attention if large amounts are ingested. | [1] |
Disposal Considerations
Dispose of this compound waste in accordance with all local, state, and federal regulations.[1] Do not allow large quantities to enter drains, sewers, or waterways.[1]
Applications in Research and Development
This compound and its derivatives are utilized in various research and industrial applications. Zirconia (zirconium dioxide), which can be formed from the decomposition of this compound, is used in the development of advanced ceramics, catalysts, and as a scaffold material in tissue engineering.[7][8] In the field of drug development, zirconia nanostructures are being investigated for their potential as drug delivery vehicles due to their biocompatibility and stability.[7] Zirconium-based catalysts are also employed in organic synthesis for the manufacturing of medicinal compounds and bioactive molecules.[9]
References
- 1. chembk.com [chembk.com]
- 2. trade-chem.com [trade-chem.com]
- 3. chemiis.com [chemiis.com]
- 4. cdc.gov [cdc.gov]
- 5. ZIRCONIUM COMPOUNDS (as Zr) | Occupational Safety and Health Administration [osha.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Zirconium compounds (as Zr) [cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Theoretical Perspectives on the Bonding and Stability of Zirconium Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zirconium-based compounds are of significant interest across various scientific disciplines, including materials science, catalysis, and medicine. Understanding the fundamental interactions between zirconium and carbonate species is crucial for the rational design of novel materials and therapeutic agents. This technical guide provides an in-depth analysis of the theoretical studies investigating the bonding and stability of zirconium carbonate complexes. Leveraging computational chemistry, particularly Density Functional Theory (DFT), this document elucidates the structural, energetic, and electronic properties of these systems. Detailed computational methodologies, quantitative data on key molecular parameters, and visual representations of theoretical workflows and bonding models are presented to offer a comprehensive resource for researchers in the field.
Introduction
Zirconium's rich coordination chemistry and the versatile nature of the carbonate ligand give rise to a diverse range of this compound species, from simple complexes to intricate polynuclear structures and surface-adsorbed species. The stability and reactivity of these compounds are governed by the subtle interplay of electronic and steric factors. Theoretical and computational chemistry provide a powerful lens through which to examine these interactions at the atomic level, offering insights that are often challenging to obtain through experimental methods alone.
This guide summarizes key theoretical findings on the bonding and stability of this compound, focusing on insights derived from quantum chemical calculations. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of zirconium-based materials.
Theoretical Methodologies
The theoretical investigation of this compound complexes predominantly relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely employed method. DFT offers a favorable balance between computational cost and accuracy for systems containing transition metals like zirconium.
Density Functional Theory (DFT) Calculations
DFT calculations are used to determine the electronic structure, geometry, and energetic properties of molecules and materials. The choice of exchange-correlation functional and basis set is critical for obtaining reliable results.
Typical Computational Protocol:
-
Model System Construction: A model of the this compound species of interest is constructed. This can range from an isolated [Zr(CO₃)₄]⁴⁻ complex to a CO₂ molecule interacting with a zirconia (ZrO₂) surface slab.
-
Geometry Optimization: The geometry of the model system is optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate infrared spectra for comparison with experimental data.
-
Property Calculation: Various properties are calculated from the optimized geometry and electronic structure, including bond lengths, bond angles, Mulliken and NPA charges, and molecular orbital energies.
-
Energy Calculations: Adsorption energies, reaction energies, and activation barriers are calculated to assess the stability and reactivity of the species.
Commonly Used Functionals and Basis Sets:
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of this compound systems over time. These simulations can provide insights into structural fluctuations, diffusion processes, and the influence of temperature on stability.
Typical MD Simulation Protocol:
-
System Setup: A simulation box containing the zirconium and carbonate species, and often solvent molecules, is constructed.
-
Force Field Selection: An appropriate interatomic potential (force field) is chosen to describe the interactions between atoms. For zirconium-based systems, embedded atom method (EAM) potentials have been utilized[3].
-
Equilibration: The system is brought to the desired temperature and pressure through a series of equilibration steps.
-
Production Run: The simulation is run for a sufficient length of time to collect data on the system's dynamic properties.
-
Analysis: The trajectory from the production run is analyzed to calculate various properties, such as radial distribution functions and mean square displacements.
Bonding in this compound Complexes
Theoretical studies have provided detailed insights into the nature of the chemical bond between zirconium and carbonate ligands.
Coordination and Bonding Modes
The carbonate ion can coordinate to the zirconium center in a monodentate, bidentate, or bridging fashion. DFT calculations have shown that in many soluble complexes, the carbonate ligand acts as a bidentate ligand[4][5]. In the context of CO₂ adsorption on zirconia surfaces, the formation of bidentate carbonate and bicarbonate species through the insertion of CO₂ into surface hydroxyl groups has been identified as a highly stable configuration[6].
Electronic Structure and Charge Distribution
Molecular orbital analysis reveals the nature of the Zr-O bond. The interaction involves the donation of electron density from the oxygen atoms of the carbonate ligand to the d-orbitals of the zirconium ion. This results in a significant degree of charge transfer, leading to a partially covalent character of the bond. Calculated Mulliken and NPA charges on the zirconium ion in complexes like [Zr(C₂O₄)₄]⁴⁻ are significantly lower than the formal +4 charge, indicating this electron donation[2].
Stability of this compound Species
The stability of this compound species is a critical factor in their formation and reactivity. Theoretical calculations provide quantitative measures of stability, such as formation energies and adsorption energies.
Stability of Aqueous Complexes
In aqueous solutions, the formation of this compound complexes is influenced by the pH and the concentration of carbonate and bicarbonate ions. Potentiometric and NMR studies, supported by theoretical considerations, suggest that in the presence of hydrogencarbonate, less condensed and more highly carbonated complexes like [Zr(CO₃)₄]⁴⁻ are favored[4][5]. The complexation of Zr⁴⁺ with carbonate generally occurs at total carbonate concentrations higher than 0.1 M[4][5].
Stability on Zirconia Surfaces
The interaction of CO₂ with zirconia surfaces has been a subject of extensive theoretical investigation due to its relevance in catalysis. DFT calculations have shown that the most stable carbonate species are formed on Lewis acid-base pairs on the zirconia surface through the adsorption of CO₂ onto undercoordinated surface sites[6]. The adsorption energies for various formate (B1220265) and bicarbonate structures on the (111) surface of monoclinic zirconia have been calculated, with bidentate structures bonded to two Zr atoms being the most stable[6].
Quantitative Data
The following tables summarize key quantitative data obtained from theoretical studies on this compound and related species.
Table 1: Calculated Adsorption Energies of Formate and (Bi)carbonate Species on Monoclinic Zirconia (111) Surface [6]
| Species | Structure | Adsorption Energy (eV) |
| Formate | Bidentate (bonded to two Zr atoms) | -1.11 |
| Formate | Bidentate (bonded to one Zr atom) | -1.05 |
| Formate | Bidentate (bonded to Zr and lattice O) | -0.98 |
| Formate | Monodentate | -0.76 |
| Bicarbonate | Bidentate (insertion into terminal OH) | -1.23 |
Table 2: Calculated Geometric Parameters for [Zr(C₂O₄)₄]⁴⁻ and Zr(MeAHA)₄ [2]
| Complex | Parameter | Calculated Value |
| [Zr(C₂O₄)₄]⁴⁻ | Zr Mulliken Charge | 1.43 e |
| Zr NPA Charge | 2.71 e | |
| Zr(MeAHA)₄ | Zr Mulliken Charge | 1.31 e |
| Zr NPA Charge | 2.61 e |
Visualizing Theoretical Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate theoretical workflows and bonding concepts.
Caption: A typical workflow for theoretical studies of this compound using DFT.
Caption: Schematic of bidentate coordination of a carbonate ligand to a zirconium center.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, have provided invaluable insights into the intricate bonding and stability of this compound species. These computational approaches have elucidated preferred coordination modes, quantified the energetic stability of various isomers and surface species, and offered a detailed picture of the electronic structure governing these interactions. The synergy between theoretical calculations and experimental observations is crucial for advancing our understanding and enabling the predictive design of novel zirconium-based materials with tailored properties for applications in catalysis, drug delivery, and beyond. This guide serves as a foundational resource, summarizing the current state of theoretical knowledge and providing a framework for future investigations in this exciting field.
References
- 1. Parametrization of Zirconium for DFTB3/3OB: A Pathway to Study Complex Zr‐Compounds for Biomedical and Material Science Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Chemistry of Zirconium(IV) in Carbonate Media | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Synthesis of Zirconium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium carbonate exists in various forms, most notably as basic this compound (BZC), ammonium (B1175870) this compound (AZC), and potassium this compound (KZC). These compounds serve as crucial intermediates in the production of other zirconium salts and find diverse applications across numerous industries, from catalysis and ceramics to pharmaceuticals and surface coatings. This technical guide provides a comprehensive overview of the discovery of zirconium and the historical development and current methodologies for the synthesis of its carbonate compounds. Detailed experimental protocols, quantitative data, and process workflows are presented to aid researchers and professionals in their understanding and application of this compound synthesis.
Historical Perspective: From Element to Compound
The journey to understanding and utilizing this compound begins with the discovery of its constituent element, zirconium.
The Discovery of Zirconium
In 1789, the German chemist Martin Heinrich Klaproth was analyzing a zircon gemstone from Ceylon (modern-day Sri Lanka) when he identified a new, distinct "earth" which he named "zirconerde" (zirconia).[1][2][3] While Klaproth had discovered the oxide of the new element, he was unable to isolate the pure metal.[2] It wasn't until 1824 that the Swedish chemist Jöns Jacob Berzelius successfully isolated an impure form of zirconium metal by heating a mixture of potassium and potassium zirconium fluoride (B91410) in an iron tube.[1][3] The production of high-purity zirconium metal on an industrial scale was later made possible by processes such as the crystal bar process (iodide process) and the more economical Kroll process.[3]
Early Synthesis of this compound: Challenges and Advancements
Following the discovery and isolation of zirconium, chemists began to explore its various compounds. Early methods for preparing basic this compound often involved the reaction of an acidic solution of a zirconium salt, such as zirconyl chloride, with an alkali metal or ammonium carbonate.[4] A significant challenge with these early methods was the formation of a gelatinous precipitate of basic this compound.[4][5] This gelatinous nature made the product difficult to filter and wash, hindering its purification and practical application.[5]
Over time, advancements in chemical processing led to the development of more controlled precipitation methods that avoided the formation of this problematic gelatinous mass. These newer processes often involve the use of a polymeric zirconium sulfate (B86663) intermediate, which allows for the production of a more stable and easily filterable form of basic this compound.[4] This marked a crucial step in the industrial viability of this compound production.
Synthesis of this compound Compounds: Methodologies and Protocols
The synthesis of this compound can be tailored to produce different variants, each with specific properties and applications. The most common forms are basic this compound, ammonium this compound, and potassium this compound.
Basic this compound (BZC)
Basic this compound is a key intermediate for the production of other zirconium compounds.[6][7] It is typically produced as a moist white cake and is soluble in mineral and organic acids, as well as alkaline carbonates.[7]
A widely used method for producing high-purity basic this compound involves a multi-step process starting from zirconium sulfate.[6][8]
Experimental Protocol:
-
Precipitation of Basic Zirconium Sulfate: An aqueous solution of zirconium sulfate is treated with an alkali or ammonium carbonate (or bicarbonate) to precipitate basic zirconium sulfate.[6][8]
-
Purification of Basic Zirconium Sulfate: The precipitated basic zirconium sulfate is then dissolved in a hydrochloric acid solution and reprecipitated by heating. This step helps to remove impurities.[6][8]
-
Formation of Basic this compound: The purified basic zirconium sulfate is suspended in water, and an alkali or ammonium carbonate (or bicarbonate) is added to the suspension to produce basic this compound.[6][8]
Quantitative Data for BZC Synthesis from Zirconium Sulfate:
| Parameter | Value | Reference |
| Starting Material | Technically pure zirconium sulfate | [6] |
| Precipitating Agent (Step 1) | Sodium carbonate or Ammonium carbonate | [6][8] |
| Dissolving Agent (Step 2) | 0.5 N Hydrochloric acid | [6] |
| Reprecipitation Temperature (Step 2) | ≥ 50 °C | [6] |
| Carbonate Source (Step 3) | Ammonium carbonate and CO₂ | [6] |
Experimental Workflow for High-Purity Basic this compound Synthesis:
A more recent approach involves a low-temperature solid-phase reaction to first prepare a sodium zirconium basic carbonate precursor, which is then converted to basic this compound.[9]
Experimental Protocol:
-
Precursor Synthesis: Zirconyl chloride and sodium carbonate are used as raw materials to prepare a sodium zirconium basic carbonate precursor via a low-temperature solid-phase reaction.[9]
-
Conversion to BZC: The precursor is then treated with dilute hydrochloric acid to produce basic this compound.[9]
Optimized Parameters for Low-Temperature Solid-Phase Synthesis of BZC:
| Parameter | Value | Reference |
| Milling Speed | 150 r/min | [9] |
| Milling Time | 2 h | [9] |
| Acid pH for Conversion | 3.9 - 4.1 | [9] |
| Average Particle Size of Product | ~11 µm | [9] |
Ammonium this compound (AZC)
Ammonium this compound is widely used in the paper and textile industries as a crosslinking agent.[10]
Experimental Protocol:
-
Preparation of Reactants: Zirconium oxychloride (ZrOCl₂) is typically used as the zirconium source, and an ammonium bicarbonate (NH₄HCO₃) solution is prepared separately.[10]
-
Reaction: The two solutions are mixed at a controlled temperature, typically between 30°C and 60°C, with constant stirring.[10]
-
Precipitation and Isolation: The reaction mixture is allowed to react for a specified duration (e.g., 2 to 12 hours) to form a precipitate of ammonium this compound. The precipitate is then separated, washed, and dried.[10]
Reaction Pathway for Ammonium this compound Synthesis:
Potassium this compound (KZC)
Potassium this compound serves as a versatile crosslinker in coatings and a precursor in materials science.[1]
Experimental Protocol:
The most common method involves the reaction of basic this compound with an aqueous solution of potassium carbonate at a moderately elevated temperature.[1]
-
Preparation of Potassium Carbonate Solution: Potassium carbonate (K₂CO₃) is dissolved in deionized water in a jacketed glass reactor.[1]
-
Reaction: The potassium carbonate solution is heated to 55-60°C with continuous stirring. Basic this compound is then gradually added to the heated solution.[1]
-
Filtration: After the reaction is complete, the solution is filtered while still warm to remove any unreacted solids.[1]
Quantitative Data for KZC Synthesis:
| Parameter | Value | Reference |
| Reactant 1 | Zirconium Basic Carbonate (approx. 10 moles) | [1] |
| Reactant 2 | Potassium Carbonate (10 moles) | [1] |
| Solvent | Deionized Water | [1] |
| Reaction Temperature | 55 - 60 °C | [1] |
Chemical Reactions and Thermodynamics
The synthesis of zirconium carbonates is governed by precipitation and complexation reactions in aqueous solutions. The thermodynamics of these reactions, including the solubility of various zirconium species and the formation constants of carbonate complexes, are crucial for controlling the synthesis process and obtaining the desired product.[11]
The interaction between zirconium(IV) ions and carbonate ions can lead to the formation of various soluble carbonato-hydroxo complexes. The nature of these complexes depends on the pH and the concentration of carbonate and bicarbonate ions in the solution.[12][13] For instance, the presence of hydrogencarbonate can favor the formation of less condensed and more carbonated complexes like [Zr(CO₃)₄]⁴⁻.[12][13]
Conclusion
The synthesis of this compound has evolved significantly from early, challenging precipitation methods to well-controlled industrial processes. This advancement has been crucial for the widespread application of this compound compounds in various fields. A thorough understanding of the different synthesis methodologies, reaction parameters, and underlying chemical principles is essential for researchers and professionals working with these versatile materials. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis and application of basic, ammonium, and potassium zirconium carbonates.
References
- 1. benchchem.com [benchchem.com]
- 2. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 3. Zirconium | History of Zirconium - Ferralloy Inc [ferralloy.com]
- 4. CA1042179A - Production of this compound - Google Patents [patents.google.com]
- 5. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 6. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 7. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]
- 8. patents.justia.com [patents.justia.com]
- 9. Zirconium basic carbonate preparation by low-temperature solid-phase reaction method [ysjskxygc.xml-journal.net]
- 10. expertmarketresearch.com [expertmarketresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous Chemistry of Zirconium(IV) in Carbonate Media | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: Zirconium Carbonate in Heterogeneous Catalysis
Introduction
Zirconium carbonate (Zr(CO₃)₂) is a versatile and water-tolerant solid base catalyst that has demonstrated significant potential in various heterogeneous catalytic applications. Its unique properties, including thermal stability and basic active sites, make it an effective catalyst for a range of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in two key reactions: the isomerization of glucose to fructose (B13574) and the transfer hydrogenation of furfural (B47365) to furfuryl alcohol. These processes are crucial in the context of biomass valorization and the sustainable production of valuable chemicals. Zirconium-based materials, in general, are recognized for their thermal stability, chemical inertness, and distinct surface characteristics, which make them suitable as both catalysts and catalyst supports.[1]
Glucose Isomerization to Fructose
The isomerization of glucose to fructose is a critical step in the utilization of biomass-derived sugars for the production of biofuels and platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid. This compound serves as an efficient and reusable solid base catalyst for this reaction in an aqueous medium.
Catalytic Performance:
This compound (ZrC) has been shown to be effective for glucose isomerization across a temperature range of 80–140 °C.[2] At 120 °C, a maximum glucose conversion of 45% with a fructose selectivity of 76% has been achieved.[2] The catalyst exhibits good stability and can be recycled up to five times without a significant loss in activity or selectivity.[2] The active sites for this reaction are proposed to be the Zr–OH groups on the catalyst surface.
The catalytic activity of this compound is attributed to its basicity. The basic strength of prepared this compound has been found to be comparable to other solid base catalysts like hydrotalcite and Amberlyst A26 OH.[2]
Reaction Pathway:
The base-catalyzed isomerization of glucose to fructose is believed to proceed through an enediol intermediate mechanism. The reaction is initiated by the deprotonation of glucose at the C2 position, followed by the formation of a 1,2-enediol intermediate, which then tautomerizes to fructose.
Figure 1: Proposed reaction pathway for glucose isomerization to fructose catalyzed by this compound.
Transfer Hydrogenation of Furfural to Furfuryl Alcohol
The conversion of furfural, a biomass-derived aldehyde, to furfuryl alcohol is a valuable transformation for the production of resins, solvents, and fine chemicals. Basic this compound (BZC) has been identified as a highly effective and selective catalyst for the transfer hydrogenation of furfural using a hydrogen donor like isopropanol (B130326).
Catalytic Performance:
Basic this compound demonstrates excellent catalytic activity for the reduction of furfural to furfuryl alcohol at low temperatures.[3] Remarkably, a furfuryl alcohol yield of 98.66% can be achieved even at room temperature.[3] The reaction is also rapid at higher temperatures, with a 90.29% yield of furfuryl alcohol obtained within 15 minutes at 180 °C.[3] The catalyst's performance is attributed to its acidic and basic properties, which facilitate the hydrogen transfer from the donor molecule to the carbonyl group of furfural.
Experimental Workflow:
The overall experimental process for the transfer hydrogenation of furfural using basic this compound involves catalyst preparation, the catalytic reaction itself, and subsequent product analysis.
Figure 2: Experimental workflow for the transfer hydrogenation of furfural to furfuryl alcohol.
Quantitative Data
Table 1: Glucose Isomerization to Fructose using this compound Catalyst [2]
| Temperature (°C) | Reaction Time (h) | Glucose Conversion (%) | Fructose Selectivity (%) | Fructose Yield (%) |
| 80 | 3 | 25 | 80 | 20 |
| 100 | 1 | 33 | 79 | 26 |
| 120 | 0.5 | 45 | 76 | 34 |
| 140 | 0.25 | 48 | 69 | 33 |
Reaction conditions: 0.3 g glucose, 0.3 g this compound catalyst, 3 mL water, 500 rpm stirring.
Table 2: Catalyst Recycling in Glucose Isomerization [2]
| Cycle | Glucose Conversion (%) | Fructose Yield (%) |
| 1 | 45 | 34 |
| 2 | 44 | 33 |
| 3 | 43 | 33 |
| 4 | 43 | 32 |
| 5 | 42 | 31 |
Reaction conditions: 120 °C, 0.5 h, 0.3 g glucose, 0.3 g this compound catalyst, 3 mL water. Catalyst was washed with water and dried at 80 °C for 1 h between cycles.
Table 3: Transfer Hydrogenation of Furfural to Furfuryl Alcohol using Basic this compound [3]
| Temperature (°C) | Reaction Time (min) | Furfural Conversion (%) | Furfuryl Alcohol Yield (%) |
| Room Temperature | - | - | 98.66 |
| 180 | 15 | >90 | 90.29 |
Note: Detailed reaction conditions for the room temperature experiment were not fully specified in the source. The high temperature experiment provides a benchmark for rapid conversion.
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst for Glucose Isomerization[2]
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
Procedure:
-
Prepare a 0.5 M solution of ZrOCl₂·8H₂O in distilled water (Solution A).
-
Prepare a 0.25 M solution of Na₂CO₃ in distilled water (Solution B).
-
Slowly add Solution A to Solution B at a rate of 1 mL/min using a peristaltic pump with constant stirring.
-
A white gel will form. Age the gel for 24 hours at room temperature.
-
Filter the precipitate and wash it thoroughly with distilled water until the pH of the filtrate is approximately 7.
-
Dry the resulting solid at 120 °C for 3 hours to obtain the this compound catalyst.
Protocol 2: Catalytic Isomerization of Glucose to Fructose[2]
Materials:
-
Glucose
-
Prepared this compound catalyst
-
Distilled water
Procedure:
-
In a closed glass reactor, add 0.3 g of glucose, 0.3 g of the prepared this compound catalyst, and 3 mL of distilled water.
-
Heat the reactor to the desired temperature (e.g., 120 °C) in an oil bath with magnetic stirring at 500 rpm.
-
Maintain the reaction for the specified time (e.g., 30 minutes at 120 °C).
-
After the reaction, quench the reactor in cold water to stop the reaction.
-
Filter the reaction mixture using a 0.2 µm filter to remove the catalyst.
-
Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of glucose and fructose.
-
Calculate glucose conversion and fructose selectivity using the following formulas:
-
Glucose Conversion (%) = [(Initial moles of glucose - Final moles of glucose) / Initial moles of glucose] x 100
-
Fructose Selectivity (%) = [Moles of fructose produced / (Initial moles of glucose - Final moles of glucose)] x 100
-
Protocol 3: Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol
(This protocol is a representative procedure based on typical conditions for such reactions, informed by the findings in the cited literature.)
Materials:
-
Basic this compound (prepared as in Protocol 1 or commercially sourced)
-
Furfural
-
Isopropanol (hydrogen donor and solvent)
Procedure:
-
In a pressure-resistant reactor, add the basic this compound catalyst (e.g., 5 mol% relative to furfural).
-
Add furfural and isopropanol (e.g., a 1:10 molar ratio of furfural to isopropanol).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to the desired temperature (e.g., 150 °C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 2 hours).
-
Cool the reactor to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the liquid product using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of furfural and the yield of furfuryl alcohol.
-
Calculate furfural conversion and furfuryl alcohol yield using the following formulas:
-
Furfural Conversion (%) = [(Initial moles of furfural - Final moles of furfural) / Initial moles of furfural] x 100
-
Furfuryl Alcohol Yield (%) = [Moles of furfuryl alcohol produced / Initial moles of furfural] x 100
-
References
Application Notes: Zirconium Carbonate as a Precursor for Zirconia Nanoparticle Synthesis
Introduction Zirconium dioxide (ZrO₂), or zirconia, nanoparticles are of significant interest in biomedical and pharmaceutical fields due to their high biocompatibility, chemical stability, and mechanical strength.[1] These properties make them excellent candidates for applications such as drug delivery systems, dental implants, and biocatalysis.[2][3][4] The synthesis method plays a crucial role in determining the physicochemical properties of the nanoparticles, including particle size, crystallinity, and surface area, which in turn dictate their performance.[2][5]
Zirconium carbonate, particularly in its basic or complexed forms (e.g., ammonium (B1175870) this compound or potassium this compound), serves as a versatile and effective precursor for producing zirconia nanoparticles. Common synthesis routes include co-precipitation, hydrothermal synthesis, and sol-gel methods, often followed by a calcination step to achieve the desired crystalline phase.[2][3][6][7] This document provides detailed protocols and data for synthesizing zirconia nanoparticles using this compound-based precursors.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The properties of the resulting zirconia nanoparticles are highly dependent on the synthesis method and key experimental parameters. The following table summarizes quantitative data from various studies.
| Precursor | Synthesis Method | Calcination Temp. (°C) | Resulting Particle/Crystal Size (nm) | Crystalline Phase(s) |
| Zirconium Basic Carbonate | Supercritical Hydrothermal | Not Applicable | 10 - 20 | Tetragonal & Monoclinic |
| Zirconium Nitrate | Co-precipitation | 900 | 6 - 35 | Spherical |
| Zirconyl Chloride | Hydrolysis | 800 (2 hours) | 20 - 220 | Monoclinic, Cubic, Tetragonal |
| Zirconium(IV) Acetylacetonate | Sol-Gel | 350 - 500 | Not Specified | Tetragonal |
| Zirconium(IV) Acetylacetonate | Sol-Gel | 650 | Not Specified | Tetragonal & Monoclinic |
| Zirconyl Chloride | Hydrothermal | 200 (12 hours) | 15 - 30 | Pure Tetragonal |
Experimental Protocols
Protocol 1: Co-Precipitation and Calcination Method
This protocol is adapted from established co-precipitation techniques where a this compound precursor is formed in situ, followed by thermal decomposition to yield zirconia nanoparticles.[7]
Objective: To synthesize crystalline zirconia nanoparticles by precipitating a zirconium precursor from a salt solution using a carbonate source, followed by calcination.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Potassium carbonate (K₂CO₃) or Ammonium hydroxide (B78521) (NH₄OH)[2]
-
Deionized (DI) water
-
Beakers (250 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge or Büchner funnel with vacuum filtration setup
-
Drying oven
-
High-temperature muffle furnace
-
Ceramic crucible
Procedure:
Part A: Precipitation of Zirconium Precursor
-
Prepare Solutions:
-
Precipitation:
-
Place the 100 mL of 0.1 M zirconium solution in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 400 rpm).[7]
-
Slowly add the 0.2 M potassium carbonate solution dropwise. A white precipitate of the zirconium precursor will form.[7]
-
Continuously monitor the pH. Continue adding the carbonate solution until the pH reaches a value between 9 and 10.[7]
-
-
Aging:
-
After the addition is complete, continue stirring the mixture for 2 hours at room temperature to age the precipitate and ensure the reaction is complete.[7]
-
-
Washing and Separation:
-
Separate the precipitate from the solution via centrifugation (e.g., 4000 rpm for 15 minutes) or vacuum filtration.[7]
-
Wash the precipitate multiple times with DI water to remove residual ions. This involves resuspending the precipitate in DI water and repeating the separation step.[7]
-
Perform a final wash with ethanol to facilitate drying.[7]
-
-
Drying:
Part B: Calcination
-
Sample Preparation: Place a known amount of the dried precursor powder into a ceramic crucible.[2]
-
Thermal Decomposition:
-
Place the crucible in a muffle furnace.
-
Ramp the temperature to the desired calcination temperature (e.g., 500-800°C) at a controlled rate (e.g., 5°C/min). The choice of temperature significantly affects the final crystal phase and size.[5][8]
-
Hold the temperature for a set duration, typically 2-4 hours, to ensure complete conversion to zirconia.[2][8]
-
-
Cooling and Collection:
-
Allow the furnace to cool down to room temperature naturally.
-
Carefully remove the crucible. The resulting white powder consists of zirconia nanoparticles.
-
Protocol 2: Supercritical Hydrothermal Synthesis
This method directly utilizes zirconium basic carbonate as a precursor to produce nanoparticles without a separate calcination step.[6][9]
Objective: To synthesize zirconia nanoparticles from zirconium basic carbonate using supercritical water as the reaction medium.
Materials:
-
Zirconium basic carbonate ((ZrO)₅(CO₃)₂·xH₂O)
-
Deionized (DI) water
-
High-pressure, high-temperature reaction vessel (autoclave)
-
Vacuum oven
Procedure:
-
Precursor Slurry Preparation: Prepare an aqueous slurry of zirconium basic carbonate in DI water. The concentration can be adjusted based on the desired nanoparticle yield.
-
Hydrothermal Reaction:
-
Introduce the slurry into the reaction vessel.
-
Seal the vessel and place it inside a heating system.
-
Heat the vessel to supercritical water conditions (Temperature > 374°C, Pressure > 22.1 MPa). A typical treatment may last from 0 to several hours.[6][9] The duration influences the phase transition from tetragonal to monoclinic.[9]
-
-
Quenching: After the designated reaction time, rapidly cool the reaction vessel by placing it in a water bath to quench the reaction.[9]
-
Washing and Collection:
-
Open the vessel and collect the resulting nanoparticle suspension.
-
Wash the product with DI water, followed by filtration or centrifugation to separate the nanoparticles.[9]
-
-
Drying: Dry the collected zirconia nanoparticles in a vacuum oven at 60°C overnight.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 6. Supercritical hydrothermal synthesis of zirconia nanoparticles from zirconium basic carbonate [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Surface Modification of Zirconium Carbonate Catalysts
Introduction
Zirconium-based catalysts are recognized for their significant potential in a variety of chemical transformations due to their unique acidic and basic properties, thermal stability, and versatility.[1][2] Basic zirconium carbonate serves as a key precursor for creating highly active catalytic materials.[3] Surface modification of these catalysts is a critical strategy to enhance their performance by tuning surface area, pore structure, and the nature of active sites. This allows for improved catalytic activity, selectivity, and stability in various applications, including biomass conversion, CO2 utilization, and fine chemical synthesis.[4][5][6]
Key Applications
-
Biomass Conversion: Surface-modified zirconium catalysts are effective in the conversion of biomass-derived molecules. For instance, basic this compound has demonstrated excellent catalytic properties for the hydrogen transfer reactions of biomass-derived carboxides at low temperatures.[4]
-
CO2 Fixation: The introduction of functional groups and defect sites on zirconium-based catalysts, such as in Metal-Organic Frameworks (MOFs) derived from zirconium precursors, can significantly boost the chemical fixation of CO2 into valuable products like cyclic carbonates.[7]
-
Isomerization Reactions: this compound itself can act as a water-tolerant solid base catalyst for reactions such as the isomerization of glucose to fructose (B13574) in aqueous media.[8]
-
Catalyst Support: Zirconia, often derived from the calcination of this compound, is a robust support material for other active metals.[9] Its surface properties can be tailored to enhance the dispersion and activity of the supported metal, as seen in CuO/ZnO/ZrO2 systems for methanol (B129727) synthesis.[10]
Modification Strategies
The properties of this compound-derived catalysts can be tailored through several modification techniques:
-
Acid/Base Site Modification: Treatment with acidic or basic solutions can introduce or enhance Brønsted or Lewis acid/base sites on the catalyst surface. For example, modification with phosphoric or sulfuric acid can increase the number of acid sites.[11] Conversely, the incorporation of basic metals like magnesium can enhance basicity.[12]
-
Metal Doping: The introduction of other metal oxides can create synergistic effects, improving catalyst performance. For example, incorporating promoters like ZnO or NiO into a zirconia matrix can affect the distribution of active copper species on the surface.[10]
-
Post-Synthetic Modification of Derived MOFs: For catalysts based on zirconium MOFs, post-synthetic modification allows for the introduction of specific functional groups to the organic linkers, thereby creating tailored active sites for specific reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound (ZrC) Catalyst
This protocol describes the synthesis of a basic this compound catalyst via a precipitation method.[8]
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Beakers
-
Peristaltic pump
-
Magnetic stirrer and stir bar
-
Centrifuge or filtration apparatus
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Solution A: Dissolve the appropriate amount of ZrOCl₂·8H₂O in deionized water to create a 0.5 M solution.
-
Solution B: Dissolve the appropriate amount of Na₂CO₃ in deionized water to create a 0.25 M solution.
-
-
Precipitation:
-
Place Solution A in a beaker on a magnetic stirrer and stir vigorously at room temperature.
-
Slowly add Solution B to Solution A using a peristaltic pump at a rate of 1 mL/min.
-
A white gel will form as the two solutions mix.
-
-
Aging:
-
Once the addition of Solution B is complete, continue stirring the resulting white gel for 1 hour at room temperature.
-
After stirring, age the gel for 24 hours at room temperature without stirring.
-
-
Washing and Drying:
-
Separate the solid precipitate from the liquid by centrifugation or filtration.
-
Wash the precipitate thoroughly with deionized water multiple times to remove any remaining ions.
-
Dry the resulting solid in an oven at 100°C for 24 hours. The dried white powder is the this compound (ZrC) catalyst.
-
Protocol 2: Surface Modification with Acid Groups
This protocol details the surface modification of a zirconium-based catalyst with phosphoric acid to introduce acidic sites. This method is adapted from procedures used for hydrous zirconia.[11]
Materials:
-
Synthesized this compound (or derived Zirconia)
-
Phosphoric acid (H₃PO₄), 0.3 M solution
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven
-
Calcination furnace
Procedure:
-
Acid Treatment:
-
Disperse the synthesized zirconium-based catalyst powder in a 0.3 M solution of phosphoric acid.
-
Stir the suspension at room temperature for a specified duration (e.g., 4-6 hours) to ensure thorough interaction.
-
-
Drying:
-
Filter the solid material from the acid solution.
-
Dry the acid-treated powder in an oven at approximately 70-100°C overnight.
-
-
Calcination (Optional, for Zirconia formation):
-
If the desired final catalyst is a modified zirconia, calcine the dried powder in a furnace.
-
Heat the material to a target temperature (e.g., 500-850°C) for several hours. The exact temperature and duration will influence the final phase and properties of the zirconia.[11]
-
Protocol 3: Characterization of Modified Catalysts
This protocol outlines standard techniques for characterizing the physical and chemical properties of the synthesized and modified catalysts.
-
X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline structure and phase composition of the catalyst.
-
Procedure: Analyze the powder sample using a diffractometer with Cu Kα radiation. Scan over a 2θ range relevant for zirconium compounds.[7]
-
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To measure the specific surface area, pore volume, and pore size distribution.
-
Procedure: Perform N₂ physisorption analysis at 77 K. Degas the sample under vacuum at an elevated temperature (e.g., 120-300°C) prior to analysis to remove adsorbed species.
-
-
Temperature-Programmed Desorption (TPD):
-
Purpose: To quantify the number and strength of acid or base sites.
-
Procedure (for NH₃-TPD of acid sites):
-
Pre-treat the sample in an inert gas flow at high temperature.
-
Saturate the sample with ammonia (B1221849) (NH₃) gas at a lower temperature.
-
Purge with an inert gas to remove physisorbed ammonia.
-
Ramp the temperature at a constant rate and measure the desorbed NH₃ using a thermal conductivity detector (TCD).[7]
-
-
Procedure (for CO₂-TPD of basic sites): Follow a similar procedure using carbon dioxide (CO₂) as the probe molecule.[12]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the surface elemental composition and chemical states of the elements.
-
Procedure: Irradiate the sample with X-rays in an ultra-high vacuum chamber and analyze the kinetic energy of the emitted photoelectrons. Shifts in binding energies can indicate changes in the chemical environment of elements like zirconium and silicon after modification.[13][14]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To investigate the thermal stability of the catalyst and monitor decomposition processes.
-
Procedure: Heat the sample in a controlled atmosphere (e.g., N₂) at a constant rate and record the mass loss as a function of temperature.[7]
-
Data Presentation
Table 1: Summary of Quantitative Data for Modified Zirconium-Based Catalysts
| Catalyst System | Modification | Key Finding | Quantitative Value | Reference |
| Zirconia (from sol-gel) | Mg incorporation (co-gellation) | Increased CO₂ adsorption capacity | Mg addition increased CO₂ adsorption between 100-200°C | [12] |
| MOF-808 | Functionalization with p-fluorobenzoic acid | Enhanced catalytic performance in CO₂ cycloaddition | F-MOF-808-1.5 showed superior performance compared to unmodified MOF-808 | [7] |
| Hydrous Zirconia | Surface modification with phosphoric acid | Stabilization of tetragonal ZrO₂ phase | Tetragonal phase stabilized up to 850°C | [11] |
| CuO/ZrOₓ | Incorporation of amorphous zirconia with CuO | Increased current density for C₂₊ production in ECR | Ethylene partial current density increased by 1.76 times compared to bare CuO | [6] |
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound catalyst.
Caption: Workflow for the surface modification of zirconium-based catalysts.
Caption: Characterization approach for modified zirconium catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced C–C coupling of Cu-based catalysts via zirconia-driven carbonate interaction for electrochemical CO2 reduction reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
Zirconium Carbonate: A Versatile Precursor for the Synthesis of Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Zirconium carbonate (Zr(CO₃)₂) is a versatile and cost-effective precursor for the synthesis of a wide range of advanced materials. Its utility stems from its ability to decompose cleanly into zirconium dioxide (zirconia, ZrO₂) upon heating, a high-performance ceramic with exceptional thermal stability, mechanical strength, and biocompatibility. This property makes this compound a key starting material for the production of advanced ceramics, catalysts, and nanomaterials for biomedical applications, including drug delivery systems.[1][2]
These application notes provide detailed protocols and quantitative data for the synthesis of various advanced materials using this compound as a precursor. The information is tailored for researchers and professionals in materials science and drug development, with a focus on reproducibility and a clear understanding of the underlying synthesis principles.
I. Synthesis of Zirconia (ZrO₂) Nanoparticles
Zirconia nanoparticles are of significant interest for biomedical applications due to their biocompatibility and potential as drug delivery vehicles.[3] The properties of these nanoparticles, such as size and crystallinity, can be tailored by controlling the synthesis parameters.
A. Co-Precipitation Method
The co-precipitation method is a widely used, simple, and scalable technique for synthesizing zirconia nanoparticles.[4] It involves the precipitation of a zirconium precursor from a solution, followed by calcination.
Experimental Protocol:
-
Preparation of Zirconium Solution: Dissolve a soluble zirconium salt, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), in deionized water to a desired concentration (e.g., 0.1 M).
-
Precipitation: While stirring vigorously, slowly add a precipitating agent, such as an ammonium (B1175870) hydroxide (B78521) solution, to the zirconium solution until the pH reaches 9-10. A white precipitate of zirconium hydroxide/carbonate will form.[1]
-
Aging: Continue stirring the suspension at room temperature for 1-2 hours to allow the precipitate to age.[1]
-
Washing: Separate the precipitate by filtration or centrifugation. Wash the precipitate repeatedly with deionized water to remove any unreacted precursors and by-products. A final wash with ethanol (B145695) can aid in drying.
-
Drying: Dry the washed precipitate in an oven at 80-100°C for 12-24 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (see Table 1) for 2-4 hours to obtain crystalline zirconia nanoparticles.[1]
Quantitative Data:
| Precursor | Synthesis Method | Calcination Temperature (°C) | Resulting Particle Size (nm) | Crystalline Phase | Reference |
| Zirconium Oxychloride | Co-precipitation | 600 | 15-30 | Monoclinic, Tetragonal | [4] |
| Zirconium Oxychloride | Co-precipitation | 800 | 20-220 | Monoclinic, Cubic, Tetragonal | [5] |
| This compound | Precipitation | 900 | Not Specified | Monoclinic, Tetragonal | [6] |
Experimental Workflow:
B. Hydrothermal Synthesis Method
Hydrothermal synthesis is another effective method for producing well-crystallized zirconia nanoparticles at relatively lower temperatures compared to solid-state reactions.
Experimental Protocol:
-
Precursor Slurry: Prepare an aqueous slurry of basic this compound.
-
Hydrothermal Treatment: Place the slurry in a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 150-250°C) and maintain it for a set duration (e.g., 2-12 hours).
-
Cooling and Washing: Allow the autoclave to cool to room temperature. The resulting product is then washed thoroughly with deionized water and ethanol.
-
Drying: Dry the final product in an oven at around 80°C.
Quantitative Data:
| Precursor | Synthesis Method | Temperature (°C) | Time (h) | Resulting Particle Size (nm) | Crystalline Phase | Reference |
| Basic this compound | Hydrothermal | 200 | 12 | ~20 | Tetragonal, Monoclinic | [7] |
| Zirconium Oxychloride | Hydrothermal | 150 | 4 | 10-20 | Monoclinic | [5] |
Experimental Workflow:
II. Synthesis of Zirconia-Based Ceramics
This compound is a common precursor for producing high-purity zirconia ceramics. The calcination of this compound yields fine zirconia powder, which can then be shaped and sintered to form dense ceramic bodies.[8]
Experimental Protocol:
-
Calcination of this compound: Calcine this compound powder in a furnace to obtain zirconia powder. The temperature and duration of calcination will influence the properties of the resulting zirconia. A typical calcination temperature is around 900°C.[9][10]
-
Powder Processing: The calcined zirconia powder is often mixed with a binder (e.g., polyethylene (B3416737) glycol) and a stabilizer (e.g., yttria) to improve its processing characteristics and the mechanical properties of the final ceramic.[11]
-
Forming: The powder mixture is then formed into the desired shape using techniques such as uniaxial pressing or injection molding.[4][11]
-
Sintering: The formed body is sintered at a high temperature (typically 1400-1600°C) to achieve high density and the desired mechanical properties.[11]
Quantitative Data:
| Precursor | Forming Method | Sintering Temperature (°C) | Resulting Ceramic Properties | Reference |
| Zirconium White (Zirconia) | Injection Molding | 1560-1580 | High hardness and wear resistance | [11] |
| Zirconia Powder | Uniaxial Pressing | 900 (pre-sintering) | Check for machinability | [4] |
Logical Relationship of Ceramic Synthesis:
III. This compound in Catalysis
Zirconium-based materials, often derived from this compound, are used as catalysts or catalyst supports in various organic reactions due to their Lewis acidic properties and high thermal stability.[12][13][14]
Application Example: Hydrogen Transfer Reactions
Basic this compound (BZC) has been shown to be an effective catalyst for the hydrogen transfer of biomass-derived carboxides, such as the conversion of furfural (B47365) to furfuryl alcohol.[12]
General Experimental Protocol (Conceptual):
-
Catalyst Preparation: Basic this compound can be used directly as a catalyst.
-
Reaction Setup: In a typical reaction, the substrate (e.g., furfural), a hydrogen donor (e.g., isopropanol), and the BZC catalyst are mixed in a reactor.
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., room temperature to 180°C) for a certain duration.
-
Product Analysis: The reaction products are analyzed using techniques like gas chromatography to determine the conversion and selectivity.
Quantitative Data:
| Catalyst | Substrate | Hydrogen Donor | Temperature (°C) | Time | Product Yield | Reference |
| Basic this compound | Furfural | Isopropanol | Room Temp | - | 98.66% Furfuryl Alcohol | [12] |
| Basic this compound | Furfural | Isopropanol | 180 | 15 min | 90.29% Furfuryl Alcohol | [12] |
IV. Signaling Pathways in Biomedical Applications
For drug development professionals, understanding the interaction of zirconia-based nanoparticles with cells is crucial. Studies have shown that zirconia nanoparticles can induce cellular responses, primarily through the generation of reactive oxygen species (ROS), leading to apoptosis and autophagy in cancer cells.[1][2][15]
ROS-Mediated Apoptosis and Autophagy:
Zirconia nanoparticles can lead to an increase in intracellular ROS levels.[1][16] This oxidative stress can trigger mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3, key executioners of the apoptotic pathway.[1][17][18] Simultaneously, the increased ROS can induce autophagy, a cellular self-degradation process, as evidenced by the upregulation of autophagy-related proteins like Beclin-1 and LC3-II.[1][15]
Signaling Pathway Diagram:
V. Thermal Decomposition of this compound
The conversion of this compound to zirconia is a key step in the synthesis of many advanced materials. Understanding the thermal decomposition process is essential for controlling the properties of the final product. The decomposition generally proceeds through the loss of water and carbon dioxide to form zirconium oxide.[19][20][21]
Decomposition Pathway:
These application notes and protocols provide a foundation for the synthesis and application of advanced materials derived from this compound. For specific applications, further optimization of the described methods may be necessary. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. Zirconia Nanoparticles Induce HeLa Cell Death Through Mitochondrial Apoptosis and Autophagy Pathways Mediated by ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconia Nanoparticles Induce HeLa Cell Death Through Mitochondrial Apoptosis and Autophagy Pathways Mediated by ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijera.com [ijera.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The preparation method of zirconia powder | Advanced Ceramics | Edgetech Industries [eticeramics.com]
- 8. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of calcination on minimally processed recycled zirconia powder derived from milling waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103880417A - Preparation method of zirconium oxide ceramic products - Google Patents [patents.google.com]
- 12. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Zirconium-Based Catalysts in Organic Synthesis [ouci.dntb.gov.ua]
- 14. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Zirconium dioxide nanoparticles induced cytotoxicity in rat cerebral cortical neurons and apoptosis in neuron-like N2a and PC12 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
Application Notes and Protocols: Zirconium Carbonate in Paint and Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zirconium carbonate and its derivatives, such as Ammonium this compound (AZC) and Potassium this compound (KZC), in the formulation of paints and coatings. This document details their roles as crosslinkers, adhesion promoters, and drying catalysts, and provides experimental protocols for their evaluation.
Introduction
This compound-based compounds are versatile additives in the paint and coating industry, offering environmentally friendly alternatives to traditional formaldehyde-based crosslinkers and lead-based driers.[1] Their primary functions include enhancing the mechanical properties, adhesion, and durability of various coating systems, ranging from water-based acrylics to solvent-borne alkyds.[1][2]
Key Applications and Mechanisms of Action
Crosslinking Agent in Water-Based Coatings
Ammonium this compound (AZC) and Potassium this compound (KZC) are highly effective crosslinkers for binders containing carboxyl (-COOH) and hydroxyl (-OH) functional groups, such as acrylic, styrene-acrylic, and polyvinyl alcohol (PVOH) resins.[3]
Mechanism of Action: During the drying process, as water evaporates, the this compound complex becomes unstable, leading to the release of ammonia (B1221849) (for AZC) and carbon dioxide. This generates reactive zirconium species that form strong covalent and hydrogen bonds with the functional groups on the polymer chains, creating a durable, crosslinked network.[3] This crosslinking action improves water resistance, scrub resistance, and overall film durability.[4]
Experimental Workflow for Evaluating this compound as a Crosslinker
References
Application Notes and Protocols for the Synthesis of Basic Zirconium Carbonate from Zircon
Introduction
Basic zirconium carbonate (BZC), with the approximate formula Zr₅O₈(CO₃)₂·xH₂O, is a critical intermediate in the production of a wide array of zirconium compounds. Its solubility in both mineral and organic acids makes it a versatile precursor for manufacturing catalysts, ceramics, pigments, and various other advanced materials. This document provides a detailed, step-by-step guide for the synthesis of basic this compound, starting from the naturally occurring mineral, zircon sand (ZrSiO₄). The protocols outlined below are intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Overall Synthesis Pathway
The conversion of chemically inert zircon sand into basic this compound is a multi-step process that involves the initial decomposition of the mineral followed by a series of hydrometallurgical purification and precipitation steps. The general workflow is as follows:
-
Zircon Sand Preparation: Raw zircon sand is mechanically and physically processed to increase the concentration of zirconium silicate.
-
Alkaline Fusion: The processed zircon is fused with a strong alkali, typically sodium hydroxide (B78521) (caustic soda), at high temperatures to break the stable ZrSiO₄ crystal lattice.
-
Leaching: The resulting fused mass, or "frit," is subjected to a two-stage leaching process. First, with water to remove soluble silicates, and then with a mineral acid to dissolve the zirconium-containing compounds.
-
Purification and Precipitation: The acidic zirconium solution is then processed to precipitate the final basic this compound product. Two common routes are detailed:
-
Route A: Direct precipitation of basic this compound from a zirconium oxychloride solution.
-
Route B: Precipitation of a basic zirconium sulfate (B86663) intermediate for purification, followed by conversion to basic this compound.
-
The following diagram illustrates the overall experimental workflow:
Zirconium Carbonate as a Crosslinking Agent in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Zirconium carbonate, available primarily as ammonium (B1175870) this compound (AZC) and potassium this compound (PZC), serves as a highly effective crosslinking agent for a variety of polymers rich in carboxyl and hydroxyl functional groups. This includes natural polymers such as guar (B607891) gum, carboxymethyl cellulose (B213188) (CMC), starch, and alginates, as well as synthetic polymers like poly(vinyl alcohol) and polyacrylates. The crosslinking action of this compound significantly enhances the mechanical properties, thermal stability, and water resistance of these polymers, making them suitable for a wide range of applications, including in the formulation of drug delivery systems.[1]
In the context of drug development, this compound-crosslinked polymers are of particular interest for the creation of hydrogels for controlled-release applications. The formation of a three-dimensional polymer network upon crosslinking allows for the encapsulation of therapeutic agents. The release of the entrapped drug can be modulated by controlling the crosslinking density, which in turn influences the swelling behavior and degradation rate of the hydrogel matrix. The choice between AZC and PZC often depends on the specific requirements of the formulation; PZC is favored in pH-sensitive systems due to the absence of ammonia (B1221849) as a byproduct, which is released by AZC during the crosslinking process.[1] The biocompatibility of zirconium-based crosslinkers further enhances their appeal for biomedical applications.
The crosslinking mechanism is initiated by the destabilization of the this compound complex, typically through heating or the evaporation of water. This process generates reactive zirconium species that form strong coordinate bonds with the functional groups on the polymer chains. The resulting crosslinked structure can be tailored to achieve desired properties, such as specific gelation times, viscosity modification, and controlled swelling characteristics, which are critical parameters in the design of effective drug delivery vehicles.
Quantitative Data on this compound Crosslinking
The following tables summarize the impact of this compound crosslinkers on key polymer properties, as documented in various studies.
Table 1: Effect of Ammonium this compound (AZC) Concentration on Polymer Film Properties
| Polymer System | AZC Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(vinyl alcohol)/Xylan | 0 | 18.5 | 18.5 | [2] |
| Poly(vinyl alcohol)/Xylan | 5 | - | - | [2] |
| Poly(vinyl alcohol)/Xylan | 10 | - | - | [2] |
| Poly(vinyl alcohol)/Xylan | 15 | 22.10 | 218.0 | [2] |
| Spruce Galactoglucomannan | - | up to 52 | - | [3] |
Table 2: Influence of Potassium this compound (KZC) Content on Coating Viscosity
| KZC Type (Zirconium Content) | Crosslinker Concentration (parts) | Low Shear Viscosity (mPa·s) | High Shear Viscosity (mPa·s) | Reference |
| KZC7 (7%) | 0.5 | Stable | - | [1] |
| KZC10 (10%) | 0.5 | Stable | - | [1] |
| KZC20 (20%) | 0.5 | Stable | - | [1] |
| KZC7 (7%) | 0.9 | Increased | Slightly Increased | [1] |
| KZC10 (10%) | 0.9 | Increased | Slightly Increased | [1] |
| KZC20 (20%) | 0.9 | Increased | Slightly Increased | [1] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of this compound-crosslinked polymer hydrogels for drug delivery applications. Researchers should optimize these protocols based on their specific polymer, drug, and desired release characteristics.
Protocol 1: Preparation of this compound-Crosslinked Carboxymethyl Cellulose (CMC) Hydrogel
Materials:
-
Sodium Carboxymethyl Cellulose (CMC)
-
Ammonium this compound (AZC) or Potassium this compound (PZC) solution
-
Deionized water
-
Magnetic stirrer and hot plate
-
pH meter
Procedure:
-
Prepare a 2% (w/v) aqueous solution of CMC by slowly adding the CMC powder to deionized water under constant stirring at 50°C until a homogenous solution is obtained.
-
Cool the CMC solution to room temperature.
-
Adjust the pH of the CMC solution to approximately 8.0-9.0 using a suitable base, if necessary.
-
While stirring, add the desired amount of this compound solution (e.g., 0.5%, 1%, 2% w/w relative to CMC) dropwise to the CMC solution.
-
Continue stirring for 30 minutes to ensure uniform mixing of the crosslinker.
-
Cast the resulting solution into a petri dish or a suitable mold.
-
Dry the cast solution in an oven at 60°C for 24 hours to facilitate crosslinking and form the hydrogel film.
-
Wash the dried hydrogel film with deionized water to remove any unreacted reagents and dry to a constant weight.
Protocol 2: Drug Loading into Zirconium-Crosslinked Hydrogel
Materials:
-
Prepared zirconium-crosslinked hydrogel
-
Model drug
-
Phosphate Buffered Saline (PBS) or other suitable solvent
-
Shaker or orbital incubator
Procedure:
-
Prepare a stock solution of the model drug in a suitable solvent (e.g., PBS at pH 7.4).
-
Immerse a pre-weighed, dry hydrogel sample in the drug solution.
-
Place the hydrogel and drug solution in a shaker and agitate at a constant speed (e.g., 100 rpm) at 37°C for 24-48 hours to allow for equilibrium swelling and drug loading.
-
After the loading period, remove the hydrogel from the solution, gently blot the surface to remove excess drug solution, and weigh.
-
Dry the drug-loaded hydrogel at 40°C to a constant weight.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Protocol 3: In-Vitro Drug Release Study
Materials:
-
Drug-loaded zirconium-crosslinked hydrogel
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 1.2 and pH 7.4)
-
Shaking water bath or dissolution apparatus
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Place a pre-weighed amount of the drug-loaded hydrogel into a known volume of release medium (e.g., 100 mL of PBS) in a beaker or dissolution vessel.
-
Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Determination of Swelling Ratio
Materials:
-
Dry zirconium-crosslinked hydrogel
-
Deionized water or buffer solution
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the dry hydrogel in a beaker containing the swelling medium (e.g., deionized water or PBS).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound-crosslinked polymers.
Caption: Mechanism of this compound crosslinking with functionalized polymers.
References
Application Notes and Protocols for Supercritical Hydrothermal Synthesis of Zirconia from Zirconium Carbonate
Introduction
Supercritical hydrothermal synthesis (SCHS) is an environmentally benign and rapid method for producing high-purity, crystalline nanoparticles.[1] This technique utilizes the unique properties of water above its critical point (374 °C, 22.1 MPa) to facilitate the decomposition of precursors and the nucleation and growth of metal oxide nanoparticles.[1] The low dielectric constant of supercritical water promotes the hydrolysis of metal salts, leading to the formation of zirconia (ZrO₂) nanoparticles with controlled size, morphology, and crystal structure.[1] Zirconia nanoparticles are of significant interest due to their excellent mechanical, thermal, and optical properties, making them suitable for applications in dental implants, thermal barrier coatings, and catalysts.[1][2] This document provides a detailed experimental setup and protocol for the synthesis of zirconia nanoparticles using zirconium carbonate as the precursor via the SCHS method.
Experimental Setup
The supercritical hydrothermal synthesis of zirconia can be carried out using either a batch or a continuous-flow reactor system.[3] A continuous-flow system is often preferred for its ability to produce larger quantities of nanoparticles with a narrow particle size distribution.[1]
A typical continuous-flow supercritical hydrothermal synthesis setup consists of the following components:
-
Precursor and Mineralizer Feed System: High-pressure pumps are used to deliver the aqueous precursor slurry (this compound in water) and a mineralizer solution (if used) at precise flow rates.
-
Preheater: The deionized water is preheated to a subcritical or supercritical temperature before mixing with the precursor stream.
-
Mixing Unit: A T-mixer or a similar device is used to ensure rapid and homogeneous mixing of the preheated water with the precursor slurry.
-
Reactor: A tubular reactor, typically made of a corrosion-resistant alloy, where the synthesis reaction takes place under supercritical conditions. The reactor is housed in a furnace to maintain the desired reaction temperature.
-
Cooling System: A heat exchanger is used to rapidly cool the product stream exiting the reactor, quenching the reaction and preventing particle growth.
-
Back-Pressure Regulator: This component maintains the desired pressure throughout the system.
-
Collection Vessel: The synthesized zirconia nanoparticle suspension is collected in this vessel.
Experimental Protocols
This protocol describes a general procedure for the synthesis of zirconia nanoparticles from this compound using a continuous-flow supercritical hydrothermal synthesis system.
1. Precursor Slurry Preparation:
- Weigh a precise amount of zirconium basic carbonate powder.
- Disperse the powder in deionized water to form a slurry with a specific concentration (e.g., 0.1 M). Zirconium basic carbonate is insoluble in water at ambient temperature.[4]
- Continuously stir the slurry to ensure homogeneity before and during pumping.
2. System Setup and Operation:
- Set the furnace to the desired reaction temperature (e.g., 400 °C).[1][5]
- Pressurize the system to the target pressure (e.g., 25 MPa) using the back-pressure regulator.[1]
- Pump deionized water through the preheater at a specific flow rate (e.g., 10 mL/min).[1]
- Simultaneously, pump the prepared this compound slurry into the system at a defined flow rate (e.g., 2.5 mL/min).[1]
- Allow the preheated supercritical water and the precursor slurry to mix in the mixing unit and enter the reactor.
- The reaction occurs within the heated reactor for a specific residence time.
- The resulting suspension of zirconia nanoparticles is then rapidly cooled in the heat exchanger.
3. Product Collection and Purification:
- Collect the cooled nanoparticle suspension from the collection vessel.
- Separate the solid zirconia nanoparticles from the liquid phase by centrifugation.
- Wash the collected particles multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.[1]
- Dry the purified zirconia nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) for 24 hours to obtain a fine powder.[1]
4. Characterization:
- The crystal structure of the synthesized zirconia can be determined using X-ray diffraction (XRD).
- The morphology and particle size can be observed using transmission electron microscopy (TEM).[6]
- The specific surface area of the nanoparticles can be measured using the Brunauer-Emmett-Teller (BET) method.[6]
Data Presentation
The following table summarizes the influence of various experimental parameters on the properties of zirconia nanoparticles synthesized via supercritical hydrothermal methods, as reported in the literature. While not all studies used this compound, the data provides valuable insights into the process-property relationships.
| Precursor | Temperature (°C) | Pressure (MPa) | Concentration (M) | pH | Average Particle Size (nm) | Crystal Phase | Reference |
| Zirconyl Nitrate | 375 - 500 | 25 | 0.1 | Acidic | 5.66 - 35.43 | Monoclinic, Tetragonal | [3] |
| Zirconyl Acetate | 400 | 30 | 0.05 | Alkaline (with KOH) | 6.8 | Tetragonal | [5][7] |
| Zirconium Basic Carbonate | Not Specified | Supercritical | Not Specified | Not Specified | 10 - 20 | Monoclinic, Tetragonal | [4] |
| Zirconium Oxychloride | 400 | 25 | 0.1 | Varied | Not Specified | Monoclinic, Tetragonal | [1] |
| Zirconium Nitrate | 400 | 25 | 0.1 | Varied | Not Specified | Monoclinic, Tetragonal | [1] |
Mandatory Visualization
Caption: Experimental workflow for supercritical hydrothermal synthesis of zirconia.
Caption: Key parameters influencing zirconia nanoparticle characteristics.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Supercritical Hydrothermal Synthesis of Nano-Zirconia: Reaction Path and Crystallization Mechanisms of Different Precursors | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis of zirconia nanocrystals in supercritical water | Journal of Materials Research | Cambridge Core [cambridge.org]
Zirconium Carbonate: Enhancing Performance in the Paper and Textile Industries
For Immediate Release
[City, State] – [Date] – Zirconium carbonate and its derivatives, such as Ammonium this compound (AZC) and Potassium this compound (KZC), are emerging as versatile and effective additives in the paper and textile industries. These compounds offer significant performance enhancements, from improving the strength and water resistance of paper to imparting flame retardancy and antimicrobial properties to textiles. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and quantitative data on the use of this compound in these fields.
Application in the Paper Industry: A Formaldehyde-Free Crosslinking Agent
In the paper industry, this compound, particularly Ammonium this compound (AZC), serves as a highly effective crosslinking agent in paper and paperboard coatings.[1][2][3][4][5][6][7][8] It acts as an insolubilizer for binders such as starches, proteins, and latexes, leading to improved water resistance, wet rub resistance, and printability.[2][3][6][9] Notably, zirconium-based crosslinkers are formaldehyde-free, addressing the industry's move towards safer and more environmentally friendly alternatives.[1][2][9]
The crosslinking mechanism involves the interaction of zirconium species with the functional groups (carboxyl and hydroxyl) of the binders during the drying process. As water and ammonia (B1221849) (in the case of AZC) evaporate, reactive zirconium cations form covalent bonds with the binder molecules, creating a durable and water-resistant coating structure.[2] This reaction is rapid and does not require high curing temperatures.[2]
Quantitative Performance Data:
The following tables summarize the quantitative effects of this compound-based crosslinkers on paper coating properties.
| Crosslinker Type & Dosage | Property Assessed | Result | Source |
| Ammonium Zirconium Lactate (3% ZrO2 on dry protein) | Wet Rub Resistance | Equivalent performance to 8% AZC | US Patent 5,268,030 |
| Stabilized AZC | Coating Viscosity (Initial, cps @ 20 rpm) | 1120 | US Patent 5,268,030 |
| Potassium this compound (KZC, 0.5 parts) | Ink Set-Off | Excellent | MDPI |
| Potassium this compound (KZC, 0.9 parts) | Wet Rub Resistance (Turbidity, NTU) | ~20 | MDPI |
| Ammonium this compound (AZC) | Recommended Addition Level | 5-7% on total dry binder content | Connect Chemicals |
| Zircote Z20 (AZC) | Recommended Addition Level (on dry latex) | 0.025 parts | Dixon Chew[2] |
| Zircote Z20 (AZC) | Recommended Addition Level (on starch) | 0.05 parts | Dixon Chew[2] |
Experimental Protocol: Paper Coating Application
Objective: To evaluate the effectiveness of Ammonium this compound (AZC) as a crosslinker in a paper coating formulation to improve wet rub resistance.
Materials:
-
Pigment slurry (e.g., calcium carbonate)
-
Binder (e.g., carboxylated styrene-butadiene latex, starch)
-
Dispersant
-
Thickener
-
Ammonium this compound (AZC) solution (e.g., 20% ZrO₂)
-
Base paper
-
Distilled water
-
pH meter
-
Laboratory mixer
-
Coating rod or bar coater
-
Drying oven
-
Wet rub tester
Procedure:
-
Coating Formulation Preparation:
-
In a mixing vessel, add distilled water and adjust the pH to approximately 8.5-9.0 with a suitable alkali.
-
Add the dispersant and then the pigment slurry while mixing at low speed.
-
Increase the mixing speed and add the binder(s).
-
Incorporate other additives like thickeners as required, allowing for adequate mixing time between each addition.
-
Finally, add the AZC solution at the desired concentration (e.g., 5-7% based on the dry weight of the binder) and mix thoroughly.
-
-
Coating Application:
-
Apply the prepared coating formulation to the base paper using a coating rod or bar coater to achieve a target coat weight.
-
Dry the coated paper in an oven at a specified temperature (e.g., 105°C) for a set time (e.g., 60 seconds).
-
-
Evaluation of Wet Rub Resistance:
-
Condition the coated paper samples at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Perform a wet rub resistance test using a standardized instrument. This typically involves abrading the coated surface with a wet pad under a specified load for a set number of cycles.
-
Assess the degree of coating removal visually or by measuring the optical density of the abraded area or the turbidity of the water used for the wet rub.
-
Diagram: Crosslinking Mechanism of this compound in Paper Coatings
Applications in the Textile Industry: A Multifunctional Finishing Agent
This compound and its derivatives are gaining traction in the textile industry for a variety of applications, including as flame retardants, mordants for dyeing, antimicrobial agents, and to enhance mechanical properties.[3][10]
Flame Retardancy
Zirconium compounds can be applied to textiles to impart flame retardant properties.[3] When exposed to a flame, the zirconium compound forms a protective, non-flammable layer on the fiber surface, which acts as a barrier to heat and oxygen, thus inhibiting combustion.[3] The "Zirpro" treatment for wool is a well-known example of a zirconium-based flame retardant finish.
Mordanting for Dyeing
In textile dyeing, this compound can act as a mordant, a substance that helps the dye adhere to the fibers, resulting in improved colorfastness and more vibrant shades.[3] It forms a chemical bridge between the dye molecules and the textile fibers, enhancing the durability of the color to washing and light exposure.[3]
Antimicrobial Properties
Zirconium compounds, particularly in nanoparticle form (e.g., nano-zirconium oxide), have demonstrated significant antimicrobial activity when applied to textiles.[1] They can inhibit the growth of a broad spectrum of bacteria and fungi, making them suitable for applications in medical textiles, sportswear, and other hygiene-critical products.[3] The antimicrobial action is believed to involve the disruption of microbial cell membranes.
Quantitative Performance Data:
| Treatment | Textile | Property Assessed | Result | Source |
| Nano-Zirconium Oxide | Cotton Gauze | Antibacterial Activity (vs. S. aureus) | 98% reduction in colony count | ResearchGate |
| Nano-Zirconium Oxide | Cotton Gauze | Antibacterial Activity (vs. S. typhimurium) | 95% reduction in colony count | ResearchGate |
| Zirconium Dioxide Nanoparticles (6% o.w.f., after-mordant) | Wool | Antibacterial Activity (vs. S. aureus) | 99.53% reduction in colony count | Oriental Journal of Chemistry |
| Zirconium Dioxide Nanoparticles (6% o.w.f., after-mordant) | Wool | Antibacterial Activity (vs. E. coli) | 97.11% reduction in colony count | Oriental Journal of Chemistry |
| Zirconium Dioxide Nanoparticles (6% o.w.f., simultaneously-mordant) | Wool | Horizontal Flammability (Burning Rate, cm/s) | 2.95 | Oriental Journal of Chemistry |
Experimental Protocol: Antimicrobial Treatment of Cotton Fabric
Objective: To impart antimicrobial properties to cotton fabric using nano-zirconium oxide.
Materials:
-
Cotton fabric, scoured and bleached
-
Nano-zirconium oxide dispersion
-
Binder (e.g., acrylic binder)
-
Wetting agent
-
Laboratory padding machine
-
Drying and curing oven
-
Standard antimicrobial testing media (e.g., Nutrient agar)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Incubator
Procedure:
-
Preparation of Treatment Bath:
-
In a beaker, add the required amount of water.
-
Add the wetting agent and stir.
-
Add the nano-zirconium oxide dispersion and the binder, and mix thoroughly to ensure a homogenous solution.
-
-
Fabric Treatment:
-
Immerse the cotton fabric sample in the treatment bath.
-
Pass the fabric through a laboratory padding machine at a specified pressure to achieve a desired wet pick-up (e.g., 80-100%).
-
-
Drying and Curing:
-
Dry the treated fabric in an oven at a suitable temperature (e.g., 80-100°C) for a few minutes.
-
Cure the dried fabric at a higher temperature (e.g., 140-160°C) for a specified duration to fix the treatment onto the fibers.
-
-
Antimicrobial Efficacy Testing (Qualitative - Zone of Inhibition):
-
Prepare agar (B569324) plates inoculated with the test bacteria.
-
Place a small, sterilized disc of the treated fabric onto the surface of the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of inhibition around the fabric disc, which indicates the antimicrobial activity.
-
Diagram: Workflow for Textile Finishing with this compound
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. china-sasa.com [china-sasa.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. begoodtex.com [begoodtex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ammonium Zirconium Carbonate in Water-Repellent Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) zirconium carbonate (AZC) is an effective inorganic crosslinking agent used to enhance the water repellency and overall durability of various coatings. As a clear, alkaline, aqueous solution of stabilized ammonium this compound, it is particularly valuable in water-based formulations where it reacts with binders containing carboxyl and hydroxyl groups, such as starches, proteins, and various latexes.[1][2] Upon drying, AZC forms strong, irreversible covalent bonds with the binder, creating a crosslinked network that improves water resistance, adhesion, and scrub resistance.[2][3] This document provides detailed application notes and experimental protocols for the use of AZC in the formulation and evaluation of water-repellent coatings.
Mechanism of Action
The crosslinking action of ammonium this compound is initiated by the evaporation of water and the release of ammonia (B1221849) and carbon dioxide from the coating formulation during the drying process. This destabilizes the this compound complex, generating reactive zirconium cations.[3] These cations then react with available carboxyl (-COOH) and hydroxyl (-OH) groups on the polymer chains of the binder.[3] As this reaction proceeds, a dense, crosslinked network is formed throughout the coating. This process does not require elevated temperatures for curing.[3]
References
Application Notes & Protocols: Preparation of Zirconium-Based Catalysts from Zirconium Carbonate Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of zirconium-based catalysts, primarily zirconia (ZrO₂) and sulfated zirconia (SZ), using zirconium carbonate as a key precursor. Zirconium-based catalysts are of significant interest in organic synthesis and drug development due to their stability, low toxicity, and strong Lewis acid characteristics.[1][2] this compound is an important and common precursor for many zirconium products, including catalysts.[3]
Protocols for Catalyst Preparation
Protocol 1: Co-Precipitation Synthesis of Zirconia (ZrO₂) Nanoparticles via a this compound Precursor
This protocol is adapted from established co-precipitation methods where a zirconium salt is reacted with a carbonate solution to form a this compound precursor, which is subsequently calcined to yield zirconia nanoparticles.[4][5]
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Deionized (DI) water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Peristaltic pump or burette
-
pH meter
-
Centrifuge or vacuum filtration setup (Buchner funnel)
-
Drying oven
-
Muffle furnace
-
Ceramic crucible
Procedure:
Part A: Synthesis of this compound Precursor
-
Prepare Solutions:
-
Precipitation:
-
Place the zirconyl chloride solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 400 rpm).[4]
-
Slowly add the sodium carbonate solution dropwise to the zirconium solution using a peristaltic pump at a controlled rate (e.g., 1 mL/min).[5] A white precipitate of the this compound precursor will form.[4]
-
Continuously monitor the pH of the solution. Continue adding the carbonate solution until the pH reaches approximately 9-10.[4]
-
-
Aging the Precipitate:
-
Washing and Drying:
-
Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 15 minutes) or vacuum filtration.[4]
-
Wash the collected precipitate multiple times with DI water to remove residual ions. This can be done by resuspending the precipitate in DI water and repeating the separation step.[4]
-
Perform a final wash with ethanol to aid in the drying process.[4]
-
Dry the washed precipitate in an oven at 80-120°C for 12-24 hours until a constant weight is achieved. The resulting white powder is the this compound precursor.[4][5]
-
Part B: Calcination to Zirconia (ZrO₂)
-
Place the dried precursor powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the precursor in air at a controlled ramp rate (e.g., 10 °C/min) to the desired calcination temperature.[6] Common calcination temperatures range from 500°C to 900°C.[7][8]
-
Hold at the target temperature for a specified duration, typically 2-4 hours.[8]
-
Allow the furnace to cool down to room temperature before retrieving the zirconia (ZrO₂) catalyst.
Protocol 2: Preparation of Sulfated Zirconia (SZ) Solid Acid Catalyst
This protocol describes the sulfation of the zirconia powder prepared in Protocol 1 to create a highly acidic catalyst.[9]
Materials:
-
Zirconia (ZrO₂) powder (from Protocol 1)
-
Sulfuric acid (H₂SO₄) solution (e.g., 0.5 M or 1 M)
-
Deionized (DI) water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Drying oven
-
Muffle furnace
Procedure:
-
Impregnation:
-
Disperse a known amount of the prepared ZrO₂ powder in a beaker containing a specific concentration of sulfuric acid solution (e.g., 0.5 M).[9]
-
Stir the suspension for several hours at room temperature to ensure thorough impregnation.
-
-
Drying:
-
Remove the excess liquid (if any) by decantation or filtration.
-
Dry the sulfated powder in an oven at approximately 110°C overnight to remove water.[10]
-
-
Calcination:
-
Transfer the dried, sulfated powder to a muffle furnace.
-
Calcine the material in air at a temperature typically between 500°C and 700°C for 3-4 hours.[9] The calcination step is critical for forming the active superacid sites.
-
After calcination, cool the sample to room temperature. The resulting white powder is the sulfated zirconia (SZ) catalyst.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for preparing zirconium-based catalysts and the relationship between the precursor and final products.
Caption: General workflow for ZrO₂ and SZ catalyst synthesis.
Caption: Relationship between this compound precursor and derived catalysts.
Quantitative Data Summary
The properties of the final catalyst are highly dependent on the synthesis and treatment conditions. The tables below summarize key parameters from various studies.
Table 1: Precursor Synthesis and Catalyst Preparation Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Precursor Synthesis | ||
| Zirconium Salt Conc. | 0.1 M - 0.5 M | [4][5] |
| Carbonate Solution Conc. | 0.2 M - 0.25 M | [4][5] |
| Final pH | 9 - 10 | [4] |
| Aging Time | 2 hours | [4] |
| Drying Temperature | 80 - 120°C | [4][5] |
| Calcination | ||
| Temperature | 500 - 900°C | [7][8][9] |
| Duration | 2 - 4 hours | [8] |
| Atmosphere | Air | [8] |
| Sulfation | ||
| H₂SO₄ Concentration | 0.2 M - 1.0 M | [9] |
| Calcination Temperature | 500 - 700°C |[7][9] |
Table 2: Physicochemical Properties of Zirconia-Based Catalysts
| Catalyst | Property | Value | Source |
|---|---|---|---|
| Zirconia (ZrO₂) | Crystal Phase | Tetragonal / Monoclinic | [7][9] |
| Crystallite Size | 8 - 10 nm | [11] | |
| Sulfated Zirconia (SZ) | BET Surface Area | Increases with sulfation | [7] |
| Pore Volume | Varies with preparation | [7] | |
| Acidity (mmol/g) | Up to 3.81 | [9] |
| | Crystal Phase | Tetragonal phase stabilized |[7][11] |
Catalyst Characterization
Proper characterization of the synthesized materials is crucial to understanding their catalytic performance.
-
X-ray Diffraction (XRD): Used to identify the crystalline phases of zirconia (monoclinic, tetragonal, or amorphous) and to estimate the average crystallite size using the Scherrer equation.[7][9]
-
Brunauer-Emmett-Teller (BET) Analysis: This nitrogen adsorption-desorption technique measures the specific surface area, pore volume, and average pore size of the catalyst, which are critical for catalytic activity.[7]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and degree of agglomeration of the catalyst nanoparticles.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of specific functional groups, such as the bidentate sulfate (B86663) groups coordinated to zirconium, which are believed to be the source of the high acidity in SZ.[9]
-
Temperature-Programmed Desorption (TPD): Ammonia TPD (NH₃-TPD) is a common method to quantify the total number and strength of acid sites on the catalyst surface.[12]
Applications in Drug Development & Organic Synthesis
Zirconium-based catalysts, particularly zirconia and sulfated zirconia, are recognized as efficient, green, and low-toxicity catalysts for various organic transformations.[1] Their strong Lewis acidic nature makes them suitable for a wide range of reactions relevant to the synthesis of medicinal compounds and bioactive molecules.[2][13]
Applications include:
-
Synthesis of Heterocycles: Catalyzing the formation of important N-containing heterocyclic compounds like imidazoles, pyrazoles, and quinolines, which are common scaffolds in pharmaceuticals.[2][14]
-
Transesterification: Zirconia-based solid acids can catalyze transesterification reactions, which are fundamental in the production of various esters.[15]
-
Reductive Amination: Zirconium's oxophilic character is exploited in catalytic reductive amination of amides, a key transformation for synthesizing complex amines and for the late-stage functionalization of pharmaceuticals.[16]
-
Isomerization: Sulfated zirconia is a highly active catalyst for isomerization reactions, such as n-hexane isomerization.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zirconium Basic Carbonate Zircomet Limited - Zirconium Based Materials [zircomet.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and Characterization of Sulfated Zirconia from a Commercial Zirconia Nanopowder – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. The Physico-Chemical Characterization of Mesoporous Sulfated Zirconia Nanoparticles Prepared under Structure-Directing-Free for n-Hexane Isomerization [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01808K [pubs.rsc.org]
- 14. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Zirconium Carbonate in Antiperspirant and Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium carbonate serves as a critical precursor in the synthesis of advanced antiperspirant actives, specifically aluminum zirconium glycine (B1666218) (ZAG) complexes. These complexes are renowned for their high efficacy in reducing perspiration and are key components in many modern antiperspirant and deodorant products. This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound-derived compounds in cosmetic and antiperspirant formulations.
The primary mechanism of action for zirconium-based antiperspirants is the formation of a superficial plug within the eccrine sweat duct.[1] Upon application, the aluminum-zirconium salts dissolve in sweat and interact with proteins and mucopolysaccharides present in the sweat and lining the duct.[1] This interaction leads to the formation of a gel-like, amorphous metal hydroxide-protein complex that physically obstructs the duct, thereby preventing sweat from reaching the skin's surface.[1][2][3]
Data Presentation
Table 1: Efficacy of Aluminum Zirconium (AZ) Complexes in Antiperspirant Formulations
| Formulation ID | Active Ingredient | Concentration (% w/w) | Mean Sweat Reduction (%) vs. Placebo | Statistical Significance (p-value) | Study Population |
| AZ-01 | Aluminum Zirconium Trichlorohydrex Gly | 20 | 50-85% | <0.05 | 20 healthy male panelists[4] |
| AZ-02 | Aluminum Zirconium Tetrachlorohydrex Gly | 15 | Statistically similar to prescription Aluminum Chloride | Not specified | Not specified[5] |
| AZ-03 | Aluminum Zirconium Pentachlorohydrate | Not specified | Superior efficacy compared to Aluminum Chlorohydrate | Not specified | Not specified[1] |
Note: The data presented is a summary from multiple sources and direct head-to-head comparative studies with identical formulations are limited in publicly available literature.
Experimental Protocols
Protocol 1: Synthesis of Aluminum Zirconium Tetrachlorohydrex Glycine (ZAG) Complex
This protocol outlines a laboratory-scale synthesis of an aluminum zirconium tetrachlorohydrex glycine complex, a common active ingredient in antiperspirants, using this compound as a starting material.
Materials:
-
Basic this compound (Zr(OH)₂(CO₃)·nH₂O)
-
Aluminum Chlorohydrate (ACH) solution (50% w/w)
-
Glycine
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
Reaction vessel with overhead stirrer and heating mantle
-
pH meter
-
Filtration apparatus
Procedure:
-
Zirconium Intermediate Preparation: In the reaction vessel, slurry the basic this compound in deionized water.
-
Slowly add concentrated hydrochloric acid to the slurry with constant stirring. The amount of HCl should be calculated to achieve the desired zirconium-to-chloride ratio in the final complex. The reaction is exothermic and will release carbon dioxide. Ensure adequate ventilation.
-
Heat the mixture to approximately 80-85°C and stir until the this compound has completely reacted and a clear solution of zirconyl chloride is formed.
-
Complexation with Aluminum and Glycine: In a separate vessel, dilute the aluminum chlorohydrate solution with deionized water.
-
Add the required amount of glycine to the diluted aluminum chlorohydrate solution and stir until dissolved.
-
Slowly add the hot zirconyl chloride solution to the aluminum-glycine solution with vigorous stirring.
-
Adjust the pH of the resulting solution to between 3.0 and 5.0 using an appropriate base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) as needed.[6]
-
Continue to stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for a specified period to ensure complete complexation.
-
Cool the solution and filter to remove any insoluble impurities.
-
The resulting solution is the Aluminum Zirconium Tetrachlorohydrex Glycine complex. The concentration can be determined by analyzing the aluminum, zirconium, and chloride content.
Protocol 2: Evaluation of Antiperspirant Efficacy using the Gravimetric Method
This protocol is based on the "hot room" gravimetric method, a standard for assessing antiperspirant efficacy.
Materials and Equipment:
-
Antiperspirant formulation containing a known concentration of the ZAG active.
-
Placebo formulation (without the active ingredient).
-
Pre-weighed absorbent cotton pads.
-
Environmentally controlled chamber ("hot room") maintained at a constant temperature and humidity (e.g., 100°F and 35% relative humidity).[7]
-
Analytical balance.
-
Human volunteers meeting inclusion/exclusion criteria.
Procedure:
-
Subject Acclimatization and Baseline Measurement:
-
Subjects undergo a washout period (typically 1-2 weeks) where they refrain from using any antiperspirant or deodorant products.
-
On the day of testing, subjects acclimate to the hot room conditions for a set period (e.g., 30 minutes).
-
Baseline sweat production is measured by placing pre-weighed absorbent pads in each axilla for a defined period (e.g., 20 minutes). The pads are then re-weighed to determine the amount of sweat produced.
-
-
Product Application:
-
A standardized amount of the test antiperspirant is applied to one axilla, and the placebo is applied to the contralateral axilla. The application sites are randomized.
-
Products are typically applied daily for a set number of days before efficacy testing.
-
-
Efficacy Measurement:
-
At a specified time after the final product application (e.g., 24 hours), subjects return to the hot room.
-
Following an acclimatization period, pre-weighed absorbent pads are placed in each axilla for a defined collection period (e.g., 20 minutes).
-
The pads are then removed and immediately weighed.
-
-
Data Analysis:
-
The amount of sweat collected from the treated axilla is compared to the amount collected from the placebo-controlled axilla.
-
The percentage of sweat reduction is calculated for each subject.
-
Statistical analysis (e.g., t-test) is performed to determine the significance of the sweat reduction.
-
Protocol 3: In Vitro Skin Irritation Testing (OECD 439)
This protocol provides a brief overview of an in vitro method for assessing the skin irritation potential of a cosmetic formulation containing zirconium compounds, following the principles of OECD Test Guideline 439.[8][9][10]
Principle:
This test uses a reconstituted human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the human epidermis. The test material is applied topically to the tissue. Cell viability is then measured to determine the irritation potential.[8][10]
Materials and Equipment:
-
Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).
-
Test formulation.
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Negative control (e.g., Phosphate Buffered Saline).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Isopropanol or other suitable solvent for formazan (B1609692) extraction.
-
Plate reader (spectrophotometer).
Procedure:
-
Tissue Preparation and Application:
-
RhE tissues are received and pre-incubated according to the manufacturer's instructions.
-
A defined amount of the test formulation, positive control, and negative control is applied to the surface of the tissues.
-
-
Incubation and Rinsing:
-
The tissues are incubated with the test materials for a specified period (e.g., 60 minutes).
-
After incubation, the test materials are thoroughly rinsed from the tissue surface.
-
-
Post-Incubation and Viability Assessment:
-
The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
Following the post-incubation, the tissues are incubated with MTT solution. Viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
-
Formazan Extraction and Measurement:
-
The formazan precipitate is extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
Visualizations
Caption: Workflow for Gravimetric Evaluation of Antiperspirant Efficacy.
Caption: Mechanism of Action of Zirconium-Based Antiperspirants.
Safety and Regulatory Considerations
The use of zirconium in cosmetics is subject to regulatory oversight. In the European Union, the use of zirconium and its compounds in cosmetic products is restricted, with the exception of certain aluminum zirconium chloride hydroxide (B78521) complexes.[11] In the United States, the FDA has raised concerns about the use of zirconium in aerosolized products due to the potential for the formation of granulomas in the lungs.[12] Therefore, it is crucial to consult the latest regulatory guidelines in the target market when formulating with zirconium-containing compounds.
While generally considered safe for topical use in non-aerosolized forms, zirconium compounds can cause skin irritation in some individuals.[13] Thorough safety assessments, including in vitro skin irritation tests as described in Protocol 3, are essential for any new formulation. A quantitative risk assessment should be performed, considering the concentration of the active, the product type, and the expected consumer exposure, to ensure the safety of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 4. sweathelp.org [sweathelp.org]
- 5. sweathelp.org [sweathelp.org]
- 6. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro skin irritation: OMPG [ompg.de]
- 9. thepsci.eu [thepsci.eu]
- 10. iivs.org [iivs.org]
- 11. Opinion of the Scientific Committee on Cosmetic and non-food products intended for Consumers concerning Zirconium and compounds adopted by the plenary session of the SCCNFP of 21 January 1998 | Scientific Committees [ec.europa.eu]
- 12. eCFR :: 21 CFR 700.16 -- Use of aerosol cosmetic products containing zirconium. [ecfr.gov]
- 13. Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information [skinsafeproducts.com]
Application Notes and Protocols: The Role of Zirconium Carbonate in the Production of Other Zirconium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium carbonate, particularly in its basic form (basic this compound, ZBC), serves as a pivotal and versatile precursor in the synthesis of a wide array of other zirconium compounds.[1][2] Its utility stems from its reactivity with acids and its susceptibility to thermal decomposition, providing two primary pathways for the production of various zirconium salts and high-purity zirconium oxide (zirconia).[3] This document provides detailed application notes and experimental protocols for the synthesis of key zirconium salts and zirconia from this compound, tailored for research, scientific, and drug development applications.
Zirconium compounds are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, low toxicity, and unique chemical properties.[4][5] Zirconia nanoparticles, for instance, are explored as drug delivery platforms owing to their high surface area and controlled release capabilities.[6][7] Zirconium salts also find applications in catalysis, ceramics, and as cross-linking agents.[8][9] The use of this compound as a starting material is advantageous as it is a water-insoluble solid that can be easily handled and reacts predictably to yield high-purity downstream products.[3]
Synthesis Pathways from this compound
There are two principal routes for converting this compound into other zirconium compounds:
-
Acid-Base Reaction: this compound reacts with various acids to form the corresponding zirconium salt, with the liberation of carbon dioxide gas. This method is straightforward for producing salts such as zirconium nitrate (B79036), zirconium acetate (B1210297), and zirconium oxychloride.
-
Thermal Decomposition (Calcination): Upon heating, this compound decomposes to form zirconium oxide (ZrO₂), a highly stable ceramic material.[10] This high-purity zirconia can then be used as a starting material for the synthesis of other zirconium compounds, for example, through reaction with hydrochloric acid to produce zirconium oxychloride.[11]
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
Synthesis of Zirconium Nitrate from this compound
Application Note: Zirconium nitrate is utilized in the preparation of catalysts, as a preservative, and in the synthesis of other zirconium compounds.[9] In the pharmaceutical industry, it can be a precursor for zirconia-based biomaterials and has been investigated for use in medical implants.[9]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place a known quantity of basic this compound into a glass reactor equipped with a magnetic stirrer and a dropping funnel.
-
Acid Addition: Slowly add a stoichiometric amount of concentrated nitric acid (e.g., 65-70%) dropwise to the stirred suspension of this compound at room temperature. The reaction is exothermic and will produce carbon dioxide gas, so controlled addition is crucial to prevent excessive foaming.
-
Reaction Completion: After the addition of nitric acid is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The solution should become clear.
-
Isolation (Optional): For a solid product, the resulting zirconium nitrate solution can be carefully evaporated under reduced pressure to yield crystalline zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O).
-
Purification: The purity of the resulting zirconium nitrate solution is typically high. If further purification is required, techniques such as recrystallization can be employed.
Reaction: Zr(OH)₂CO₃·ZrO₂ (Basic this compound) + 6HNO₃ → 2ZrO(NO₃)₂ + CO₂ + 4H₂O
Synthesis of Zirconium Acetate from this compound
Application Note: Zirconium acetate is used as a cross-linking agent for polymers, in the textile industry for water repellency, and as a precursor for the synthesis of zirconium-based metal-organic frameworks (MOFs) and zirconia ceramics.[8][12] Its biocompatibility makes it a candidate for use in biomedical applications.[8]
Protocol:
-
Reaction Setup: Charge a glass-lined reactor with a specified amount of basic this compound.
-
Acid Addition: Add a measured quantity of glacial acetic acid to the reactor. The typical weight ratio of this compound to acetic acid is approximately 1:0.75.
-
Heating and Dissolution: Heat the mixture to 60-80°C with continuous stirring. Maintain this temperature until the this compound is completely dissolved and the solution becomes clear.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: The clear filtrate can be cooled to induce crystallization of zirconium acetate. Alternatively, the solution can be used directly for subsequent applications.
Synthesis of Zirconium Oxychloride from this compound
Application Note: Zirconium oxychloride is a key intermediate in the production of many other zirconium compounds and high-purity zirconia.[11] It is used in the textile and cosmetic industries and as a catalyst.
Protocol:
-
Reaction Setup: Suspend basic this compound in deionized water in a glass reactor with stirring.
-
Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 37%) to the suspension. The reaction will generate CO₂ gas.
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 1-2 hours to ensure complete reaction and dissolution.
-
Filtration and Crystallization: Filter the hot solution to remove any unreacted material. Cool the filtrate to room temperature to allow for the crystallization of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O).
-
Isolation and Washing: The crystals can be separated by filtration and washed with a small amount of cold, concentrated hydrochloric acid to remove impurities.
Synthesis of Zirconium Oxide (Zirconia) via Calcination
Application Note: Zirconium oxide, or zirconia, is a high-performance ceramic with excellent thermal stability, mechanical strength, and biocompatibility.[7] It is widely used in dental and orthopedic implants, as a drug delivery vehicle, and in catalysis.[6][7]
Protocol:
-
Sample Preparation: Place a known amount of dry basic this compound powder into a ceramic crucible.
-
Calcination: Place the crucible in a muffle furnace. Heat the furnace to a target temperature, typically between 600°C and 900°C. The final temperature influences the crystalline phase and particle size of the resulting zirconia.
-
Holding Time: Maintain the furnace at the target temperature for a specified duration, generally 2-4 hours, to ensure complete decomposition of the carbonate.
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Product Collection: The resulting white powder is high-purity zirconium oxide.
Reaction: Zr(OH)₂CO₃·ZrO₂ → 2ZrO₂ + CO₂ + H₂O
Data Presentation
The following tables summarize quantitative data for the synthesis of various zirconium compounds from this compound, compiled from literature and patent sources.
Table 1: Synthesis of Zirconium Salts via Acid-Base Reaction
| Target Product | Starting Material | Reagent | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Zirconium Nitrate | Basic this compound | Nitric Acid | Room Temperature | 1 - 2 | > 95% | Exothermic reaction, controlled acid addition is necessary. |
| Zirconium Acetate | Basic this compound | Acetic Acid | 60 - 80 | 1 - 3 | High | The final product is often used as a solution. |
| Zirconium Oxychloride | Basic this compound | Hydrochloric Acid | 80 - 90 | 1 - 2 | > 90% | Product crystallizes upon cooling. |
Table 2: Synthesis of Zirconium Oxide via Calcination
| Target Product | Starting Material | Calcination Temperature (°C) | Holding Time (hours) | Resulting Phase | Notes |
| Zirconium Oxide | Basic this compound | 600 - 800 | 2 - 4 | Tetragonal/Monoclinic | Lower temperatures may result in incomplete conversion. |
| Zirconium Oxide | Basic this compound | > 900 | 2 - 4 | Monoclinic | Higher temperatures promote the formation of the monoclinic phase.[10] |
Visualization of Synthesis Pathways
The following diagrams illustrate the logical workflows for the production of other zirconium salts from this compound.
Caption: Synthesis pathways from this compound.
Caption: General experimental workflows.
References
- 1. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 2. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. Zirconium: biomedical and nephrological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is zirconium acetate hydroxide, and what are its primary applications or uses in various industries? - China chemical material supplier - Suoyi [suoyi-group.com]
- 9. News - Rare Earth Development Trend and Prospect [wnxrematerial.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zirconium oxychloride | Cl2OZr | CID 173000778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Basic Zirconium Carbonate Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide on optimizing the synthesis of basic zirconium carbonate. It includes troubleshooting for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and a summary of key reaction parameters.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of basic this compound, offering potential causes and solutions to improve experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incorrect molar ratio of reactants, leading to incomplete precipitation or the formation of soluble zirconium complexes. | Ensure the molar ratio of the carbonate source to the zirconium precursor is optimized. For the reaction between basic zirconium sulfate (B86663) and ammonium (B1175870) carbonate, a ratio of approximately 0.8 moles of ammonium carbonate per mole of ZrO₂ is recommended for maximum yield. An excess of the carbonate precipitating agent should be avoided as it can lead to the formation of soluble zirconium complexes, thereby reducing the yield. |
| Suboptimal pH of the reaction mixture. | The pH of the reaction medium is a critical parameter. For the synthesis of basic this compound via titration of a sodium this compound slurry, a pH in the range of 3.5 to 4.0 is optimal. Similarly, when preparing the material from a sodium this compound precursor with dilute hydrochloric acid, a pH of 3.9 to 4.1 is recommended. | |
| Gelatinous Precipitate | Use of zirconium oxychloride as the starting material is known to produce a gelatinous precipitate that is difficult to filter and wash. | To obtain a more crystalline and easily filterable product, consider using basic zirconium sulfate as the zirconium precursor. |
| Product Impurity | Inadequate washing of the precipitate, leaving behind soluble byproducts. | The synthesized basic this compound precipitate should be thoroughly washed with deionized water until the filtrate is free of contaminating ions. For example, when using a sulfate precursor, washing should continue until the filtrate tests negative for sulfate ions. |
| Co-precipitation of impurities from starting materials. | The purity of the final product is directly influenced by the purity of the reactants. Using purified starting materials, such as basic zirconium sulfate that is substantially free of iron and titanium, will result in a higher purity final product. | |
| Inconsistent Particle Size | Poor control over the reaction conditions that influence nucleation and crystal growth. | For a more uniform particle size distribution, consider implementing a milling step, such as using zirconium beads, after the initial precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material for synthesizing basic this compound?
A1: While both zirconium oxychloride and basic zirconium sulfate can be used, basic zirconium sulfate is often preferred. It tends to produce a crystalline precipitate that is easier to filter and wash, in contrast to the gelatinous precipitate formed from zirconium oxychloride.
Q2: How critical is the concentration of the carbonate solution?
A2: The concentration of the precipitating agent can influence the reaction kinetics and the physical properties of the precipitate. For the reaction of basic zirconium sulfate with ammonium carbonate, a concentration of 9-10 wt% for the ammonium carbonate solution is recommended for favorable reaction conditions.
Q3: What is the effect of temperature on the synthesis?
A3: Many precipitation methods for basic this compound are effective at room temperature. However, temperature can be a key parameter to control for specific synthesis routes to influence reaction kinetics and product characteristics.
Q4: How can I confirm the purity of my synthesized basic this compound?
A4: Purity can be assessed through various analytical techniques. A simple qualitative test during washing is to check for the absence of spectator ions (e.g., sulfate) in the filtrate. For a more quantitative analysis, techniques like X-ray fluorescence (XRF) or inductively coupled plasma (ICP) spectroscopy can be used to determine the elemental composition and identify any impurities.
Experimental Protocols
Detailed Methodology for Synthesis from Basic Zirconium Sulfate
This protocol details a method for producing a crystalline, easily filterable basic this compound with a high yield, adapted from a patented process.
Materials:
-
Basic Zirconium Sulfate (with a known ZrO₂ content)
-
Ammonium Carbonate
-
Deionized Water
Procedure:
-
Preparation of Ammonium Carbonate Solution: Prepare a 9-10 wt% aqueous solution of ammonium carbonate.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add a pre-weighed amount of basic zirconium sulfate.
-
Precipitation: While stirring, add the ammonium carbonate solution to the basic zirconium sulfate. The amount of ammonium carbonate solution to be added should be calculated to achieve a molar ratio of 0.8 moles of ammonium carbonate for every mole of ZrO₂ present in the basic zirconium sulfate.
-
Reaction Time: Continue stirring the mixture at room temperature for approximately 15 minutes to ensure the completion of the reaction.
-
Filtration: Separate the resulting white, crystalline precipitate from the mother liquor via vacuum filtration.
-
Washing: Wash the filter cake with deionized water until the washings are free of sulfate ions.
-
Drying: Dry the washed product to a constant weight. The final product is a fine, white crystalline powder.
Data Presentation
Optimized Reaction Conditions for High Yield Synthesis
| Parameter | Recommended Value | Starting Materials | Notes |
| Molar Ratio | ~0.8 (Ammonium Carbonate : ZrO₂) | Basic Zirconium Sulfate, Ammonium Carbonate | A higher ratio may lead to the formation of soluble zirconium complexes, reducing yield. |
| pH | 3.5 - 4.1 | Sodium this compound, Acid (e.g., HCl) | Critical for complete precipitation and to avoid dissolution of the product. |
| Concentration | 9-10 wt% | Ammonium Carbonate Solution | Ensures favorable reaction conditions without excessive dilution. |
| Temperature | Room Temperature | Basic Zirconium Sulfate, Ammonium Carbonate | The reaction proceeds efficiently without the need for heating. |
Diagrams
Experimental Workflow for Basic this compound Synthesis
Caption: A typical experimental workflow for the synthesis of basic this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A logical diagram for troubleshooting and resolving issues of low product yield.
How to improve the filterability of basic zirconium carbonate precipitate
Technical Support Center: Basic Zirconium Carbonate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the filterability of basic this compound precipitates.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor filterability in basic this compound precipitates?
Poor filterability is often due to the formation of a gelatinous or very fine particulate precipitate. Key factors influencing this include:
-
Precipitation Method: Direct precipitation from certain zirconium salts, like zirconium oxychloride with ammonium (B1175870) carbonate, is known to produce gelatinous precipitates that are difficult to filter and wash.[1]
-
Particle Size and Morphology: The formation of small, amorphous particles instead of larger, crystalline ones leads to slow filtration rates.
-
Presence of Impurities: Residual ions from the starting materials can affect particle aggregation and filtration.
Q2: How can I improve the filterability of my basic this compound precipitate?
Several methods can be employed to enhance filterability:
-
Choice of Precipitants: Using ammonium hydrogen carbonate as the precipitating agent can yield a product that is easier to filter.[2]
-
Controlled Precipitation: A two-step precipitation process can yield a more easily filterable intermediate. For instance, precipitating basic zirconium sulfate (B86663) first, followed by conversion to the carbonate, can improve the final product's characteristics.[2][3]
-
Temperature Control: Heating during certain precipitation steps can promote the formation of a more crystalline and easily filterable precipitate.[2][3] For example, reprecipitating basic zirconium sulfate by heating the solution to 50°C or higher can result in an easily filterable form.[2][3]
-
pH Adjustment: Careful control of pH during precipitation is crucial. For example, titrating an aqueous slurry of sodium this compound to a pH of about 3.5 to 4.0 is a key step in some processes.[4]
-
Washing Procedures: Thorough washing of the precipitate is essential to remove soluble impurities that can hinder filtration. Washing with water until the filtrate is free of sulfate ions is a common practice.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow Filtration Rate | The precipitate is gelatinous.[1] | Consider a multi-step precipitation process. First, precipitate basic zirconium sulfate, then convert it to basic this compound.[2][3] Heating the basic zirconium sulfate solution to at least 50°C for reprecipitation can also yield an "easily filterable form".[2][3] |
| Clogged Filter Medium | The precipitate consists of very fine particles. | Allow the precipitate to age in the mother liquor with gentle stirring. This can promote particle growth. Also, consider using a filter aid, though this may introduce impurities. |
| Incomplete Washing | High levels of residual ions (e.g., sulfates, chlorides) are present in the final product. | Wash the filter cake thoroughly with deionized water. Test the wash water for the presence of the impurity ions (e.g., until free of sulfate).[2][3] |
| Low Product Yield | Some zirconium remains dissolved in the mother liquor. | Optimize the precipitation pH and ensure the correct stoichiometric amount of precipitating agent is used. For instance, a molar ratio of about 0.8 moles of ammonium carbonate per mole of ZrO₂ in the basic zirconium sulfate is recommended for maximum yield in one method.[1] |
Experimental Protocols
Protocol 1: Two-Step Precipitation via Basic Zirconium Sulfate
This method is adapted from a process designed to produce a pure and easily filterable basic this compound.[2][3]
1. Precipitation of Basic Zirconium Sulfate:
- Dissolve technically pure zirconium sulfate in water (e.g., 356.6 g in 1.5 L of water).
- Filter the solution to ensure clarity.
- Add sodium chloride (e.g., 50 g) and stir vigorously.
- Portionwise, add sodium carbonate (e.g., 148.4 g) and continue stirring for approximately 20 minutes.
- Filter off the precipitate and wash it with water.
2. Purification and Reprecipitation of Basic Zirconium Sulfate:
- Suspend the moist filter cake in water (e.g., 1 L).
- Add sodium chloride (e.g., 70 g) and concentrated hydrochloric acid (e.g., 50 ml).
- Warm the suspension with stirring. The precipitate should dissolve at around 30°C.
- Continue heating to about 50°C, at which point the basic zirconium sulfate will reprecipitate in an easily filterable form.
- Heat for an additional 10 minutes at 85-95°C.
- Filter the precipitate and wash it with water.
3. Conversion to Basic this compound:
- Suspend the purified basic zirconium sulfate in water (e.g., 1 L).
- Add sodium hydrogen carbonate portionwise (e.g., 100.8 g).
- Stir for an additional 30 minutes.
- Filter the final basic this compound precipitate and wash with water until it is free of sulfate ions.
| Parameter | Value | Purpose |
| Reprecipitation Temperature | 50°C (start), 85-95°C (digestion) | To form an easily filterable precipitate.[2][3] |
| Stirring Time (Carbonate Conversion) | 30 minutes | To ensure complete reaction.[2][3] |
Visualizations
Caption: Workflow for synthesizing easily filterable basic this compound.
References
- 1. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 2. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]
Addressing stability problems of ammonium zirconium carbonate solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing stability problems associated with Ammonium (B1175870) Zirconium Carbonate (AZC) solutions.
Frequently Asked Questions (FAQs)
Q1: What is Ammonium this compound (AZC) solution and what are its typical properties?
A1: Ammonium this compound is a clear, alkaline aqueous solution containing anionic hydroxylated zirconium polymers.[1][2] It is commonly used as a crosslinker and binder insolubilizer in various applications, including paper and paperboard coatings, inks, adhesives, and paints.[3][4]
Typical Properties of a 20% ZrO₂ AZC Solution:
| Property | Typical Value |
|---|---|
| Zirconium Dioxide (ZrO₂) Content | 20-22% w/w |
| Appearance | Clear, pale liquid |
| pH | 9.0 - 10.0 |
| Viscosity at 25°C | 5 - 10 cps |
| Specific Gravity | 1.36 - 1.50 g/mL |
Q2: What is the shelf life of an AZC solution and what are the optimal storage conditions?
A2: When stored in a sealed container at ambient temperature (10°C – 25°C), a typical AZC solution is stable for at least 6 to 8 months.[1] For optimal stability, keep the container tightly closed to prevent the evaporation of ammonia (B1221849) and carbon dioxide, which can lead to decomposition.[1] The solution should be protected from freezing and direct heat.[1][5]
Q3: What causes instability in AZC solutions?
A3: Instability in AZC solutions, manifesting as an increase in viscosity, gelation, or precipitation, is primarily due to the hydrolysis and polymerization of the zirconium species. This process is accelerated by:
-
High Temperatures: Elevated temperatures promote the loss of volatile components like ammonia and carbon dioxide, destabilizing the zirconium polymers and leading to irreversible gelation.[1][6]
-
Low pH: AZC solutions are alkaline. Dropping the pH below 7.0 is not recommended as it can cause instability.[1] The optimal pH range for formulation is typically between 7.5 and 10.0.[2]
-
Evaporation: Allowing the solution to stand open to the air leads to the loss of ammonia and water, increasing the concentration and promoting polymerization.[1]
-
Low Concentration: Dilute solutions of AZC can be less stable than more concentrated ones.[6]
Q4: Can stabilizers be added to improve the stability of AZC solutions?
A4: Yes, the stability of AZC solutions can be enhanced by the addition of chelating agents. Tartaric acid or gluconic acid, at a concentration of 1-2% by weight of the final solution, have been shown to improve stability, especially at elevated temperatures.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of AZC solutions.
Problem 1: The viscosity of the AZC solution has increased, or the solution has become hazy.
| Possible Cause | Troubleshooting Action |
| Exposure to Air/Evaporation: The container may have been left open, leading to the loss of ammonia and water. | Ensure containers are tightly sealed immediately after use. If a formulation's viscosity has increased, check if a pH adjustment (up to the recommended range of 7.5-10.0) with an appropriate alkali helps. However, this may not reverse significant polymerization. |
| Elevated Storage Temperature: The solution may have been stored in a location with a temperature exceeding the recommended ambient range. | Move the solution to a cool, dry, and well-ventilated storage area, away from heat sources. |
| Incorrect pH in Formulation: The pH of the mixture may have dropped below the stable range for AZC. | When formulating, it is recommended to add the AZC solution as the last ingredient and then, if necessary, adjust the final pH of the formulation to between 7.5 and 10.0.[2] |
Problem 2: The AZC solution has formed a gel or a solid precipitate.
| Possible Cause | Troubleshooting Action |
| Advanced Polymerization: This is often due to prolonged exposure to high temperatures or significant evaporation. | Gelation of AZC solutions is generally considered irreversible as it involves the formation of stable zirconium-oxygen-zirconium bonds.[6] It is not possible to redissolve the gel back into a usable solution. The product should be disposed of according to local regulations. |
| Low Carbonate to Zirconium Ratio: An insufficient amount of carbonate can lead to reduced stability and an increased tendency to polymerize.[6] | This is an inherent property of the solution's manufacturing. Ensure you are sourcing a high-quality AZC solution with an appropriate carbonate to zirconium molar ratio for your application. Some literature suggests a molar ratio of carbonate to zirconium between 3 and 9 for high performance.[7] |
Problem 3: The crosslinking performance of the AZC solution is poor.
| Possible Cause | Troubleshooting Action |
| Incorrect pH of the System: The crosslinking reaction is pH-dependent. An unsuitable pH can hinder the reaction. | For applications like paper coating, the optimal pH for crosslinking effectiveness is often between 8.0 and 9.5.[8] Adjust the pH of your formulation accordingly. |
| Insufficient Curing: The crosslinking mechanism involves the evaporation of water, ammonia, and carbon dioxide to form reactive zirconium species.[9] | Ensure that the drying/curing conditions (temperature and time) are sufficient to drive the reaction to completion. While the reaction is not strictly heat-dependent, adequate drying is necessary.[2] |
| Interaction with Other Components: Other components in your formulation may be interfering with the AZC. | Add the AZC solution late in the formulation process to minimize the potential for premature or unwanted side reactions.[8] |
Data on AZC Solution Stability
While comprehensive datasets are proprietary, the following tables summarize typical stability data based on available technical information.
Table 1: Typical Physical Properties and Stability of a 20% ZrO₂ AZC Solution
| Parameter | Value | Reference |
| pH | 9.0 - 10.0 | [1][5] |
| Viscosity @ 25°C | 5 - 10 cps | [1] |
| Ambient Shelf Life (Sealed Container) | 6 - 8 months | [1] |
| Accelerated Stability @ 60°C | Stable for at least 10 hours | [6] |
| Accelerated Stability @ 70°C | Stable for > 24 hours | [1] |
Table 2: Factors Influencing the Stability of AZC Solutions
| Factor | Effect on Stability | Recommendations |
| Temperature | Increasing temperature significantly decreases stability and accelerates gelation. | Store at ambient temperature (10-25°C). Avoid exposure to direct heat. |
| pH | Stable in the alkaline range (pH 7.5-10.0). Becomes unstable below pH 7. | Maintain pH within the recommended range during formulation and storage. |
| Concentration | More concentrated solutions (e.g., 18-22% ZrO₂) tend to be more stable than dilute solutions. | Use solutions within the recommended concentration range for your application. |
| Stabilizers | Addition of 1-2% w/w tartaric or gluconic acid can improve thermal stability. | Consider adding a stabilizer if the solution will be subjected to higher temperatures.[6] |
Experimental Protocols
Protocol 1: Accelerated Stability Test for AZC Solutions (Viscosity Method)
Objective: To evaluate the stability of an AZC solution under elevated temperature conditions by monitoring changes in viscosity.
Materials and Equipment:
-
AZC solution
-
Temperature-controlled oven or water bath (e.g., set to 50°C, 60°C, or 70°C)
-
Airtight, sealed glass vials or containers
-
Rotational viscometer with appropriate spindle
-
Timer
Methodology:
-
Fill several airtight glass vials with the AZC solution to be tested, ensuring minimal headspace. Seal them tightly.
-
Place the vials in a pre-heated oven or water bath set to the desired accelerated testing temperature (e.g., 60°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from the heat source.
-
Allow the vial to cool to room temperature (25°C) for a consistent period before measurement.
-
Carefully open the vial and measure the viscosity of the solution using a rotational viscometer according to the instrument's operating instructions.
-
Record the viscosity, temperature, and time for each measurement.
-
Analysis: Plot viscosity as a function of time. A significant increase in viscosity or the point of gelation (a rapid, near-infinite increase in viscosity) indicates instability under the tested conditions. The "shelf life" under these conditions can be defined as the time taken for the viscosity to increase by a certain percentage from its initial value or the time to gelation.
Protocol 2: Determination of Gelation Time
Objective: To determine the time it takes for an AZC solution to form a gel at a specific temperature.
Materials and Equipment:
-
AZC solution
-
Temperature-controlled oven or water bath
-
Sealed test tubes or vials
-
Timer
Methodology (Visual Method):
-
Place a known volume of the AZC solution into several sealed test tubes.
-
Place the test tubes in a temperature-controlled environment (e.g., a 70°C water bath).
-
At regular intervals (e.g., every hour), remove a test tube and tilt it to a horizontal position.
-
The gelation time is defined as the point at which the solution no longer flows upon tilting.
-
For a more quantitative measure using a viscometer, the gelation time can be identified as the inflection point on the viscosity vs. time curve, where the viscosity begins to increase sharply.
Visualizations
Diagram 1: Troubleshooting Workflow for AZC Solution Instability
Caption: Troubleshooting workflow for addressing stability issues in AZC solutions.
Diagram 2: Simplified Mechanism of AZC Instability (Hydrolysis and Polymerization)
Caption: The pathway from a stable AZC solution to gelation via hydrolysis and polymerization.
References
- 1. bhalla-zircon.com [bhalla-zircon.com]
- 2. Ammonium this compound (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]
- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 4. Ammonium this compound, CAS Number: 68309-95-5 - Dixon Chew [dixonchew.co.uk]
- 5. aquabond.ca [aquabond.ca]
- 6. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 7. JP2013075813A - Ammonium this compound aqueous solution - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. AZC Reactions with Carboxyl Groups - Dixon Chew [dixonchew.co.uk]
Technical Support Center: Refining Zirconium Carbonate Particle Size for Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods for refining the particle size of zirconium carbonate for catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with a controlled particle size?
A1: The most common methods for synthesizing this compound with controlled particle size are co-precipitation and hydrothermal synthesis. Co-precipitation involves the controlled mixing of a zirconium salt solution (e.g., zirconyl chloride) with a carbonate source (e.g., sodium carbonate or ammonium (B1175870) carbonate) to induce the formation of a this compound precipitate. The particle size can be tuned by adjusting parameters such as precursor concentration, pH, temperature, and stirring rate. Hydrothermal synthesis involves the crystallization of this compound from an aqueous solution under elevated temperature and pressure, which can yield highly uniform nanoparticles.
Q2: How does the particle size of the this compound precursor influence the final zirconia catalyst?
A2: The particle size and morphology of the this compound precursor significantly impact the properties of the final zirconia (ZrO₂) catalyst obtained after calcination. A smaller and more uniform particle size in the precursor can lead to a zirconia catalyst with a higher surface area and more uniform pore size distribution. These characteristics are often associated with enhanced catalytic activity and selectivity due to the increased availability of active sites. The initial morphology of the precursor can also influence the final crystalline phase of the zirconia, which is a critical factor in its catalytic performance.
Q3: What is the role of pH during the precipitation of this compound?
A3: The pH of the reaction mixture is a critical parameter that influences the nucleation and growth of this compound particles. Generally, controlling the pH allows for the manipulation of the supersaturation of the solution, which in turn affects the particle size. For instance, in the co-precipitation method, slowly increasing the pH to a specific value (e.g., 9-10) can promote the formation of smaller, more uniform particles by controlling the rate of precipitation.
Q4: Which precursors are commonly used for the synthesis of this compound?
A4: Common zirconium precursors include zirconyl chloride (ZrOCl₂), zirconyl nitrate (B79036) (ZrO(NO₃)₂), and zirconium acetate. The choice of precursor can influence the particle size and purity of the resulting this compound. For the carbonate source, sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and ammonium carbonate ((NH₄)₂CO₃) are frequently used.
Q5: What are the recommended techniques for characterizing the particle size of this compound?
A5: Several techniques can be employed to characterize the particle size and morphology of this compound. Dynamic Light Scattering (DLS) is a common method for measuring the particle size distribution of particles suspended in a liquid. For direct visualization of particle size and shape, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques.
Troubleshooting Guides
Issue: The synthesized this compound particles are too large and agglomerated.
-
Possible Cause: The rate of precipitation was too fast, leading to uncontrolled nucleation and growth.
-
Solution: Reduce the rate of addition of the precipitating agent. Ensure vigorous and constant stirring throughout the synthesis process to maintain a homogeneous mixture and prevent localized high concentrations of reactants.
-
-
Possible Cause: The pH of the solution was not optimal.
-
Solution: Carefully monitor and control the pH during the precipitation process. A slower, more controlled increase in pH can lead to smaller, more uniform particles.
-
-
Possible Cause: The precursor concentration was too high.
-
Solution: Reduce the concentration of the zirconium salt and/or the carbonate source. Lower concentrations can slow down the reaction rate, favoring the growth of smaller particles.
-
Issue: The catalytic activity of the final zirconia catalyst is lower than expected.
-
Possible Cause: The surface area of the zirconia is too low.
-
Solution: This may be linked to a large particle size of the initial this compound precursor. Synthesize this compound with a smaller particle size using the methods described in this guide to potentially increase the surface area of the final zirconia catalyst after calcination.
-
-
Possible Cause: The crystalline phase of the zirconia is not optimal for the specific catalytic reaction.
-
Solution: The properties of the this compound precursor, including its particle size and purity, can influence the final crystalline phase of zirconia. Experiment with different synthesis parameters for the this compound to see how they affect the final zirconia phase. Calcination temperature and atmosphere during the conversion of this compound to zirconia also play a crucial role and should be optimized.
-
Experimental Protocols
Protocol 1: Co-Precipitation Method for this compound Nanoparticles
This protocol describes the synthesis of this compound nanoparticles via a co-precipitation method using zirconyl chloride and sodium carbonate.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Burette or dropping funnel
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of zirconyl chloride octahydrate by dissolving 3.22 g of ZrOCl₂·8H₂O in 100 mL of deionized water.
-
Prepare a 0.2 M solution of sodium carbonate by dissolving 2.12 g of Na₂CO₃ in 100 mL of deionized water.
-
-
Precipitation:
-
Place the 100 mL of 0.1 M zirconyl chloride solution in a beaker on a magnetic stirrer.
-
Begin stirring the solution at a constant rate (e.g., 400 rpm).
-
Slowly add the 0.2 M sodium carbonate solution dropwise from a burette or dropping funnel to the zirconyl chloride solution.
-
Monitor the pH of the mixture continuously with a pH meter. Continue adding the sodium carbonate solution until the pH reaches a target value, typically between 8 and 10, for the formation of fine particles.
-
-
Aging:
-
Once the desired pH is reached, continue stirring the suspension for 1-2 hours at room temperature. This aging process allows for the stabilization and uniform growth of the particles.
-
-
Washing and Separation:
-
Separate the this compound precipitate from the solution by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the precipitate in deionized water.
-
Repeat the centrifugation and washing steps 3-4 times to remove any unreacted precursors and byproducts.
-
Perform a final wash with ethanol to aid in the drying process.
-
-
Drying:
-
Dry the washed precipitate in an oven at 60-80°C for 12-24 hours to obtain a fine white powder of this compound.
-
Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles
This protocol outlines the synthesis of this compound nanoparticles using a hydrothermal method.
Materials:
-
Zirconium basic carbonate (as a starting material)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
Prepare Slurry:
-
Prepare an aqueous slurry of zirconium basic carbonate in deionized water. The concentration can be varied to control the particle size.
-
-
Hydrothermal Treatment:
-
Transfer the slurry into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven to the desired temperature (e.g., 150-200°C) for a specific duration (e.g., 12-24 hours). The temperature and time are critical parameters for controlling the particle size and crystallinity.
-
-
Cooling and Washing:
-
Allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the product.
-
Wash the synthesized this compound nanoparticles with deionized water several times to remove any soluble impurities. Centrifugation can be used for efficient separation.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60°C) to obtain the this compound nanoparticles.
-
Quantitative Data Summary
The following tables summarize the influence of key synthesis parameters on the particle size of zirconium-based materials as reported in the literature.
Table 1: Effect of Synthesis Method and Precursors on Particle Size
| Zirconium Precursor | Carbonate Source | Synthesis Method | Resulting Material | Average Particle Size | Reference |
| Zirconyl chloride | Sodium carbonate | Co-precipitation | This compound | Varies with pH | |
| Zirconium basic carbonate | - | Hydrothermal | Zirconia | 10-20 nm | |
| Ammonia this compound | - | Sol formation | Zirconia sol | ~4 nm |
Table 2: Influence of pH on Zirconia Particle Size (from Zirconyl Chloride Precursor)
| Final pH | Resulting Material | Observations |
| 8-10 | This compound/Hydroxide | Formation of fine precipitate |
| >10 | Zirconium Hydroxide | Potential for increased agglomeration |
Note: Data for this table is generalized from procedural descriptions in sources such as and.
Visualizations
Caption: Experimental workflow for the co-precipitation synthesis of this compound nanoparticles.
Technical Support Center: Ammonium Zirconium Carbonate (AZC) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) zirconium carbonate (AZC) solutions. Our aim is to help you prevent and resolve issues related to gel formation, ensuring the stability and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ammonium this compound (AZC) and what are its primary applications?
Ammonium this compound is an aqueous alkaline solution containing stabilized, anionic, hydroxylated zirconium polymers.[1][2] It is a versatile crosslinking agent used in a variety of industrial and research applications, including:
-
Insolubilizer for binders in paper and paperboard coatings.[1][3]
-
Component in water-based inks, paints, and adhesives.[3]
-
Surface treatment agent for metals.
-
Additive in textile and leather water-repellent formulations.
Q2: What causes gel formation in AZC solutions?
Gel formation, or gelation, in AZC solutions is primarily caused by the irreversible hydrolysis and polymerization of zirconium species.[4] This process is often triggered by one or more of the following factors:
-
Elevated Temperatures: Temperatures above 40°C can accelerate hydrolysis, leading to the formation of zirconia gels.[4]
-
Low pH: AZC solutions are alkaline. A drop in pH below 7 can destabilize the zirconium complex and induce gelation.[3]
-
Evaporation: Loss of water and carbon dioxide from the solution can lead to decomposition and the formation of a gel or precipitate.[1][5]
-
High Concentration: While concentrated solutions can be stable, improper formulation can lead to instability.[4]
Q3: How can I prevent gel formation in my AZC solution?
Preventing gelation involves controlling the chemical and physical environment of the AZC solution. Key preventative measures include:
-
Temperature Control: Store and handle AZC solutions within the recommended temperature range.
-
pH Management: Maintain an alkaline pH, typically between 7.5 and 10.[3]
-
Use of Stabilizers: Incorporate stabilizing agents like tartaric acid or gluconic acid.[4]
-
Controlled Molar Ratio: Ensure the carbonate to zirconium molar ratio in the solution is optimized for stability, ideally not exceeding 2.05.[4]
-
Proper Storage: Keep containers tightly sealed to prevent evaporation.[1]
Troubleshooting Guide
Issue: My AZC solution has formed a gel or is showing signs of increased viscosity.
This guide will walk you through a systematic approach to identify the cause and rectify the issue of gel formation in your ammonium this compound solution.
Step 1: Initial Assessment
Before proceeding, observe the characteristics of your solution. Is it a solid gel, highly viscous, or are there precipitates forming? Note the storage conditions and any recent changes in handling procedures.
Step 2: Identify the Potential Cause
Use the following table to identify the most likely cause of gelation based on your observations.
Table 1: Troubleshooting Gel Formation in AZC Solutions
| Observation | Potential Cause | Recommended Action |
| Gel formation after heating | High Temperature: Exposure to temperatures above the recommended range. | Lower the operating temperature. If heating is necessary, do so for the shortest possible duration. |
| Increased viscosity over time in storage | Improper Storage: Container not sealed properly, leading to evaporation. | Ensure containers are tightly sealed. Store in a cool, dry, and well-ventilated area.[6] |
| Gelation after adding an acidic component | Low pH: The pH of the solution has dropped below 7. | Adjust the pH of the final formulation to be within the 7.5 - 10 range.[3] Add AZC as the last ingredient.[3] |
| Gel formation in a freshly prepared solution | Incorrect Formulation: Molar ratio of carbonate to zirconium is too high. | Reformulate the solution, ensuring the carbonate to zirconium molar ratio does not exceed 2.05.[4] |
| Gradual instability in a stabilized solution | Inadequate Stabilization: Insufficient concentration of the stabilizing agent. | Increase the concentration of the stabilizer (e.g., tartaric acid) to 1-2% by weight of the final solution.[4] |
Logical Flow for Troubleshooting Gel Formation
Caption: Troubleshooting workflow for AZC gel formation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ammonium this compound Solution
This protocol describes the preparation of a stable AZC solution with a controlled molar ratio and the addition of a stabilizer.
Materials:
-
Zirconium basic carbonate
-
Ammonium carbonate
-
Aqueous ammonia (B1221849) (30%)
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Ammonium bicarbonate
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Tartaric acid or Gluconic acid
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Deionized water
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Reaction vessel with stirrer and heating capabilities
Procedure:
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Prepare the Ammonium Carbonate Slurry: In the reaction vessel, prepare an aqueous solution or slurry of ammonium carbonate. A preferred method is to use a mixture of 30% aqueous ammonia and an equivalent quantity of ammonium bicarbonate.[4]
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Control Molar Ratios: The amount of ammonium carbonate should be between 1.0 to 1.5 moles per mole of zirconium basic carbonate to be added.[4] This corresponds to a final carbonate to zirconium molar ratio of not greater than 2.05.[4]
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Reaction: Slowly add the zirconium basic carbonate to the ammonium carbonate slurry while stirring.
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Heating: The reaction can be aided by heating. Maintain the temperature of the mixture between 55°C and 65°C.[4]
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Stabilization: After the reaction between the ammonium carbonate and zirconium basic carbonate is complete, add tartaric acid or gluconic acid. The amount should be approximately 1-2% by weight of the final solution.[4]
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Final Adjustment: Allow the solution to cool to room temperature while stirring. The final solution should be a clear, aqueous solution.
Preparation of Stabilized AZC Solution Workflow
Caption: Workflow for preparing a stabilized AZC solution.
Protocol 2: Accelerated Stability Testing of AZC Solutions
This protocol outlines a method for assessing the stability of an AZC solution under accelerated conditions.
Objective: To determine the short-term stability of an AZC solution at an elevated temperature.
Materials:
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AZC solution to be tested
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Sealed, pressure-resistant containers (e.g., glass vials with secure caps)
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Oven or water bath capable of maintaining a constant temperature (e.g., 60°C or 70°C)
-
Timer
-
Viscometer (optional)
Procedure:
-
Sample Preparation: Place a known volume of the AZC solution into a clean, sealed container.
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Incubation: Place the sealed container in an oven or water bath pre-heated to the desired test temperature (e.g., 60°C or 70°C).[1][4]
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Observation: Periodically (e.g., every hour for the first 10 hours, then every 24 hours) remove the container and visually inspect the solution for any signs of gelation, precipitation, or a significant increase in viscosity.[1][4]
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Data Recording: Record the time at which any changes are first observed. A stable solution should show no signs of gelling or precipitation for a specified duration (e.g., at least 10 hours at 60°C).[4]
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(Optional) Viscosity Measurement: At each time point, the viscosity of the solution can be measured to quantify changes in solution stability.
Data and Parameters for Stable AZC Solutions
The following tables summarize key quantitative data for maintaining the stability of ammonium this compound solutions.
Table 2: Recommended Storage and Handling Conditions for AZC Solutions
| Parameter | Recommended Range | Notes |
| Storage Temperature | 10°C – 25°C[6] | Protect from freezing and direct heat.[1] |
| Handling Temperature | 0°C – 70°C[3] | Gelation can occur at temperatures above 40°C for unstabilized solutions.[4] |
| pH | 7.5 – 10.0[3] | Should not be subjected to a pH below 7.[3] Typical pH is 9-10.[1] |
Table 3: Formulation Parameters for Enhanced Stability
| Parameter | Recommended Value | Significance |
| Carbonate to Zirconium Molar Ratio | ≤ 2.05[4] | A lower ratio improves stability, especially at higher concentrations. |
| Ammonium Carbonate per mole of Zirconium Basic Carbonate | 1.0 - 1.5 moles[4] | Prevents crystallization in concentrated solutions. |
| ZrO₂ Concentration | 18% - 22% by weight[4] | Higher concentrations can be more stable if properly formulated. |
| Stabilizer Concentration (Tartaric or Gluconic Acid) | 1% - 2% by weight of the final solution[4] | Significantly improves thermal stability. |
Mechanism of Gel Formation and Stabilization
Gel Formation Pathway
The gelation of AZC solutions proceeds through a hydrolysis and polymerization mechanism. In an unstable environment (e.g., high temperature or low pH), the this compound complex becomes destabilized. This leads to the loss of carbonate and water molecules, forming reactive zirconium species. These species then undergo condensation reactions to form ol- and oxo-bridges, resulting in a three-dimensional polymer network, or gel.
Stabilization with Tartaric Acid
Tartaric acid acts as a chelating agent, forming a more stable complex with the zirconium ions. This stabilization is believed to occur through the coordination of the carboxyl and hydroxyl groups of the tartaric acid with the zirconium center. This chelation hinders the hydrolysis and subsequent polymerization of the zirconium species, thereby preventing gel formation.
Chemical Pathways
Caption: Gel formation and stabilization pathways of AZC.
References
- 1. bhalla-zircon.com [bhalla-zircon.com]
- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 3. Ammonium this compound (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]
- 4. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 5. AZC Reactions with Carboxyl Groups - Dixon Chew [dixonchew.co.uk]
- 6. aquabond.ca [aquabond.ca]
Optimization of pH for selective precipitation of zirconium carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective precipitation of zirconium carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the selective precipitation of this compound?
The optimal pH for precipitating zirconium compounds is critical for achieving high yield and purity. For the precipitation of basic zirconium sulfate (B86663), a precursor to this compound, a pH of approximately 1.6 has been shown to be ideal.[1] Increasing the pH from 1.2 to 1.6 can significantly boost the precipitation yield of zirconium from 62.1% to 96.1%.[1] However, raising the pH above 1.6 can lead to the increased co-precipitation of impurities like iron (III) and aluminum (III).[1] For the direct precipitation of zirconium carbonates from zirconyl chloride solutions, precipitation begins at a pH of less than 3.8 and is complete by a pH of 8.5 to 9.[2]
Q2: What is the role of a precipitating agent in this process?
A precipitating agent, typically an alkali metal or ammonium (B1175870) carbonate or bicarbonate, is used to increase the pH of the solution and provide the necessary carbonate ions for the formation of basic this compound.[3] The slow and controlled addition of the precipitating agent is crucial to avoid the formation of a gelatinous precipitate, which can be difficult to filter and wash.[4]
Q3: How can I improve the filterability of the zirconium precipitate?
The formation of an easily filterable precipitate is a common challenge. One method to achieve this is to first precipitate basic zirconium sulfate in the presence of alkali or ammonium chloride.[3] This process can be followed by dissolving the basic zirconium sulfate in hydrochloric acid and then reprecipitating it. This intermediate step helps in obtaining a product that is in a more manageable physical form.
Q4: What are the common impurities in this compound precipitates and how can they be minimized?
Common impurities include iron, aluminum, and other co-precipitating metals.[1] Selective precipitation by carefully controlling the pH is a key strategy for minimizing these impurities. For instance, maintaining the pH at around 1.6 during the precipitation of basic zirconium sulfate helps to keep iron and aluminum ions in the solution.[1] Additionally, a multi-step precipitation process, as described in U.S. Patent 4,283,377, can significantly enhance the purity of the final this compound product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incorrect pH of the solution.- Incomplete precipitation reaction.- Aging of the initial zirconium sulfate solution. | - Carefully monitor and adjust the pH to the optimal range (e.g., ~1.6 for basic zirconium sulfate).- Ensure sufficient reaction time for the precipitation to complete.- Use a freshly prepared solution of zirconium sulfate for the best results.[3] |
| Contamination with Iron and Aluminum | - pH of the solution is too high. | - Maintain the final pH at or below 1.6 to minimize the co-precipitation of Fe(III) and Al(III).[1] |
| Gelatinous or Difficult-to-Filter Precipitate | - Rapid addition of the precipitating agent.- Lack of agitation or improper mixing. | - Add the carbonate solution slowly and portion-wise with vigorous stirring to ensure gradual pH increase.- Employ countercurrent stirring to prevent localized high concentrations of carbonate ions.[4] |
| Inconsistent Particle Size and Morphology | - Fluctuations in pH during precipitation.- Inconsistent reaction temperature. | - Utilize a pH controller for precise and stable pH maintenance throughout the experiment.- Maintain a constant and optimized temperature during the precipitation process. |
| Sulfate Impurities in the Final Product | - Inadequate washing of the precipitate. | - Thoroughly wash the filtered precipitate with deionized water until it is free from sulfate ions.[3] |
Data Presentation
Table 1: Effect of Final pH on Zirconium Precipitation Yield
| Final pH | Zirconium Precipitation Yield (%) |
| 1.2 | 62.1 |
| 1.4 | 85.3 |
| 1.6 | 96.1 |
| 1.8 | 96.5 |
| 2.0 | 96.8 |
Data sourced from a study on basic zirconium sulfate precipitation.[1]
Table 2: Typical Composition of Basic Zirconium Sulfate Precipitate at Optimal pH
| Component | Concentration (%) |
| Zirconium (Zr) | 33.77 |
| Hafnium (Hf) | 0.59 |
| Iron (Fe) | Low |
| Aluminum (Al) | Low |
Precipitate obtained at pH ~1.6.[1]
Experimental Protocols
Protocol for High-Purity Basic this compound Precipitation
This protocol is adapted from the process described in U.S. Patent 4,283,377 for producing high-purity basic this compound.[3]
Materials:
-
Technically pure zirconium sulfate
-
Sodium chloride or Ammonium chloride
-
Sodium carbonate or Ammonium carbonate
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Initial Precipitation of Basic Zirconium Sulfate:
-
Dissolve technically pure zirconium sulfate in deionized water (e.g., 356.6 g in 1.5 L of water) and filter to clarify.
-
Add sodium chloride (e.g., 50 g) to the solution and stir vigorously.
-
Portion-wise, add a calculated amount of sodium carbonate (e.g., 148.4 g) to the solution and continue stirring for approximately 20 minutes.
-
Filter the resulting precipitate and wash it with deionized water.
-
-
Purification by Reprecipitation:
-
Suspend the moist filter cake from the previous step in deionized water (e.g., 1 L).
-
Add sodium chloride (e.g., 70 g) and concentrated hydrochloric acid (e.g., 50 ml) and warm the mixture slightly with stirring. The precipitate should dissolve at around 30°C.
-
Continue heating the solution. The basic zirconium sulfate will reprecipitate at approximately 50°C in an easily filterable form.
-
Heat the suspension to 85-95°C for about 10 minutes.
-
Filter the hot solution and wash the precipitate with deionized water.
-
-
Conversion to Basic this compound:
-
Suspend the purified basic zirconium sulfate precipitate in deionized water (e.g., 1 L).
-
Portion-wise, add sodium bicarbonate (e.g., 100.8 g) to the suspension with stirring.
-
Continue stirring for an additional 30 minutes.
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Filter the final precipitate and wash it with deionized water until it is free of sulfate ions.
-
Mandatory Visualization
Caption: Experimental workflow for high-purity this compound synthesis.
Caption: pH influence on zirconium precipitation selectivity and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. PREPARATION OF ZIRCONIUM CARBONATES (Journal Article) | OSTI.GOV [osti.gov]
- 3. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 4. Precipitation of the Secondary Phase in Commercial Zirconium Alloys at Neutron Irradiation [ufm.imp.kiev.ua]
Technical Support Center: Zirconium Oxide Synthesis via Thermal Decomposition of Zirconium Carbonate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the thermal decomposition of zirconium carbonate to achieve desired zirconium oxide (ZrO₂) properties.
Frequently Asked Questions (FAQs)
Q1: What is the general process of thermal decomposition of basic this compound?
A1: The thermal decomposition of basic this compound (Zr(OH)₂(CO₃)·nH₂O) is a multi-step process. Initially, adsorbed and hydrated water is removed at lower temperatures. As the temperature increases, the hydroxide (B78521) and carbonate groups decompose, releasing water vapor and carbon dioxide, respectively. This process ultimately yields zirconium oxide (ZrO₂). A typical decomposition might show an initial weight loss due to water evaporation, followed by a more significant weight loss corresponding to the decomposition of the carbonate and hydroxide components.
Q2: Which crystalline phases of zirconia can be obtained, and what influences their formation?
A2: Zirconia can exist in three primary crystalline phases: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The monoclinic phase is stable at room temperature, while the tetragonal and cubic phases are stable at higher temperatures. However, metastable tetragonal and cubic phases can be stabilized at room temperature, often through doping with other oxides (like yttria) or by controlling crystallite size. For pure zirconia derived from this compound, the calcination temperature and the purity of the precursor are key factors. Lower calcination temperatures often favor the formation of the metastable tetragonal phase, while higher temperatures promote the formation of the more stable monoclinic phase.
Q3: How does calcination temperature affect the properties of the final zirconium oxide powder?
A3: Calcination temperature significantly impacts the crystallinity, crystal phase, particle size, and surface area of the resulting zirconium oxide.[1][2] Generally, increasing the calcination temperature leads to:
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Increased crystallinity and larger crystallite/grain size.
-
A decrease in the specific surface area.
-
Phase transformation from metastable tetragonal to the stable monoclinic phase.[2]
Troubleshooting Guide
Issue 1: The resulting zirconium oxide has a broad particle size distribution.
| Possible Cause | Recommended Solution |
| Non-uniform heating: Temperature gradients within the furnace can lead to uneven decomposition rates. | Ensure the sample is placed in the center of the furnace for uniform heating. Use a furnace with good temperature control and uniformity. |
| Inhomogeneous precursor: Variations in the precursor's composition or particle size can result in different decomposition behaviors. | Ensure the starting this compound is of high purity and has a uniform particle size. Grinding the precursor before calcination can improve homogeneity. |
| Uncontrolled nucleation and growth: A slow or uncontrolled heating rate can lead to continuous nucleation over a prolonged period. | Employ a controlled and rapid heating rate to promote a single, short nucleation event, followed by uniform particle growth. |
Issue 2: The zirconium oxide particles are heavily agglomerated.
| Possible Cause | Recommended Solution |
| Strong interparticle forces: Van der Waals forces and the formation of solid bridges between particles during calcination can cause hard agglomerates. | Consider using a freeze-drying technique to dry the precursor, which can reduce agglomeration by avoiding the liquid phase during solvent removal.[1] |
| High surface energy of nanoparticles: Smaller particles have a higher tendency to agglomerate to reduce their surface energy. | Introduce a milling step after calcination to break up agglomerates. Wet milling with a suitable dispersant can be particularly effective. |
| Inadequate precursor washing: Residual salts or impurities in the precursor can act as sintering aids, promoting agglomeration. | Ensure the precursor is thoroughly washed to remove any soluble impurities before drying and calcination. |
Issue 3: The final product is not pure zirconium oxide or has an undesired color.
| Possible Cause | Recommended Solution |
| Incomplete decomposition: The calcination temperature was too low or the duration was too short to completely decompose the this compound. | Increase the calcination temperature or extend the holding time. Performing a thermogravimetric analysis (TGA) on the precursor can help determine the optimal decomposition temperature.[3] |
| Contamination from the furnace or crucible: Foreign materials from the furnace lining or the crucible can contaminate the sample, leading to discoloration (e.g., yellowish or grayish tints). | Use high-purity alumina (B75360) or zirconia crucibles. Ensure the furnace is clean and free of contaminants. Consider a final cleaning step for the furnace before use.[4] |
| Precursor impurities: The starting this compound may contain impurities that are carried over to the final oxide. | Use a high-purity grade of basic this compound. The purity of the precursor has a significant influence on the final oxide properties.[5] |
Issue 4: The desired crystalline phase (e.g., tetragonal) is not obtained.
| Possible Cause | Recommended Solution |
| Calcination temperature is too high: Higher temperatures favor the formation of the stable monoclinic phase over the metastable tetragonal phase. | Optimize the calcination temperature. For pure zirconia, lower temperatures (e.g., 400-600 °C) are more likely to yield the tetragonal phase. |
| Atmosphere during calcination: The presence of water vapor can promote the transformation to the monoclinic phase. | Conduct the calcination in a dry, inert atmosphere (e.g., nitrogen or argon) to minimize the influence of water vapor. |
| Crystallite size is too large: The tetragonal phase is more stable in smaller crystallites. | Control the calcination parameters (lower temperature, shorter duration) to limit crystallite growth. |
Data Presentation: Influence of Calcination Parameters
Table 1: Effect of Calcination Temperature on Zirconia Properties
| Calcination Temperature (°C) | Duration (hours) | Predominant Crystal Phase | Average Crystallite/Particle Size (nm) | Specific Surface Area (m²/g) |
| 600 | 2 | Orthorhombic with traces of monoclinic[2] | - | Decreases with temperature[2] |
| 700 | 2 | Monoclinic with traces of orthorhombic[2] | 9 - 15 | Decreases with temperature[2] |
| 800 | 2 | Monoclinic, Cubic, Tetragonal[1] | 20 - 220[1] | - |
| 900 | 4 | - | - | - |
| 1100 | - | Tetragonal | ~60 | 9.9 |
| 1300 | - | Tetragonal | Coarse-grained | 5.0 |
Note: The specific properties can vary depending on the exact nature of the this compound precursor and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Zirconia Nanoparticles from Basic this compound
1. Materials:
- Basic this compound (high purity)
- Deionized water
- Ethanol (B145695)
- High-purity alumina crucible
- Muffle furnace
2. Procedure:
- Precursor Preparation:
- If starting with a solution, a precursor can be precipitated by adjusting the pH. For solid basic this compound, ensure it is a fine powder by grinding if necessary.
- Wash the precursor powder multiple times with deionized water to remove any soluble impurities. A final wash with ethanol can aid in drying.
- Drying:
- Dry the washed precursor in an oven at 80-100°C for 12-24 hours, or until a constant weight is achieved.
- Calcination:
- Place a known amount of the dried precursor powder into a high-purity alumina crucible.
- Place the crucible in a muffle furnace.
- Heat the furnace to the desired calcination temperature (e.g., 600-900°C) at a controlled heating rate (e.g., 5-10°C/min).
- Hold at the target temperature for a specified duration (e.g., 2-4 hours).
- Allow the furnace to cool down to room temperature naturally.
- Post-Calcination Processing:
- Gently grind the resulting zirconium oxide powder to break up any soft agglomerates.
Visualizations
Caption: A typical experimental workflow for synthesizing zirconium oxide.
Caption: Key relationships between process parameters and oxide properties.
References
Troubleshooting impurities in commercial zirconium carbonate powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial zirconium carbonate powder.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on the identification and mitigation of impurities.
Question: My experiment is yielding unexpected side products, and I suspect impurities in the this compound. How can I identify the potential contaminants?
Answer:
Impurities in commercial this compound can stem from the manufacturing process or storage conditions. Common metallic and non-metallic impurities can interfere with your reactions. A systematic approach to identifying these contaminants is crucial.
Experimental Workflow for Impurity Identification:
Caption: Workflow for identifying impurities in this compound.
Key Analytical Techniques:
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Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Ideal for quantifying trace metallic impurities.
-
X-Ray Fluorescence (XRF): Provides a rapid, non-destructive analysis of the elemental composition.
-
Ion Chromatography (IC): Used to detect and quantify anionic impurities such as chlorides and sulfates.
-
Thermogravimetric Analysis (TGA): Determines the water content and helps assess thermal decomposition behavior, which can be affected by impurities.
Question: The color of my this compound powder is off-white/yellowish. Does this indicate impurities?
Answer:
Yes, a deviation from a pure white color often suggests the presence of metallic impurities, most commonly iron.
Logical Relationship of Color and Impurities:
Caption: Relationship between color and iron impurity in this compound.
To confirm, analyze the powder using XRF or ICP-MS for iron content.
Question: I am observing poor performance in my catalytic application. Could impurities in the this compound be the cause?
Answer:
Absolutely. Certain impurities can act as catalyst poisons, deactivating catalytic sites and reducing efficiency.
Common Catalyst Poisons in this compound:
| Impurity | Chemical Symbol | Typical Concentration in Commercial Grades | Potential Impact on Catalysis |
| Sulfur | S | < 200 ppm | Poisoning of noble metal catalysts (e.g., Pt, Pd) |
| Chlorine | Cl | < 100 ppm | Can alter catalyst acidity and lead to corrosion |
| Silicon | Si | < 300 ppm | Can form inert silica (B1680970) layers on the catalyst surface |
| Iron | Fe | < 50 ppm | Can promote unwanted side reactions |
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the specified limits for known catalyst poisons.
-
Perform Elemental Analysis: Use ICP-MS or XRF to quantify the concentration of suspected poisons in your batch.
-
Consider a Purification Step: If impurity levels are high, a purification step may be necessary.
Purification Protocol
Recrystallization of this compound to Reduce Soluble Impurities:
This protocol is effective for reducing soluble ionic impurities.
-
Dissolution: Dissolve 100 g of commercial this compound powder in 500 mL of 2M nitric acid at 60°C with constant stirring.
-
Filtration: Filter the hot solution through a Buchner funnel with a fine-pore filter paper to remove any insoluble particulate matter.
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Precipitation: Slowly add a 2M solution of ammonium (B1175870) carbonate to the filtrate while stirring vigorously until the pH reaches 8.5. A white precipitate of purified this compound will form.
-
Washing: Filter the precipitate and wash it three times with 200 mL of deionized water to remove residual soluble salts.
-
Drying: Dry the purified this compound in an oven at 110°C for 12 hours.
-
Characterization: Analyze the purified powder using the techniques mentioned above to confirm the reduction in impurity levels.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Typical impurities include other elements from the zircon sand ore such as hafnium (Hf), titanium (Ti), silicon (Si), and iron (Fe). Process-related impurities like sodium (Na), chlorine (Cl), and sulfur (S) can also be present.
Q2: How does the manufacturing process influence the purity of this compound?
A2: The purity is highly dependent on the initial purity of the zircon sand and the specific extraction and precipitation methods used. Multi-stage purification processes generally yield higher purity products.
Q3: Can I use a lower-grade this compound for my pharmaceutical application?
A3: It is strongly discouraged. Pharmaceutical applications require high-purity materials to avoid adverse effects from impurities. Always refer to the relevant pharmacopeia (e.g., USP, Ph. Eur.) for specific requirements.
Q4: How should I properly store this compound to prevent contamination?
A4: Store this compound in a cool, dry place in a tightly sealed container to prevent moisture absorption and contamination from the surrounding environment. It is also advisable to avoid storing it near volatile chemicals.
Strategies to control the viscosity of ammonium zirconium carbonate solutions
Welcome to the Technical Support Center for Ammonium (B1175870) Zirconium Carbonate (AZC) solutions. This resource is designed to assist researchers, scientists, and drug development professionals in effectively controlling the viscosity of AZC solutions during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with AZC solutions.
Issue 1: Unexpectedly High Viscosity or Gelation
Symptoms:
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The AZC solution is significantly thicker than expected.
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The solution has formed a semi-solid or solid gel.
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Difficulty in pumping or dispensing the solution.
Possible Causes and Solutions:
| Cause | Solution |
| Low pH | The pH of the AZC solution should be maintained in the alkaline range, typically between 7.5 and 10.[1] A drop in pH below 7 can lead to instability and increased viscosity.[1] To resolve this, slowly add a dilute solution of ammonium hydroxide (B78521) while monitoring the pH until it is within the recommended range. |
| High Temperature | Exposure to high temperatures (above 40°C) can cause irreversible hydrolysis and gelation.[2] Store AZC solutions in a cool, well-ventilated area and avoid direct heat.[3] If a solution has been exposed to heat, it may not be recoverable. |
| Incorrect Molar Ratio of Carbonate to Zirconium | The stability and viscosity of an AZC solution are sensitive to the molar ratio of carbonate to zirconium. A lower ratio can lead to higher viscosity.[2] During preparation, ensure the molar ratio of ammonium carbonate to zirconium basic carbonate is between 1.0 and 1.5.[2] |
| Evaporation of Water and Ammonia (B1221849) | Over time, especially in an open container, water and ammonia can evaporate, leading to an increase in the concentration of zirconium species and a rise in viscosity.[4] Always keep containers tightly sealed when not in use. |
| Interaction with Other Formulation Components | In formulations such as paper coatings, ammonia from AZC can react with components like clay, causing an increase in viscosity over time.[5] Consider using a stabilized grade of AZC or an alternative crosslinker like potassium this compound (KZC) in sensitive formulations.[6] |
Issue 2: Inconsistent Viscosity Between Batches
Symptoms:
-
Significant variations in viscosity are observed in different batches of the same formulation.
Possible Causes and Solutions:
| Cause | Solution |
| Variations in Raw Material Quality | The purity and properties of the zirconium basic carbonate and ammonium carbonate used in the preparation can affect the final solution's viscosity. Use raw materials from a consistent and reliable source. |
| Inconsistent Preparation Procedure | Minor variations in the addition rate of reactants, reaction temperature, and mixing speed can lead to batch-to-batch differences. Follow a standardized and well-documented preparation protocol. The reaction between zirconium basic carbonate and ammonium carbonate is aided by heating, and gradual addition of the zirconium basic carbonate is necessary to manage the initial high viscosity of the slurry.[2] |
| Inaccurate pH Measurement and Adjustment | Ensure your pH meter is properly calibrated and that pH adjustments are made carefully and consistently for each batch. The optimal pH for crosslinking with starch or cellulose (B213188) is around 9.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for an ammonium this compound solution to maintain low viscosity?
A1: To ensure stability and low viscosity, ammonium this compound solutions should be maintained in an alkaline pH range, typically between 7.5 and 10.[1] It is strongly recommended to never let the pH drop below 7.0, as this can lead to instability and an increase in viscosity.[1]
Q2: How does temperature affect the viscosity and stability of AZC solutions?
A2: AZC solutions are sensitive to temperature. At elevated temperatures, generally above 40°C, the solution can undergo irreversible hydrolysis, leading to the formation of zirconia gels and a significant increase in viscosity.[2] For optimal stability, it is recommended to store AZC solutions at ambient temperature (10°C - 25°C) and protect them from freezing and direct heat.[3]
Q3: Can I reduce the viscosity of an AZC solution that has become too thick?
A3: If the viscosity increase is due to a slight drop in pH (while still above 7), a careful, slow addition of dilute ammonium hydroxide to raise the pH back into the optimal range may help. If the high viscosity is due to prolonged storage or exposure to heat leading to gelation, the process is often irreversible. For formulations, dilution with water can reduce viscosity, but this will also decrease the concentration of the active crosslinker.
Q4: What is the role of stabilizers like tartaric acid in AZC solutions?
A4: Stabilizers such as tartaric acid or gluconic acid can be added to ammonium this compound solutions to improve their storage stability and resistance to gelation, especially at higher concentrations and temperatures.[2] These stabilizers can be added after the initial reaction between the zirconium basic carbonate and ammonium carbonate.[2]
Q5: How does the concentration of AZC affect the viscosity of a formulation?
A5: In a formulation, increasing the concentration of AZC, which acts as a crosslinker, will generally lead to an increase in the viscosity of the system as it forms more crosslinks with other components like polymers (e.g., starch, latex).[7] The recommended addition level of AZC is typically in the range of 5-7% based on the total dry binder content, but the optimal concentration should be determined empirically for each specific application.[1]
Data Presentation
The following table summarizes the typical properties of a standard commercial ammonium this compound solution. Note that specific values may vary between suppliers.
| Property | Typical Value | Factors Influencing the Property |
| Appearance | Clear, colorless to pale liquid[3] | Purity of raw materials |
| ZrO₂ Content (% w/w) | 20 - 22 | Preparation parameters |
| pH | 9.0 - 10.0[3] | Molar ratio of reactants, presence of stabilizers |
| Viscosity @ 25°C (cps) | < 10 | Concentration, age of the solution, temperature |
| Specific Gravity @ 25°C | 1.36 - 1.38 | Concentration of dissolved solids |
| Stability | Stable for at least 6-8 months in a sealed container at ambient temperature | Storage temperature, exposure to air, presence of stabilizers |
Experimental Protocols
Protocol 1: Preparation of a Standard Ammonium this compound Solution
This protocol describes a method for preparing a stable AZC solution with a target ZrO₂ concentration of approximately 20%.
Materials:
-
Zirconium Basic Carbonate (ZBC)
-
Ammonium Bicarbonate
-
30% Aqueous Ammonia
-
Deionized Water
-
Tartaric Acid (optional, for stabilization)
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Reaction vessel with heating and agitation capabilities
-
pH meter
Procedure:
-
In the reaction vessel, prepare an aqueous solution or slurry of ammonium carbonate by slowly adding ammonium bicarbonate to a mixture of 30% aqueous ammonia and deionized water with stirring. The molar ratio of ammonium carbonate to the planned amount of zirconium basic carbonate should be between 1.0 and 1.5.[2]
-
The addition of ammonium bicarbonate to aqueous ammonia is endothermic; gently heat the slurry to bring it back to room temperature.[2]
-
Gradually add the zirconium basic carbonate powder to the ammonium carbonate slurry with continuous agitation. Add the ZBC at a rate that allows for adequate mixing and prevents the slurry from becoming too viscous to stir.[2]
-
As the reaction proceeds, the viscosity of the slurry will decrease, and the solution will become clearer.[2] The temperature of the slurry can be maintained at 55-60°C to aid the reaction.[4]
-
Once all the zirconium basic carbonate has been added and the reaction is complete (the solution is clear), allow the solution to cool to room temperature.
-
Measure the pH of the solution and adjust to between 9.0 and 10.0 with a small amount of dilute aqueous ammonia if necessary.
-
If a stabilized solution is desired, add tartaric acid at a concentration of 1-2% by weight of the final solution and stir until fully dissolved.[2]
-
Filter the final solution to remove any unreacted solids.
-
Store the final AZC solution in a tightly sealed container in a cool, dry place.
Protocol 2: Viscosity Measurement of an AZC-Containing Formulation
This protocol outlines a general procedure for measuring the viscosity of a formulation containing AZC using a rotational viscometer.
Equipment:
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles
-
Temperature-controlled water bath or jacket
-
Beakers or sample containers
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions using a standard viscosity fluid.
-
Place the AZC-containing formulation in a beaker and allow it to equilibrate to the desired measurement temperature (e.g., 25°C) using the water bath.
-
Select an appropriate spindle and rotational speed for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 90% of the instrument's full-scale range for accurate measurements.
-
Immerse the spindle into the sample up to the immersion mark, ensuring there are no air bubbles trapped on the spindle surface.
-
Allow the spindle to rotate in the sample for a consistent period (e.g., 60 seconds) to allow the reading to stabilize before recording the viscosity value.
-
For non-Newtonian fluids, it is recommended to measure viscosity at several different shear rates (rotational speeds) to characterize the flow behavior.
-
Clean the spindle and sample container thoroughly between measurements.
Visualizations
Factors Influencing AZC Solution Viscosity
The following diagram illustrates the key factors that can affect the viscosity of an ammonium this compound solution.
Caption: Key factors influencing the viscosity of AZC solutions.
Experimental Workflow for Troubleshooting High Viscosity
This diagram outlines a logical workflow for diagnosing and addressing issues of high viscosity in AZC solutions.
Caption: Troubleshooting workflow for high viscosity in AZC solutions.
References
- 1. Ammonium this compound (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]
- 2. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 4. Ammonium this compound | Benchchem [benchchem.com]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Optimizing milling time and speed for zirconium carbonate particle size
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the particle size of zirconium carbonate through milling. This compound is a water-insoluble zirconium source that has applications in pharmaceuticals, coatings, and ceramics.[1][2][3][4] Achieving a specific particle size is often critical for its performance in these applications.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing the particle size of this compound?
A1: Milling is the most common method for reducing the particle size of this compound. This can be done through wet or dry milling processes, with ball milling being a frequently used technique. The choice between wet and dry milling depends on the desired final particle size, the properties of the starting material, and the tendency for agglomeration.[5][6]
Q2: Why is particle size important for this compound in pharmaceutical applications?
A2: In pharmaceutical formulations, the particle size of active pharmaceutical ingredients (APIs) and excipients like this compound can significantly impact bioavailability, dissolution rate, and content uniformity. For poorly soluble compounds, reducing particle size increases the surface area, which can enhance the dissolution rate. Zirconium compounds are used in various biomedical applications, including as a component in some drug therapies.[2][7]
Q3: What is the difference between wet and dry milling?
A3: Dry milling involves grinding the powder in its dry state, often with the aid of a process control agent to prevent agglomeration. It is generally a faster process.[5][8] Wet milling, on the other hand, involves dispersing the powder in a liquid medium (typically water or a solvent) before milling.[6] Wet milling is often more effective for achieving very fine or nano-sized particles and can help to prevent issues like overheating and excessive dust.[5][8] For zirconia materials, wet milling can result in better mechanical properties of the final product.[8]
Q4: How can I measure the particle size of my milled this compound?
A4: Laser diffraction and Dynamic Light Scattering (DLS) are two common and effective techniques for measuring particle size distribution.
-
Laser Diffraction: This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[9] It is suitable for a wide range of particle sizes, from the nanometer to the millimeter scale.[9]
-
Dynamic Light Scattering (DLS): This method is ideal for measuring the size of nanoparticles in a liquid dispersion. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[10][11]
Q5: What are D10, D50, and D90 values in particle size analysis?
A5: These are common metrics used to characterize the particle size distribution:
-
D10: Represents the particle diameter at which 10% of the sample's mass is comprised of smaller particles.
-
D50: Also known as the median particle size, this is the diameter where 50% of the particles are smaller and 50% are larger.
-
D90: This is the diameter where 90% of the particles are smaller.
These values provide a concise summary of the particle size distribution.[12]
Troubleshooting Guides
Issue 1: Inconsistent Particle Size Distribution
Possible Cause:
-
Inconsistent Milling Parameters: Variations in milling time, speed, or media-to-powder ratio can lead to inconsistent results.
-
Agglomeration: Particles may be clumping together after milling, leading to a broader or multi-modal particle size distribution.
-
Improper Sampling: Taking a non-representative sample from the bulk powder for analysis can lead to misleading results.
Solutions:
-
Standardize Milling Protocol: Ensure that milling time, speed, and the ratio of grinding media to this compound powder are kept constant for all batches.
-
Address Agglomeration:
-
For wet milling, consider adding a dispersant to the slurry to prevent particles from sticking together. The pH of the slurry can also influence dispersion.[13][14][15]
-
For dry milling, a process control agent can be beneficial.
-
After milling, use techniques like ultrasonication to break up any loose agglomerates before particle size analysis.
-
-
Proper Sampling Technique: Use a sample splitter or the coning and quartering method to obtain a representative sample of the milled powder for analysis.[16]
Issue 2: Difficulty in Achieving Target Particle Size
Possible Cause:
-
Insufficient Milling Time or Energy: The milling process may not be running long enough or at a high enough speed to achieve the desired particle size reduction.
-
Inefficient Grinding Media: The size and material of the grinding media may not be optimal for the desired final particle size. Smaller media generally produce a finer product.[17]
-
Particle Size Plateau: The material may have reached a limit where further milling does not significantly reduce the particle size.[18]
Solutions:
-
Optimize Milling Parameters:
-
Incrementally increase the milling time and observe the effect on particle size. Be aware that excessive milling time can sometimes lead to agglomeration.[17]
-
Adjust the milling speed. The optimal speed is typically between 65% and 75% of the critical speed of the ball mill.
-
-
Select Appropriate Grinding Media: For finer particle sizes, smaller and denser grinding media are generally more effective. The media should be significantly larger than the initial particle size.
-
Consider a Different Milling Approach: If a plateau is reached, switching from dry to wet milling or using a different type of mill (e.g., a stirred media mill) might be necessary to achieve further size reduction.
Issue 3: Powder Agglomeration After Wet Milling and Drying
Possible Cause:
-
High Drying Temperature: Drying the wet-milled powder at too high a temperature can cause the particles to fuse together.
-
Lack of Dispersant: Without a dispersant, particles can easily agglomerate as the liquid is removed.
-
Intermolecular Forces: Van der Waals and electrostatic forces can cause fine particles to attract each other.[19]
Solutions:
-
Control Drying Conditions:
-
Use Dispersants: Add a suitable dispersant to the slurry during wet milling. This will coat the particles and prevent them from sticking together during drying.[20]
-
Post-Drying Deagglomeration: If agglomeration has already occurred, gentle grinding with a mortar and pestle followed by sieving can help to break up the clumps.[20]
Data Presentation
The following table presents data from a study on the wet ball milling of a ceramic powder (0.94Na0.5Bi0.5TiO3-0.06BaTiO3), which can serve as a reference for the expected trend in particle size reduction of ceramic materials like this compound with increasing milling time.
Table 1: Effect of Milling Time on the Particle Size of a Ceramic Powder
| Milling Time (hours) | Average Particle Size |
| 0 | ~1.5 µm |
| 12 | ~1.0 µm |
| 24 | ~700 nm |
| 48 | ~500 nm |
| (Data adapted from a study on 0.94Na0.5Bi0.5TiO3-0.06BaTiO3 ceramics)[22] |
Experimental Protocols
Protocol 1: Wet Ball Milling of this compound
-
Preparation:
-
Weigh the desired amount of this compound powder and the grinding media (e.g., zirconia balls). A typical ball-to-powder weight ratio is 10:1.
-
Select a suitable liquid medium (e.g., deionized water or ethanol).
-
If required, prepare a solution of a suitable dispersant (e.g., a polyacrylic acid-based dispersant) in the liquid medium.
-
-
Milling:
-
Place the this compound powder, grinding media, and liquid medium into the milling jar. The jar should not be more than two-thirds full.
-
Seal the jar and place it in the ball mill.
-
Set the desired milling speed and time. It is advisable to start with a moderate speed and a shorter time and then optimize based on the results.
-
-
Post-Milling:
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Sample Preparation:
-
Wet Measurement: Disperse a small amount of the milled this compound powder in a suitable liquid dispersant (e.g., water with a surfactant). The dispersion should be sonicated for a few minutes to break up any loose agglomerates. The concentration should be optimized to achieve an appropriate level of laser obscuration as recommended by the instrument manufacturer.[23][24][25]
-
Dry Measurement: For dry powder analysis, ensure the powder is free-flowing. A process control agent may be needed if the powder is cohesive.
-
-
Measurement:
-
Before measuring the sample, perform a background measurement with the clean dispersant.
-
Introduce the prepared sample dispersion into the instrument.
-
Allow the sample to circulate and stabilize before starting the measurement.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the particle size distribution based on the scattering pattern using either the Mie or Fraunhofer theory. The Mie theory is more accurate for fine particles but requires knowledge of the refractive indices of the material and the dispersant.
-
Analyze the results, paying attention to the D10, D50, and D90 values, as well as the overall shape of the distribution curve.
-
Mandatory Visualization
Caption: Workflow for particle size reduction of this compound.
Caption: Logic diagram for troubleshooting inconsistent particle size.
References
- 1. bluestonemc.com [bluestonemc.com]
- 2. This compound Powder High Purity (99%%) at Best Price, Industrial & Biomedical Applications [dhairyainternational.in]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. americanelements.com [americanelements.com]
- 5. Ceramic Materials & The Role of Powder Particle Size - IntoCeramics [intoceramics.com]
- 6. customprocessingservices.com [customprocessingservices.com]
- 7. Zirconium(IV) carbonate basic ZrO2 = 40 57219-64-4 [sigmaaldrich.com]
- 8. Evaluation of mechanical properties of dental zirconia in different milling conditions and sintering temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. How to Minimize Errors in Dynamic Light Scattering Measurements [eureka.patsnap.com]
- 12. horiba.com [horiba.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. What Affects Particle Size Distribution In Milling? Master The Core Parameters For Precise Control - Kintek Solution [kindle-tech.com]
- 18. customprocessingservices.com [customprocessingservices.com]
- 19. Preventing And Eliminating Ceramic Powder Agglomeration: Causes, Effects, And Solutions [beadszirconia.com]
- 20. How to deal with the problem of powder agglomeration after wet grinding in the planetary ball mill?-Mitr Instrument Equipment [mitrmill.com]
- 21. Techniques for dealing with agglomeration of microcrystalline ceramic balls in ball mills_San Lan Technologies Co.,Ltd [san-lan.com]
- 22. imim.pl [imim.pl]
- 23. epfl.ch [epfl.ch]
- 24. analysis.rs [analysis.rs]
- 25. ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials [goldapp.com.cn]
Technical Support Center: Basic Zirconium Carbonate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of basic zirconium carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for basic this compound synthesis?
A1: The most common precursors are zirconium sulfate (B86663) and zirconium oxychloride solutions. The choice of precursor can influence the impurity profile of the final product and the specific challenges encountered during production.
Q2: What are the primary challenges when scaling up basic this compound production?
A2: Key challenges include:
-
Formation of gelatinous precipitates: These are difficult to filter and wash, leading to process inefficiencies and potential product contamination.[1]
-
Impurity control: Contaminants from raw materials, such as iron, titanium, aluminum, sulfates, and chlorides, need to be effectively removed to achieve high purity.[1][2]
-
Achieving consistent particle size and morphology: These properties are crucial for the performance of the final product in downstream applications.
-
Filtration and drying: Inefficient filtration can lead to high moisture content in the filter cake, increasing drying time and energy consumption.
Q3: How does pH affect the precipitation of basic this compound?
A3: The pH is a critical parameter that influences the formation, purity, and physical properties of the precipitate. Titrating an aqueous slurry of sodium this compound to a pH of approximately 3.5 to 4.0 is a method used to produce basic this compound.[3] In some processes, the pH is slowly raised to form an intermediate before the final product precipitates.
Q4: What is the role of temperature in the synthesis process?
A4: Temperature control is crucial during various stages. For instance, in some purification methods, basic zirconium sulfate is dissolved at a lower temperature (around 30-40°C) and then reprecipitated at a higher temperature (50°C or more) to obtain a purer, more easily filterable form.[2][4]
Troubleshooting Guide
Issue 1: Gelatinous Precipitate Formation Leading to Poor Filtration
Q: My precipitate is gelatinous and clogs the filter, significantly slowing down the filtration process. What can I do?
A: This is a common issue, particularly when precipitating from zirconium oxychloride solutions.[1] Here are several troubleshooting steps:
-
Process Modification:
-
Use of Additives: The addition of alkali or ammonium (B1175870) chloride (0.5 to 1 mole per mole of zirconium sulfate) can help produce a more easily filterable precipitate.[2]
-
Intermediate Precipitation: A two-step precipitation can be effective. First, precipitate basic zirconium sulfate, which can be purified and then converted to basic this compound. This intermediate step often yields a more crystalline and filterable product.[2][4]
-
Reactant Choice: Using ammonium bicarbonate, or introducing CO2 during precipitation with ammonium carbonate to form the bicarbonate in situ, can yield a product that is easier to filter.[2][4]
-
-
Parameter Optimization:
-
Temperature Control: In purification steps involving the reprecipitation of basic zirconium sulfate, dissolving at a low temperature (not exceeding 40°C) and reprecipitating at a higher temperature (e.g., 70-90°C) can improve the filterability.[2]
-
Issue 2: High Levels of Impurities in the Final Product
Q: My final basic this compound product has high levels of iron/sulfate/chloride. How can I improve its purity?
A: Impurity removal is a multi-step process. Consider the following:
-
Raw Material Purity: Start with the highest purity raw materials available to minimize the introduction of contaminants.
-
Purification of Intermediates: If your process involves a basic zirconium sulfate intermediate, this is a key purification point. Dissolving the initial precipitate in hydrochloric acid and then reprecipitating it can leave impurities like iron ions in the solution.[2]
-
Thorough Washing: Ensure the filter cake is washed thoroughly to remove soluble impurities. Washing with deionized water until the filtrate is free of sulfate ions (if using a sulfate precursor) is crucial.[4]
-
Choice of Precipitant: Using ammonium carbonate is often preferred as it can lead to a purer final product compared to alkali carbonates.[1]
Issue 3: Inconsistent Product Yield
Q: I am experiencing significant variations in the yield of my basic this compound. What could be the cause?
A: Inconsistent yields can often be traced back to the stability of the precursor solution and precipitation conditions.
-
Precursor Solution Aging: It is advisable to use a freshly prepared solution of zirconium sulfate, as aging can lead to polymerization and an increase in the size of the zirconium species, which can result in a lower yield during precipitation.[2]
-
pH Control: The final pH of the precipitation reaction is critical. Deviations can lead to incomplete precipitation or the formation of soluble zirconium complexes.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of reactants are used. For example, a molar ratio of about 0.8 moles of ammonium carbonate per mole of ZrO2 in the basic zirconium sulfate precursor is recommended for maximizing yield.[1]
Issue 4: High Slurry Viscosity
Q: The viscosity of my this compound slurry is too high, causing issues with pumping and handling. How can this be managed?
A: High slurry viscosity can be influenced by several factors:
-
Solid Concentration: A high concentration of solids in the slurry will naturally lead to higher viscosity. Adjusting the solid-to-liquid ratio can help.
-
Particle Size and Shape: Fine, irregularly shaped particles can contribute to higher viscosity. Optimizing precipitation conditions to favor larger, more spherical particles can be beneficial.
-
pH Adjustment: The pH of the slurry can affect particle agglomeration and, consequently, viscosity. Experimenting with minor pH adjustments may help.[5]
-
Use of Dispersants: In some cases, the addition of a suitable dispersant can help to reduce the viscosity of the slurry.[5]
Data Presentation
Table 1: Process Parameters for Basic this compound Synthesis
| Parameter | Recommended Range/Value | Source(s) |
| Precipitation pH | 3.5 - 4.0 (from sodium this compound) | [3] |
| Basic Zirconium Sulfate Dissolution Temperature | ≤ 40 °C | [2] |
| Basic Zirconium Sulfate Reprecipitation Temperature | ≥ 50 °C (preferably 70 - 90 °C) | [2] |
| Zirconium Sulfate Solution Molarity | 0.5 - 1 M | [2] |
| Chloride Additive Concentration | 0.5 - 1 mole per mole of zirconium sulfate | [2] |
| Ammonium Carbonate to ZrO2 Molar Ratio | ~0.8 | [1] |
Table 2: Impurity Levels in Basic this compound Production
| Impurity | Starting Material (Zr(SO₄)₂·4H₂O) | Final Product (Basic this compound) | Source(s) |
| Fe₂O₃ | 0.25% | ≤ 0.02% | [2] |
| SiO₂ | 0.15% | ≤ 0.05% | [2] |
| TiO₂ | 0.10% | ≤ 0.04% | [2] |
| CaO | 0.20% | ≤ 0.02% | [2] |
| SO₄²⁻ | - | < 0.01% (in some high-purity products) | [3] |
| Cl⁻ | - | < 0.01% (in some high-purity products) | [3] |
Experimental Protocols
Protocol 1: High-Purity Basic this compound from Zirconium Sulfate
This protocol is based on a two-step precipitation method designed to produce a high-purity product.[2][4]
Materials:
-
Technically pure zirconium sulfate
-
Sodium carbonate or ammonium carbonate
-
Sodium chloride or ammonium chloride
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Zirconium Sulfate Solution: Dissolve technically pure zirconium sulfate in deionized water to create a 0.5 to 1 molar solution. Filter the solution to remove any insoluble impurities.
-
Initial Precipitation of Basic Zirconium Sulfate:
-
Add sodium chloride or ammonium chloride (0.5-1 mole per mole of zirconium sulfate) to the zirconium sulfate solution with vigorous stirring.
-
Slowly add a solution of sodium carbonate or ammonium carbonate portionwise until precipitation is complete.
-
Continue stirring for approximately 20-30 minutes.
-
Filter the precipitate and wash it with deionized water.
-
-
Purification by Reprecipitation:
-
Suspend the moist filter cake in deionized water.
-
Add hydrochloric acid (e.g., to create a 0.5 N solution) and an alkali or ammonium chloride.
-
Gently warm the suspension to about 30-40°C with stirring until the basic zirconium sulfate dissolves. Do not exceed 40°C.
-
Heat the solution to 70-90°C to reprecipitate the purified basic zirconium sulfate.
-
Filter the hot solution and wash the precipitate with deionized water.
-
-
Conversion to Basic this compound:
-
Suspend the purified basic zirconium sulfate filter cake in deionized water.
-
Add a stoichiometric amount of sodium or ammonium (hydrogen) carbonate to the suspension. If using ammonium carbonate, bubbling CO₂ through the suspension to form ammonium hydrogen carbonate in situ is recommended for a more easily filterable product.
-
Continue stirring for about 30 minutes.
-
Filter the final basic this compound precipitate and wash with deionized water until free of sulfate ions.
-
Protocol 2: Basic this compound from Sodium this compound
This protocol describes the conversion of a pre-formed sodium this compound to basic this compound.[3]
Materials:
-
Sodium this compound (15-25% LOD moisture content)
-
Dilute acidic agent (e.g., HCl or HNO₃)
-
Deionized water
Procedure:
-
Slurry Preparation: Create an aqueous slurry of sodium this compound.
-
Titration: Slowly add the dilute acidic agent to the slurry with constant stirring to titrate the pH to a range of 3.5 to 4.0.
-
Washing: After reaching the target pH, thoroughly wash the slurry with deionized water to remove excess acid and any sodium salts formed.
-
Filtration: Filter the washed slurry to recover the basic this compound as a wet powder.
Visualizations
Caption: Workflow for High-Purity Basic this compound Synthesis.
References
- 1. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 2. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 3. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. benchchem.com [benchchem.com]
Avoiding agglomeration of zirconia nanoparticles during synthesis from zirconium carbonate
Technical Support Center: Synthesis of Zirconia Nanoparticles
Welcome to the technical support center for the synthesis of zirconia (ZrO₂) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on preventing the agglomeration of zirconia nanoparticles synthesized from zirconium carbonate.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your synthesis process in a question-and-answer format.
Question 1: My zirconia nanoparticles are heavily agglomerated after synthesis. What are the likely causes and how can I fix this?
Answer:
Agglomeration of zirconia nanoparticles is a common issue stemming from their high surface energy and the tendency to form inter-particle connections. The primary causes include:
-
Inadequate stabilization: Without proper surface stabilization, nanoparticles will naturally attract each other to reduce their overall surface energy.
-
High calcination temperature: Elevated temperatures can cause solid necks to form between particles, leading to hard agglomerates that are difficult to disperse.[1]
-
Improper pH control: The pH of the reaction medium influences the surface charge of the nanoparticles, which in turn affects their stability and dispersion.[2][3]
-
Ineffective washing and drying: Residual salts or improper solvent removal can lead to particle fusion during drying.
Troubleshooting Steps:
-
Introduce a Surfactant or Capping Agent: The use of surfactants is a highly effective method to prevent agglomeration.[4][5] Consider adding surfactants like Cetyltrimethylammonium bromide (CTAB), Sodium dodecyl sulfate (B86663) (SDS), or non-ionic surfactants like Polyvinylpyrrolidone (PVP) to your synthesis.[5][6][7] Capping agents such as glucose, fructose, or even honey can also be used to stabilize the nanoparticles.[8]
-
Optimize Calcination Temperature and Duration: A higher calcination temperature can increase the degree of agglomeration and the size of the crystals.[4] It is recommended to use the lowest possible temperature that still achieves the desired crystalline phase. A typical starting point for calcination is between 350-500°C.[8][9]
-
Control the pH of the Reaction: The pH should be carefully controlled during the precipitation of the zirconium precursor. For precipitation from a this compound precursor, adjusting the pH to a neutral or slightly acidic range (pH 6-7) before inducing precipitation with a base to a final pH of around 9-10 is a common strategy.[9]
-
Improve Washing and Drying Procedures: Wash the precipitate thoroughly to remove any unreacted precursors or byproducts. Using ethanol (B145695) for the final wash can help in reducing agglomeration during drying.[10] Employing techniques like freeze-drying or supercritical drying can also minimize agglomerate formation compared to conventional oven drying.
Question 2: I am observing a wide particle size distribution in my synthesized zirconia nanoparticles. How can I achieve a more uniform size?
Answer:
A broad particle size distribution can result from inconsistent nucleation and growth rates during the synthesis process. To achieve a more uniform size, you should focus on controlling the reaction kinetics.
Troubleshooting Steps:
-
Control the Rate of Reagent Addition: Add the precipitating agent (e.g., ammonium (B1175870) hydroxide) slowly and dropwise while vigorously stirring the zirconium precursor solution. This ensures a more uniform concentration of reactants throughout the solution, leading to more controlled nucleation and growth.
-
Maintain a Constant Temperature: Perform the synthesis at a constant and controlled temperature. Fluctuations in temperature can affect the reaction kinetics and lead to a wider particle size distribution.
-
Utilize a Surfactant: Surfactants not only prevent agglomeration but can also help in controlling the particle size by forming micelles that act as nano-reactors. The choice and concentration of the surfactant can be optimized to achieve the desired particle size.
-
Employ a Sol-Gel Method: The sol-gel method offers excellent control over particle size and can prevent agglomeration due to the network structure of the gel.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing zirconia nanoparticles from this compound to minimize agglomeration?
The optimal pH can vary depending on the specific synthesis protocol. However, a general approach involves acidifying the this compound solution to a pH of around 6-7 to destabilize the carbonate complex, followed by the slow addition of a base like ammonium hydroxide (B78521) to raise the pH to 9-10 for complete precipitation.[9] This two-step pH adjustment helps in controlling the precipitation process and can lead to less agglomerated particles. The pH also influences the crystalline phase of the final zirconia nanoparticles.[2][3]
Q2: Which type of surfactant is most effective in preventing agglomeration of zirconia nanoparticles?
The effectiveness of a surfactant depends on the specific synthesis conditions. However, studies have shown that non-ionic surfactants like Polyvinylpyrrolidone (PVP) can be very effective in reducing the hydrodynamic radius of zirconia nanoparticles, indicating better dispersion.[5][7] Anionic surfactants like Sodium dodecylbenzene (B1670861) sulfonate (SDBS) have also been used successfully.[5] Cationic surfactants such as Cetyltrimethylammonium bromide (CTAB) are also commonly employed.[4][6] The choice of surfactant should be guided by the desired surface properties of the final nanoparticles and their compatibility with the intended application.
Q3: What is the effect of the calcination temperature on the properties of zirconia nanoparticles?
Calcination temperature has a significant impact on the crystallinity, particle size, and phase of zirconia nanoparticles.
-
Lower Temperatures (350-500°C): Generally result in the formation of the tetragonal phase and smaller crystallite sizes.[8][9]
-
Higher Temperatures (>600°C): Can lead to a phase transition to the more stable monoclinic phase, an increase in particle size, and a higher degree of agglomeration due to sintering effects.[1][4] It is crucial to carefully control the calcination temperature to obtain nanoparticles with the desired characteristics.
Q4: Can ultrasonication be used to break up agglomerates?
Yes, ultrasonication is a very effective technique for the deagglomeration of nanoparticle powders in a liquid medium.[10] It can be applied after synthesis and washing steps to break up soft agglomerates and achieve a better dispersion. For hard agglomerates formed during calcination, ultrasonication might be less effective.
Experimental Protocols
Detailed Methodology for Synthesis of Zirconia Nanoparticles from this compound
This protocol is a co-precipitation method adapted for minimizing agglomeration.
Materials:
-
Potassium this compound solution (or Zirconium(IV) basic carbonate powder)
-
Deionized (DI) water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl), 1M solution
-
Ammonium hydroxide (NH₄OH), 1M solution
-
Surfactant (e.g., PVP, CTAB, or SDS)
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
If using a potassium this compound solution, dilute it with DI water to a desired zirconium concentration (e.g., 0.1 M).
-
If using zirconium(IV) basic carbonate powder, dissolve it in a dilute strong acid (e.g., nitric acid) solution with a pH of about 1.0 or below to ensure complete dissolution.[11]
-
Add the chosen surfactant to the precursor solution at this stage and stir until it is completely dissolved.
-
-
Controlled Precipitation:
-
Place the precursor solution in a beaker on a magnetic stirrer and begin vigorous stirring.
-
Slowly add 1M acid (if starting with a basic carbonate solution) dropwise to adjust the pH to a range of 6-7.[9]
-
Subsequently, add 1M ammonium hydroxide solution dropwise to induce the precipitation of zirconium hydroxide/carbonate. Continue adding until the pH reaches approximately 9-10 to ensure complete precipitation.[9] A white precipitate will form.
-
-
Washing and Centrifugation:
-
Age the precipitate in the mother liquor for a few hours to allow for particle growth and stabilization.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate multiple times with DI water to remove residual ions. Centrifuge after each wash.
-
Perform a final wash with ethanol. This helps in displacing water and reduces agglomeration during drying.[10]
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100°C for 12-24 hours until a constant weight is achieved.[9] Alternatively, for minimal agglomeration, consider freeze-drying or supercritical drying.
-
-
Calcination:
-
Grind the dried powder gently using a mortar and pestle.
-
Place the powder in a ceramic crucible and transfer it to a muffle furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 400-500°C for the tetragonal phase) and hold for 2-4 hours.[9]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder consists of zirconia nanoparticles.
-
-
Characterization:
-
The synthesized nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) for phase identification and crystallite size, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for particle size and morphology, and Dynamic Light Scattering (DLS) to assess the extent of agglomeration in a dispersion.[12]
-
Data Presentation
Table 1: Effect of pH on Zirconia Nanoparticle Properties
| pH | Crystallite Size (nm) | Crystalline Phase(s) | Reference |
| 2.61 | ~11 | Monoclinic | [13] |
| 4 | - | - | [2] |
| 6 | - | Higher Tetragonal Fraction | [2] |
| 7 | ~13 | Monoclinic & Tetragonal | [13] |
| 8 | 15.13 | - | [2] |
| 10 | 8.67 | - | [2] |
| 11 | ~14 | Monoclinic & Tetragonal | [13] |
| 12 | - | - | [2] |
| 14 | 98 | Monoclinic | [13] |
Table 2: Effect of Calcination Temperature on Zirconia Nanoparticle Properties
| Precursor | Synthesis Method | Calcination Temperature (°C) | Resulting Particle/Crystal Size (nm) | Crystalline Phase(s) | Reference |
| Zirconium Basic Carbonate | Supercritical Hydrothermal | Not Applicable | 10 - 20 | Tetragonal & Monoclinic | [9] |
| Zirconyl Chloride | Hydrolysis | 800 | 20 - 220 | Monoclinic, Cubic, Tetragonal | [9] |
| Zirconium(IV) Acetylacetonate | Sol-Gel | 350 - 500 | Not Specified | Tetragonal | [8][9] |
| Zirconium(IV) Acetylacetonate | Sol-Gel | 650 | Not Specified | Tetragonal & Monoclinic | [8][9] |
| Zirconium Nitrate | Co-precipitation | 900 | 6 - 35 | Spherical | [9] |
Visualizations
Caption: Experimental workflow for the synthesis of zirconia nanoparticles.
Caption: Troubleshooting logic for nanoparticle agglomeration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of ZrO2 nanoparticles and effect of surfactant on dispersion and stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mrs-j.org [mrs-j.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electrochemsci.org [electrochemsci.org]
Technical Support Center: Purification of Basic Zirconium Carbonate via Reprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of basic zirconium carbonate through reprecipitation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitated Basic this compound | - Incomplete precipitation due to incorrect pH. - Aging of the initial zirconium sulfate (B86663) solution, leading to larger molecules that are less reactive.[1] - Use of stoichiometric amounts of precipitating agents that are insufficient for the actual zirconium content. | - Adjust the final pH of the precipitation step; for basic zirconium sulfate precipitation, a pH of around 1.6 has been shown to be effective.[2] - Use a freshly prepared solution of zirconium sulfate for the initial precipitation step.[1] - Determine the composition of the intermediate basic zirconium sulfate by analysis to calculate the correct stoichiometric amount of carbonate or bicarbonate needed for the final precipitation.[1] |
| Gelatinous Precipitate That is Difficult to Filter | - Rapid precipitation due to high concentration of reactants or improper mixing. - Absence of an agent to promote the formation of a more crystalline precipitate.[3][4] | - Control the addition rate of the precipitating agent and ensure vigorous stirring. - Add alkali or ammonium (B1175870) chloride (e.g., 20 to 70 g/L) to the hydrochloric acid solution used to dissolve the basic zirconium sulfate intermediate; this can help in obtaining a more easily filterable precipitate.[1][5] |
| High Levels of Impurities (e.g., Iron, Sulfate, Sodium) in the Final Product | - Inadequate washing of the precipitate. - Co-precipitation of impurities due to incorrect pH or temperature. - Entrapment of impurities within a gelatinous precipitate.[3] | - Wash the filtered precipitate thoroughly with water until it is free from sulfate ions.[5] - Control the pH during precipitation; for instance, precipitating basic zirconium sulfate at a pH below 2.0 can minimize the co-precipitation of iron (III) and aluminum (III).[2] - Optimize the precipitation conditions to obtain a crystalline product, which is less prone to impurity entrapment.[4] Using ammonium carbonate is recommended for greater purity in the final product.[4] |
| Inconsistent Purity Between Batches | - Variation in the composition of the starting material. - Lack of precise control over key experimental parameters. | - Analyze the starting zirconium salt to ensure consistent quality. - Strictly control parameters such as temperature, pH, reactant concentrations, and reaction time. For example, dissolving the basic zirconium sulfate at a temperature not exceeding 40°C is recommended.[1] |
Frequently Asked Questions (FAQs)
What is the purpose of the intermediate precipitation of basic zirconium sulfate?
The intermediate precipitation of basic zirconium sulfate is a purification step. Dissolving the crude basic zirconium sulfate in hydrochloric acid and then reprecipitating it helps to remove impurities, such as iron ions, which remain in the solution.[1][5] This purified intermediate is then converted to the final high-purity basic this compound.
Which precipitating agent is best for obtaining high-purity basic this compound?
Ammonium carbonate or ammonium hydrogen carbonate are often recommended for the final precipitation step to produce basic this compound.[4][5] Using ammonium-based reagents is particularly advantageous if the final product is to be calcined to zirconium oxide, as it helps in obtaining an alkali oxide-free product.[5]
How can I improve the filterability of the precipitate?
To improve filterability, it is crucial to obtain a crystalline precipitate rather than a gelatinous one. This can be achieved by:
-
Adding sodium chloride or ammonium chloride during the precipitation of the basic zirconium sulfate intermediate.[1][5]
-
Controlling the rate of addition of the precipitating agent and ensuring efficient stirring.[3]
What are the typical impurities found in basic this compound and how are they removed?
Common impurities include iron, titanium, aluminum, sodium, chloride, and sulfate.[3][4][6] These are typically removed through the reprecipitation process, which involves dissolving an impure intermediate and precipitating a purer form, leaving impurities behind in the solution, followed by thorough washing of the final precipitate.[1][5]
At what pH should the precipitation be carried out?
The optimal pH can vary depending on the specific process. For the precipitation of the basic zirconium sulfate intermediate from a sulfuric acid leach solution, a final pH of approximately 1.6 is recommended to maximize zirconium recovery while minimizing the co-precipitation of iron and aluminum.[2] For the conversion of sodium this compound to basic this compound, titration to a pH of 3.5 to 4.0 is suggested.[7]
Experimental Protocols
Protocol 1: Purification via Reprecipitation of Basic Zirconium Sulfate
This protocol is based on a method involving the precipitation and reprecipitation of basic zirconium sulfate followed by conversion to basic this compound.[1][5]
Materials:
-
Technically pure zirconium sulfate
-
Sodium carbonate
-
Sodium chloride
-
Concentrated hydrochloric acid
-
Ammonium carbonate or sodium hydrogen carbonate
-
Deionized water
Procedure:
-
Initial Precipitation of Basic Zirconium Sulfate:
-
Dissolve 356.6 g of technically pure zirconium sulfate in 1.5 L of water with stirring and filter the solution until clear.
-
Add 50 g of sodium chloride to the solution and stir vigorously.
-
Portionwise, add a total of 148.4 g of sodium carbonate and continue stirring for approximately 20 minutes.
-
Filter the precipitate and wash it with water.
-
-
Reprecipitation (Purification) of Basic Zirconium Sulfate:
-
Suspend the moist filter cake from the previous step in 1 L of water.
-
Add 70 g of sodium chloride and 50 ml of concentrated hydrochloric acid.
-
Warm the suspension slightly while stirring to dissolve the precipitate.
-
Heat the solution to a temperature of at least 50°C to reprecipitate the basic zirconium sulfate. For better results, heat to about 80°C for 15 minutes with stirring.[5]
-
Allow the solution to cool slightly, then filter off the purified basic zirconium sulfate and wash it with water.
-
-
Conversion to Basic this compound:
-
Suspend the purified, moist basic zirconium sulfate filter cake in water.
-
Add a stoichiometric amount of ammonium carbonate or sodium hydrogen carbonate. For example, for a suspension of basic zirconium sulfate (derived from 356.6 g of zirconium sulfate) in 1 L of water, 100.8 g of sodium hydrogen carbonate can be added portionwise.[5]
-
Continue stirring for about 30 minutes.
-
Filter the resulting pure, white basic this compound.
-
Wash the filter cake with water until it is free of sulfate ions.
-
Quantitative Data Summary
| Parameter | Crude Product | Purified Product | Reference |
| Alkali Oxides in Zirconium Oxide (from calcined basic carbonate) | Not specified | < 0.01% | [5] |
| ZrO₂ Content in Basic this compound | ~40 wt. % (gelatinous) | ~67 wt. % (crystalline) | [4] |
| Total Admixtures in Basic this compound | Not specified | ≤ 0.6 wt. % | [4] |
Process Visualization
Caption: Workflow for purifying basic this compound.
Caption: Troubleshooting logic for low product purity.
References
- 1. patents.justia.com [patents.justia.com]
- 2. mdpi.com [mdpi.com]
- 3. CA1042179A - Production of this compound - Google Patents [patents.google.com]
- 4. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 5. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 6. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]
- 7. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]
Effect of temperature on the stability of ammonium zirconium carbonate solutions
Technical Support Center: Ammonium (B1175870) Zirconium Carbonate (AZC) Solutions
Welcome to the Technical Support Center for Ammonium this compound (AZC) Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the effects of temperature on AZC solution stability. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of an AZC solution at ambient temperature? A: Ammonium this compound solutions are generally stable for at least 6 to 8 months when stored in a sealed container at ambient temperatures.[1] Proper storage is crucial to prevent evaporation and decomposition.
Q2: What are the recommended storage conditions for AZC solutions? A: For optimal stability, AZC solutions should be stored in a tightly sealed, compatible container (e.g., polyethylene, stainless steel) in a cool, dry, and well-ventilated area.[1][2] It is important to protect them from both frost and direct heat.[1] Some formulations recommend storage at 2-8°C.
Q3: What happens to an AZC solution when it is heated? A: Heating an AZC solution accelerates its decomposition. The solution loses ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), which can lead to an increase in viscosity, the formation of a precipitate, or irreversible gelation.[1][3] While this decomposition is harnessed for crosslinking applications during drying, uncontrolled heating during storage or experiments can render the solution unusable.[4]
Q4: What is gelation and why does it occur at elevated temperatures? A: Gelation is the formation of a semi-solid, jelly-like substance from a solution. In AZC solutions, high temperatures cause the anionic hydroxylated zirconium polymers to destabilize and crosslink with each other as ammonia and carbonate ligands are lost.[1][5] This process forms a continuous network structure, resulting in a gel.
Q5: Can a gelled AZC solution be reversed or redissolved? A: Generally, no. The gelation of AZC solutions at high temperatures is typically an irreversible process. The crosslinking that forms the gel involves the formation of stable zirconium-oxygen-zirconium (oxo-bridge) bonds, which are not easily broken.[6]
Q6: How does pH affect the stability of AZC solutions at different temperatures? A: AZC solutions are alkaline, with a typical pH between 9 and 10.[1][7] This alkaline pH is crucial for maintaining the stability of the this compound complexes. Lowering the pH below 7 can cause destabilization and precipitation, a process that is exacerbated by increased temperature.[4] For formulation work, it is recommended to maintain a pH between 7.5 and 10.[4]
Q7: Are there any stabilizers that can be added to improve thermal stability? A: Yes, certain additives can enhance the thermal stability of AZC solutions. The addition of 1-2% tartaric acid or gluconic acid has been shown to improve the stability of the solutions, even at elevated temperatures.[8] These chelating agents help to stabilize the zirconium species in the solution.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of AZC solutions in experimental settings.
| Issue | Potential Causes | Recommended Actions & Solutions |
| 1. Solution appears cloudy or has formed a white precipitate. | 1. Low pH: The solution pH may have dropped below 7 due to the addition of acidic components or absorption of atmospheric CO₂.[4]2. Evaporation: Partial evaporation of the solvent can lead to supersaturation and precipitation.3. Low Temperature: Concentrated solutions may precipitate crystals at temperatures near 0°C.[8]4. Incompatible Additives: Other components in your formulation may be reacting with the AZC. | Action 1: Measure the pH of the solution. If it is below 7.5, carefully adjust it back into the 9-10 range with a suitable base like ammonium hydroxide (B78521).Action 2: Ensure containers are always tightly sealed when not in use.[2]Action 3: If precipitation occurred due to cold, allow the solution to return to room temperature and agitate gently. Avoid storing at temperatures below 2°C.Action 4: Add AZC as the final ingredient to formulations to minimize adverse interactions.[4] |
| 2. Solution has gelled or thickened into a gel. | 1. High Temperature Exposure: The solution was stored at an elevated temperature or exposed to direct heat.[1]2. Excessive Evaporation: Significant loss of water, ammonia, and CO₂ has occurred, leading to decomposition and polymerization.[1] | Action 1: Discard the gelled solution. This process is irreversible.[6]Action 2: Review storage and handling procedures. Ensure the solution is kept away from heat sources and in sealed containers to prevent future occurrences.[1] |
| 3. Viscosity of the solution has increased significantly over time. | 1. Aging and Slow Decomposition: Over time, even at ambient temperatures, slow loss of ammonia can occur, leading to a gradual increase in viscosity.[3][8]2. Improper Sealing: The container was not sealed properly, allowing for the continuous escape of ammonia and water vapor. | Action 1: For viscosity-sensitive applications, use a fresh batch of AZC solution.Action 2: Always ensure the container cap is tightly secured after each use. Consider flushing the headspace with an inert gas like nitrogen for long-term storage. |
| 4. Inconsistent experimental results (e.g., poor crosslinking). | 1. Degraded AZC Solution: The solution may have partially decomposed due to age or improper storage, reducing its reactivity.2. Incorrect Temperature Profile: The application or curing temperature is outside the optimal range. While the crosslinking reaction itself is not heat-dependent, the drying process that drives it is.[4]3. Incorrect pH of Formulation: The final pH of the mixture is outside the recommended 7.5-10 range, affecting AZC reactivity.[4] | Action 1: Test a new, unopened batch of AZC solution to verify if the issue is with the reagent.Action 2: For applications like coatings, ensure an adequate drying/curing process allows for the removal of water, CO₂, and ammonia to drive the crosslinking reaction to completion.[4]Action 3: Check and adjust the final pH of your formulation after adding the AZC solution.[4] |
Data Presentation
Table 1: Typical Physical and Chemical Properties of Ammonium this compound Solution
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Appearance | Clear, pale liquid | [1] |
| Odor | Mild ammonia | [1] |
| ZrO₂ Content (% w/w) | ~20% | [1] |
| pH | 9.0 - 10.0 | [1] |
| Specific Gravity (@ 25°C) | 1.36 - 1.38 | [1] |
| Viscosity (@ 25°C) | 5 - 6 cps |[1] |
Table 2: Temperature Stability Data for Ammonium this compound
| Temperature | Observation / Specification | Reference(s) |
|---|---|---|
| 0 - 70°C | General usable temperature range for applications. | [4] |
| Ambient (~25°C) | Stable for at least 6-8 months in a sealed container. | [1] |
| 60°C | A specific formulation was shown to be stable for at least 10 hours without gelling or precipitation. | [8] |
| 70°C | A specific commercial solution is stable for over 24 hours. | [1] |
| 115°C | In coatings, an endothermic event corresponding to the loss of coordinated water molecules is observed. | [6] |
| 155°C | In coatings, an endothermic event corresponding to the condensation of hydroxide groups (ol-bridge to oxo-bridge conversion) is observed. | [6] |
| > 160°C | Curing coatings at this temperature can cause fissures and reduce performance. |[6] |
Experimental Protocols
Protocol 1: Isothermal Stability Test
This protocol is designed to evaluate the stability of an AZC solution at a constant elevated temperature.
Objective: To determine the time until the onset of instability (e.g., cloudiness, precipitation, gelation) at a specific temperature.
Materials:
-
Ammonium this compound (AZC) solution
-
Multiple small, sealable, pressure-rated glass vials or compatible polymer containers
-
Calibrated oven or water bath capable of maintaining the test temperature ± 1°C
-
pH meter
-
Viscometer
-
Turbidimeter or spectrophotometer
Procedure:
-
Initial Characterization: Before starting, measure and record the initial properties of the AZC solution:
-
Visual appearance (clarity, color)
-
pH
-
Viscosity
-
Turbidity/Absorbance at 600 nm
-
-
Sample Preparation: Aliquot 10 mL of the AZC solution into several labeled vials. Seal them tightly to prevent evaporation.
-
Incubation: Place the sealed vials into the pre-heated oven or water bath set to the desired test temperature (e.g., 60°C or 70°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove one vial from the heat source.
-
Cooling and Observation: Allow the vial to cool to room temperature. Visually inspect for any changes such as cloudiness, precipitate formation, or gelation. Record all observations.
-
Quantitative Measurement: After visual inspection, unseal the vial and measure the pH, viscosity, and turbidity.
-
Data Analysis: Plot the measured parameters (pH, viscosity, turbidity) as a function of time. The stability limit is defined as the time point at which a significant change (e.g., a 10% increase in viscosity or turbidity, or the first sign of precipitation) is observed.
Protocol 2: Forced Degradation Study (Thermal Stress)
This protocol uses thermogravimetric analysis (TGA) to rapidly assess thermal stability and decomposition profiles.[3][9]
Objective: To determine the temperatures at which significant decomposition events occur.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
AZC solution
-
Nitrogen gas (or other inert atmosphere)
Procedure:
-
Sample Preparation: If the solution is aqueous, carefully dry a small amount of the AZC solution at a low temperature (e.g., 40°C) under vacuum to obtain a solid residue for analysis, or place a small, precise amount of the liquid (typically 5-10 mg) directly into the TGA pan if the instrument allows for liquid sample analysis.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 300°C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is the temperature at which significant weight loss begins.
-
Multiple decomposition steps may be observed, corresponding to the loss of water, ammonia, and carbon dioxide. The temperature at the peak of the derivative of the TGA curve (DTG) indicates the point of maximum decomposition rate for each step.[3]
-
Mandatory Visualizations
Caption: Key factors influencing the stability of AZC solutions.
Caption: Troubleshooting workflow for AZC solution stability issues.
References
- 1. bhalla-zircon.com [bhalla-zircon.com]
- 2. Ammonium this compound Manufacturer,Ammonium this compound Supplier [zirconiumindia.in]
- 3. benchchem.com [benchchem.com]
- 4. Ammonium this compound (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]
- 5. AZC Reactions with Carboxyl Groups - Dixon Chew [dixonchew.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 9. Thermal Stability Calculation and Experimental Investigation of Common Binary Chloride Molten Salts Applied in Concentrating Solar Power Plants [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Basic Zirconium Carbonate
For researchers, scientists, and drug development professionals utilizing basic zirconium carbonate, ensuring its purity is paramount for the consistency and reliability of experimental results and final product quality. This guide provides a comparative overview of analytical techniques to validate the purity of synthesized basic this compound, offering detailed experimental protocols and expected data for high-purity versus lower-purity samples.
Experimental Workflow for Purity Validation
The following diagram outlines the logical workflow for a comprehensive purity analysis of a synthesized basic this compound sample.
Caption: Experimental workflow for the purity validation of synthesized basic this compound.
Comparative Data Summary
The following table summarizes the expected outcomes from the analytical techniques for a high-purity sample compared to a sample with notable impurities.
| Analytical Technique | Parameter Measured | High-Purity Basic this compound (Expected Results) | Lower-Purity Basic this compound (Expected Results) |
| X-Ray Diffraction (XRD) | Crystalline phase and impurities | Broad peaks characteristic of amorphous or poorly crystalline basic this compound[1][2]. No sharp peaks from crystalline impurities. | Additional sharp peaks indicating the presence of crystalline impurities (e.g., unreacted precursors, side products). |
| FT-IR Spectroscopy | Functional groups | Characteristic absorption bands for carbonate, hydroxyl (O-H), and Zr-O bonds[3]. Spectrum is clean of unexpected peaks. | Additional absorption bands suggesting the presence of organic residues or other inorganic anions. |
| Thermogravimetric Analysis (TGA) | Thermal decomposition profile and ZrO₂ content | A distinct multi-step weight loss pattern corresponding to the loss of water and carbonate, resulting in a final residue of pure ZrO₂[4][5]. The residual weight should align with the theoretical ZrO₂ content (typically around 40%)[6][7][8]. | Deviation in the weight loss steps and/or an incorrect final residual weight, indicating the presence of volatile or non-volatile impurities. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Trace elemental impurities | Very low levels of common impurities such as Fe, Ti, Na, Si, and sulfates (typically in the ppm range)[6][8]. | Higher concentrations of specific elemental impurities, depending on the synthesis route and starting materials[9][10]. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-Ray Diffraction (XRD)
-
Objective: To identify the crystalline phase of the material and detect any crystalline impurities. Basic this compound is typically amorphous or poorly crystalline[1][2].
-
Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Methodology:
-
A small amount of the dried basic this compound powder is gently pressed into a sample holder to create a flat, level surface.
-
The sample is placed in the diffractometer.
-
Data is collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffractogram is analyzed for the characteristic broad humps of amorphous basic this compound and compared against databases for the presence of sharp peaks that would indicate crystalline impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the sample and to detect any organic or inorganic impurities that exhibit characteristic infrared absorption.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
A small amount of the powdered sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is analyzed for characteristic peaks of basic this compound, such as broad O-H stretching bands, carbonate vibrational modes, and Zr-O stretching[3][11].
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and composition of the basic this compound by measuring the weight loss as a function of temperature. This is a crucial technique for quantifying the zirconium oxide content.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Approximately 5-10 mg of the sample is accurately weighed into a ceramic or platinum TGA pan.
-
The sample is heated from room temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air)[4].
-
The weight of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve is analyzed to identify the distinct weight loss steps corresponding to the removal of adsorbed and bound water, and the decomposition of the carbonate to zirconium oxide[3][5]. The final residual weight should correspond to the percentage of ZrO₂ in the sample.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Objective: To quantify the presence of trace and ultra-trace elemental impurities.
-
Instrumentation: An ICP-MS instrument.
-
Methodology:
-
A precisely weighed amount of the basic this compound sample is digested in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digestion system to ensure complete dissolution.
-
The digested sample is diluted to a known volume with deionized water to bring the analyte concentrations within the linear dynamic range of the instrument.
-
Internal standards are added to correct for matrix effects and instrumental drift.
-
The solution is introduced into the ICP-MS, where it is nebulized and ionized in an argon plasma.
-
The ions are separated by their mass-to-charge ratio and detected.
-
The concentrations of various elemental impurities are determined by comparing the signal intensities to those of certified reference materials[9][12][13][14].
-
Alternatives and Their Comparisons
While this guide focuses on validating the purity of synthesized basic this compound, it is important to consider alternatives in the context of its applications.
-
High-Purity Commercial Grades: For applications demanding the highest purity, commercially available grades, such as those specified for pharmaceutical or catalyst use, can serve as a benchmark[8][15]. These often come with a certificate of analysis detailing the impurity levels.
-
Alternative Zirconium Precursors: Depending on the end-use, other zirconium compounds like zirconium oxychloride or zirconium nitrate (B79036) might be viable alternatives. However, each will have its own set of potential impurities and require a similar validation approach.
-
Alternative Materials: In some applications, other metal carbonates or oxides might be substituted. However, this would constitute a change in the chemical system and would require a complete re-evaluation of the material's performance. For applications where the specific properties of zirconium are essential, there are limited direct substitutes for high-purity basic this compound[16].
By employing the analytical techniques outlined in this guide, researchers and developers can confidently assess the purity of their synthesized basic this compound, ensuring the quality and reproducibility of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Zirconium Basic Carbonate,Zirconium Basic Carbonate Manufacturer,Zirconium Basic Carbonate Supplier [zirconiumindia.in]
- 7. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]
- 8. hicharms.com [hicharms.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Zirconium stable isotope analysis of zircon by MC-ICP-MS: methods and application to evaluating intra-crystalline zonation in a zircon megacryst - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. americanelements.com [americanelements.com]
- 16. archivemarketresearch.com [archivemarketresearch.com]
A Comparative Analysis of Zirconium Carbonate and Zirconium Oxychloride as Precursors for Zirconia Synthesis
In the realm of materials science and drug development, the synthesis of high-purity zirconium dioxide (ZrO2), or zirconia, nanoparticles is of paramount importance due to their exceptional biocompatibility, thermal stability, and catalytic properties. The choice of precursor is a critical determinant of the final product's characteristics. This guide provides an objective comparison between two commonly employed precursors: zirconium carbonate and zirconium oxychloride, supported by experimental data to aid researchers in selecting the optimal precursor for their specific applications.
Physicochemical Properties of Precursors
The fundamental chemical and physical properties of this compound and zirconium oxychloride dictate their handling, solubility, and reactivity during the synthesis process. Zirconium oxychloride is typically available as a hydrated, crystalline solid, while this compound is often supplied as a basic salt in powder form.
| Property | This compound (Basic) | Zirconium Oxychloride Octahydrate |
| Molecular Formula | Zr(OH)2CO3·ZrO2 (approximate) | ZrOCl2·8H2O |
| Appearance | White bulk powder[1] | White, needle-like or silky crystals[1][2][3] |
| Solubility | Insoluble in water and alkali, soluble in acid[1] | Soluble in water, methanol, ethanol (B145695), and ether[1][2][4] |
| Stability | Decomposes in air at normal temperatures[1] | Stable, but can be moisture sensitive[2]. Loses crystal water upon heating.[1][2] |
| Hygroscopicity | Not specified | Hygroscopic[2][4] |
Synthesis of Zirconia Nanoparticles: A Comparative Overview
The synthesis of zirconia nanoparticles from these precursors typically involves a precipitation step followed by calcination at elevated temperatures. The choice of precursor and the synthesis parameters significantly influence the properties of the resulting zirconia, such as particle size, crystal structure, and surface morphology.
| Precursor | Synthesis Method | Calcination Temperature (°C) | Resulting Particle/Crystal Size (nm) | Crystalline Phase(s) |
| Zirconium Basic Carbonate | Supercritical Hydrothermal | Not Applicable | 10 - 20 | Tetragonal & Monoclinic[5][6] |
| Zirconyl Chloride | Hydrolysis | 800 | 20 - 220 | Monoclinic, Cubic, Tetragonal[5] |
| Zirconyl Chloride | Co-precipitation | 900 | 6 - 35 | Spherical[5][7] |
| Zirconyl Chloride | Precipitation | 500 | 119 | Not specified[8] |
| Zirconyl Chloride | Green Synthesis | 300 | 15 - 30 | Tetragonal & Monoclinic[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and characterization of zirconia nanoparticles. Below are representative protocols for both precursors.
Protocol 1: Synthesis of Zirconia Nanoparticles from this compound
This protocol is adapted from methods involving the precipitation of a zirconium precursor followed by calcination.
-
Precursor Preparation (Precipitation):
-
A solution of a soluble zirconium salt (e.g., zirconyl chloride) is prepared.[10]
-
A precipitating agent, such as potassium carbonate, is slowly added to the zirconium salt solution under constant stirring.[10]
-
The pH of the solution is carefully monitored and adjusted to a range of 9-10 to ensure complete precipitation of a this compound precursor.[10]
-
The resulting white precipitate is aged for a period, typically 2 hours, to ensure uniform particle formation.[10]
-
The precipitate is then separated by centrifugation or filtration, washed multiple times with deionized water and ethanol to remove impurities, and dried in an oven at 80-100°C.[5][10]
-
-
Calcination:
-
The dried this compound precursor powder is placed in a ceramic crucible.[5][10]
-
The crucible is transferred to a muffle furnace and heated to a target temperature (e.g., 600-900°C) for 2-4 hours to induce thermal decomposition into zirconia.[5][10]
-
The furnace is allowed to cool down to room temperature naturally before the resulting zirconia nanoparticles are collected.[5]
-
Protocol 2: Synthesis of Zirconia Nanoparticles from Zirconium Oxychloride
This protocol outlines a common precipitation method using zirconium oxychloride as the starting material.
-
Precursor Preparation (Precipitation):
-
Prepare a 0.3 M solution of zirconium oxychloride octahydrate (ZrOCl2·8H2O) in distilled water with continuous stirring.[8]
-
Separately, prepare a 0.6 M solution of a precipitating agent, such as potassium hydroxide (B78521) (KOH).[8]
-
Slowly add the KOH solution to the zirconium oxychloride solution while stirring. A white precipitate will form.[8]
-
After aging the precipitate for about 1 hour, the mixture is transferred to an autoclave and heated in a microwave oven at 180°C for 16 hours.[8]
-
The resulting residue is purified by washing multiple times with deionized water and ethanol.[8]
-
-
Calcination:
-
The purified product is dried and then calcined in a furnace at 500°C for 5 hours to obtain crystalline zirconia nanoparticles.[8]
-
Characterization Methods
The synthesized zirconia nanoparticles are typically characterized using a suite of analytical techniques:
-
X-ray Diffraction (XRD): To determine the crystalline phase (monoclinic, tetragonal, or cubic) and crystallite size.[9]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and agglomeration of the nanoparticles.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present on the surface of the nanoparticles.[9]
-
Dynamic Light Scattering (DLS): To measure the particle size distribution in a suspension.[8]
Thermal Decomposition Behavior
The thermal decomposition pathway is a key differentiator between the two precursors. Zirconium oxychloride octahydrate undergoes a multi-step decomposition, initially losing its water of hydration, followed by dechlorination to form hydrated zirconium oxides, and finally transforming into monoclinic zirconia at temperatures above 850°C.[11] The thermal decomposition of zirconium salts like zirconium oxychloride can initially lead to the formation of a metastable tetragonal zirconia phase at lower temperatures (around 400°C), which then converts to the more stable monoclinic phase upon further heating.[12] The decomposition of basic this compound also proceeds through the loss of water and carbonate groups to yield zirconia.
Visualizing the Process
To better illustrate the comparative study, the following diagrams outline the experimental workflow and the chemical transformation pathways.
Caption: Experimental workflow for comparing zirconia synthesis.
Caption: Chemical transformation pathways to zirconia.
Summary of Advantages and Disadvantages
| Precursor | Advantages | Disadvantages |
| This compound | - Often used to produce smaller, more uniform nanoparticles.[5][6]- Can be synthesized as an intermediate from other zirconium salts.[10] | - Insoluble in water, requiring acidic conditions for dissolution.[1]- Can be less stable than the oxychloride form.[1] |
| Zirconium Oxychloride | - Highly soluble in water and alcohols, offering versatility in synthesis methods.[1][2][4]- A common and well-documented starting material for various zirconium compounds.[13][14]- Can be used to produce various crystalline phases of zirconia.[5] | - Hygroscopic nature requires careful storage and handling.[2][4]- The release of corrosive HCl gas during thermal decomposition requires appropriate safety measures and equipment. |
Conclusion
Both this compound and zirconium oxychloride serve as effective precursors for the synthesis of zirconia nanoparticles. Zirconium oxychloride is a versatile and widely used precursor due to its high solubility, though its hygroscopic nature and the release of corrosive byproducts during decomposition must be managed. This compound, while less soluble, can be advantageous for producing smaller and more uniform nanoparticles. The ultimate choice of precursor will depend on the desired characteristics of the final zirconia product, the specific synthesis method employed, and the available laboratory infrastructure. For applications demanding precise control over particle size and morphology, the synthesis of a carbonate intermediate may be preferable. For general-purpose zirconia synthesis where ease of handling a soluble precursor is key, zirconium oxychloride remains an excellent choice.
References
- 1. China Zirconium Oxychloride, Cl2OZR, ZOC, ZROCL2.8H2O Factory [tianchengchemical.com]
- 2. Zirconium Oxychloride Octahydrate [chembk.com]
- 3. Zirconium oxychloride | Cl2OZr | CID 173000778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 7699-43-6: Zirconium oxychloride | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 8. nanoient.org [nanoient.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermal decomposition process of zirconium oxide chloride octahydrate [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. What are Zircon chemicals used for? | Zircon Industry Association [zircon-association.org]
- 14. ojs.sabinet.co.za [ojs.sabinet.co.za]
Zirconia Synthesis: A Comparative Guide to Zirconium Carbonate and Zirconium Hydroxide Precursors
For researchers, scientists, and drug development professionals, the choice of precursor is a critical step in the synthesis of zirconia (ZrO₂) nanoparticles, directly influencing the material's final properties and performance. This guide provides an objective comparison of two common precursors: zirconium carbonate and zirconium hydroxide (B78521), supported by experimental data from various studies.
The selection of a precursor for zirconia synthesis impacts key characteristics such as particle size, surface area, crystal phase, and thermal stability of the resulting ceramic material. Both this compound and zirconium hydroxide offer distinct advantages and are suited for different synthesis methodologies. This document outlines the typical experimental routes for each precursor and presents a comparative analysis of the resulting zirconia powders.
Performance Comparison of Zirconia from Different Precursors
The ultimate properties of zirconia are intrinsically linked to the chemical nature of the precursor and the subsequent thermal treatment. The following tables summarize quantitative data from various studies, highlighting the performance of zirconia derived from this compound and zirconium hydroxide. It is important to note that a direct comparison is challenging due to variations in synthesis and calcination conditions across different research efforts.
Table 1: Physicochemical Properties of Zirconia from Carbonate vs. Hydroxide Precursors
| Property | Zirconia from this compound | Zirconia from Zirconium Hydroxide |
| Typical Synthesis Method | Supercritical Hydrothermal | Precipitation, Sol-Gel |
| Resulting Particle/Crystallite Size | 10 - 20 nm[1] | 6 - 220 nm |
| Crystalline Phase(s) | Tetragonal & Monoclinic[1] | Monoclinic, Cubic, Tetragonal |
| BET Surface Area | Not explicitly stated in comparative studies | Can be high, e.g., >500 m²/g for sulfated zirconia[2] |
Table 2: Thermal Decomposition Characteristics
| Precursor | Decomposition Temperature Range (°C) | Key Observations |
| This compound | Decomposes to zirconia at lower temperatures than traditional solid-state reactions.[3] | The decomposition process allows for good control over the crystalline phase and particle size of the resulting zirconia. |
| Zirconium Hydroxide | Dehydroxylation and crystallization occur in multiple stages, typically between 100°C and 600°C. | The transformation from amorphous hydroxide to crystalline zirconia often proceeds via a metastable tetragonal phase. |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. The following are representative experimental protocols for preparing zirconia from this compound and zirconium hydroxide.
Experimental Protocol 1: Zirconia Synthesis from Zirconium Basic Carbonate (Supercritical Hydrothermal Method)
This method utilizes the unique properties of supercritical water to facilitate the conversion of zirconium basic carbonate to zirconia nanoparticles.[1]
-
Precursor Slurry Preparation: A slurry of zirconium basic carbonate in deionized water is prepared.
-
Supercritical Hydrothermal Treatment: The slurry is pumped into a high-pressure, high-temperature reactor. The system is heated and pressurized to bring the water to a supercritical state (typically above 374 °C and 22.1 MPa).
-
Reaction and Crystallization: Under supercritical conditions, zirconium basic carbonate dissolves and rapidly converts to zirconia nanoparticles.
-
Cooling and Collection: The product stream is rapidly cooled, and the zirconia nanoparticles are collected.
-
Washing and Drying: The collected nanoparticles are washed with deionized water and dried in a vacuum oven.[1]
Experimental Protocol 2: Zirconia Synthesis from Zirconium Hydroxide (Co-Precipitation Method)
This widely used method involves the precipitation of zirconium hydroxide from a zirconium salt solution, followed by calcination.[4]
-
Precursor Solution Preparation: A zirconium salt, such as zirconyl chloride (ZrOCl₂·8H₂O), is dissolved in deionized water to form a solution of a specific molarity.
-
Precipitation: A precipitating agent, typically an aqueous solution of ammonia (B1221849) (NH₄OH) or sodium hydroxide (NaOH), is slowly added to the zirconium salt solution under vigorous stirring. This leads to the formation of a white precipitate of zirconium hydroxide (Zr(OH)₄). The pH is carefully monitored and adjusted to ensure complete precipitation (typically pH 9-10).
-
Aging: The precipitate is aged in the mother liquor for a period, often ranging from a few hours to a full day, to promote particle growth and uniformity.
-
Washing: The precipitate is separated by filtration or centrifugation and washed repeatedly with deionized water to remove residual ions.
-
Drying: The washed zirconium hydroxide is dried in an oven, typically at a temperature between 80°C and 120°C, until a constant weight is achieved.
-
Calcination: The dried zirconium hydroxide powder is placed in a crucible and calcined in a muffle furnace at a specific temperature (e.g., 500-900°C) for a set duration to induce thermal decomposition and the formation of crystalline zirconia.[4]
Visualizing the Process: Experimental Workflows
To better illustrate the synthesis pathways, the following diagrams outline the key steps for each precursor.
Logical Relationships in Precursor Selection
The choice between this compound and zirconium hydroxide is often dictated by the desired final properties of the zirconia and the intended application.
References
Performance comparison of different synthesis routes for zirconium carbonate
A comparative analysis of synthesis routes for zirconium carbonate reveals distinct methodologies, each yielding products with varying characteristics. The primary synthesis pathways include direct precipitation, solid-state reactions, and multi-step purification processes. These methods are distinguishable by their starting materials, reaction conditions, and the resulting purity and morphology of the final product.
Performance Comparison of Synthesis Routes
The selection of a synthesis route for this compound is often dictated by the desired purity, particle size, and economic viability. The following table summarizes the key performance indicators of different synthesis methods based on available data.
| Synthesis Route | Key Performance Indicators |
| Precipitation from Zirconium Salts | Purity: High purity can be achieved, with some processes yielding less than 0.01% alkali oxides.[1] A multi-step process involving the intermediate precipitation of basic zirconium sulfate (B86663) is particularly effective in purification.[1][2] Yield: High yields are reported, with some methods claiming up to 99%.[3] Morphology: The precipitate can sometimes be gelatinous, which can be challenging to filter and wash.[3] However, process modifications, such as the addition of alkali or ammonium (B1175870) chloride, can result in an easily filterable form.[2] |
| Reaction of Zirconium Basic Carbonate with Potassium Carbonate | Product: Specifically yields potassium this compound (KZC).[4] Purity: The purity of the final product is dependent on the purity of the starting zirconium basic carbonate. The process involves filtration to remove unreacted solids and impurities.[4] State: The product is typically an aqueous solution, which can be spray-dried if a solid is required.[4] |
| Low-Temperature Solid-Phase Reaction | Purity: This method can produce high-purity zirconium basic carbonate.[5] Particle Size: The process allows for control over particle size, with an average particle size of around 11 μm reported under optimal conditions.[5] Characteristics: The product is described as having uniform particle size distribution, good dispersion, and high activity.[5] |
| Titration of Sodium this compound | Purity: The process involves washing the titrated product to remove impurities, with the final product's purity dependent on the thoroughness of this step.[6] Yield: A recovery of 95% of ZrO2 from the metastable solution has been reported.[6] Control: The method allows for control over the final product by adjusting the pH during titration.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthesis routes. Below are protocols for two common methods.
Experimental Protocol 1: Precipitation from Zirconium Sulfate
This protocol is adapted from a patented method for producing high-purity basic this compound.[1][2]
Materials:
-
Technically pure zirconium sulfate
-
Sodium carbonate (or ammonium carbonate)
-
Sodium chloride (or ammonium chloride)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Zirconium Sulfate Solution: Dissolve technically pure zirconium sulfate in deionized water (e.g., 356.6 g in 1.5 L of water) and filter to clarify.
-
Precipitation of Basic Zirconium Sulfate: Add sodium chloride to the solution and stir vigorously. Portionwise, add sodium carbonate to precipitate basic zirconium sulfate. Continue stirring for approximately 20 minutes.
-
Filtration and Washing: Filter the precipitate and wash it with water.
-
Purification Step (Reprecipitation): a. Suspend the moist filter cake in deionized water. b. Add sodium chloride and concentrated hydrochloric acid and warm slightly with stirring to dissolve the basic zirconium sulfate. c. Heat the solution to a temperature of about 50°C or higher to reprecipitate the basic zirconium sulfate in an easily filterable form. d. Heat for an additional 10-15 minutes at 85-95°C.
-
Filtration and Washing: Filter the purified basic zirconium sulfate and wash with water.
-
Formation of Basic this compound: a. Suspend the purified basic zirconium sulfate in deionized water. b. Portionwise, add sodium hydrogen carbonate to the suspension and stir for about 30 minutes.
-
Final Filtration and Washing: Filter the resulting basic this compound and wash with water until it is free of sulfate.
Experimental Protocol 2: Synthesis of Potassium this compound
This protocol is based on the reaction of zirconium basic carbonate with potassium carbonate.[4]
Materials:
-
Zirconium Basic Carbonate (Zr(OH)₂CO₃·H₂O)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
Equipment:
-
Jacketed Glass Reactor with Overhead Stirrer
-
Heating Circulator
-
Filtration Apparatus
Procedure:
-
Preparation of Potassium Carbonate Solution: In a jacketed glass reactor, dissolve potassium carbonate in deionized water (e.g., 1.38 kg in 1.40 L of water).
-
Heating and Stirring: While stirring continuously, heat the potassium carbonate solution to 55-60°C.
-
Addition of Zirconium Basic Carbonate: Gradually add zirconium basic carbonate to the heated solution with vigorous stirring to prevent clumping.
-
Reaction: Maintain the temperature and stirring until the dissolution of the zirconium basic carbonate is complete.
-
Filtration: Filter the warm solution to remove any unreacted solids or impurities. The resulting clear solution is aqueous potassium this compound.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical workflows for the described synthesis routes.
References
- 1. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Zirconium basic carbonate preparation by low-temperature solid-phase reaction method [ysjskxygc.xml-journal.net]
- 6. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]
XRD analysis of zirconium carbonate crystalline structure
A Comparative Guide to the Crystalline Structure of Zirconium Carbonate and its Alternatives via XRD Analysis
For researchers, scientists, and drug development professionals, understanding the crystalline structure of zirconium compounds is crucial for their application and performance. This guide provides a comparative analysis of the crystalline structure of basic this compound and its common alternative, zirconium dioxide (zirconia), using X-ray diffraction (XRD). While basic this compound is widely used in various industrial applications, its characterization by XRD presents challenges due to its typically amorphous or poorly crystalline nature.[1][2] In contrast, zirconia is a well-defined crystalline material with distinct polymorphic phases, making it a useful benchmark for comparison.
Comparative Analysis of Crystalline Structures
The crystalline properties of basic this compound and zirconium dioxide are fundamentally different. Basic this compound generally exhibits an amorphous structure, as indicated by the presence of broad, ill-defined peaks in its XRD patterns.[2][3] This lack of long-range atomic order can be attributed to its complex composition and the presence of hydroxyl and carbonate groups.
In contrast, zirconium dioxide is a polymorphic ceramic material that exists in three main crystalline forms: monoclinic (m), tetragonal (t), and cubic (c).[4] The stable phase at room temperature is monoclinic. The tetragonal phase is stable at temperatures above 1170 °C, and the cubic phase is stable above 2370 °C.[4] These crystalline phases exhibit sharp, well-defined diffraction peaks, allowing for detailed structural analysis.
The following table summarizes the key XRD characteristics of basic this compound and the different phases of zirconium dioxide.
| Material | Crystalline Nature | Key XRD Features (2θ) | Crystallite Size (nm) | Reference |
| Basic this compound | Amorphous/Poorly Crystalline | Broad peaks in the ranges of 15°-40° and 40°-70° | Not applicable | [2] |
| Zirconium Dioxide (Monoclinic) | Crystalline | Sharp peaks, with a strong diffraction peak along the (101) orientation | ~22 | [5][6] |
| Zirconium Dioxide (Tetragonal) | Crystalline | Well-crystallized phase with a primary peak around 30.5° | ~11.42 | [7] |
| Zirconium Dioxide (Cubic) | Crystalline | Distinct diffraction pattern from monoclinic and tetragonal phases | Variable | [6] |
Experimental Protocols
A standardized protocol for XRD analysis is crucial for obtaining reliable and comparable data. The following is a typical experimental methodology for the XRD analysis of zirconium compounds.
1. Sample Preparation:
-
Ensure the sample (basic this compound or zirconium dioxide powder) is finely ground to a homogenous powder using a mortar and pestle to minimize preferred orientation effects.[1]
-
The powdered sample is then carefully mounted onto a sample holder, ensuring a flat and level surface that is flush with the holder's surface.[1]
2. Instrument Setup and Data Acquisition:
-
Radiation Source: A Cu Kα radiation source is commonly used.[1]
-
Scan Range (2θ): A typical scanning range is from 10° to 80°, which covers the significant diffraction peaks for these materials.[1]
-
Step Size: A step size of 0.02° is often employed for good resolution.[1]
-
Data Acquisition: The diffraction pattern is recorded by measuring the intensity of the diffracted X-rays at each step.
3. Data Analysis:
-
The resulting diffractogram is analyzed to identify the positions (2θ) and intensities of the diffraction peaks.
-
For crystalline materials like zirconium dioxide, the peak positions are used to identify the crystal phase by comparing them with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).
-
The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
-
For amorphous materials like basic this compound, the analysis focuses on the broad scattering humps to confirm the lack of crystallinity.
Workflow for Comparative XRD Analysis
The following diagram illustrates the logical workflow for the comparative XRD analysis of this compound and its alternatives.
Caption: Workflow for the comparative XRD analysis of zirconium compounds.
This guide provides a foundational understanding of the challenges and comparative methodologies for analyzing the crystalline structure of this compound and its alternatives. For researchers, this information is critical for material selection and process optimization in various applications, including pharmaceuticals and advanced materials development.
References
A Comparative Guide to the Thermogravimetric Analysis of Zirconium Carbonate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal decomposition of basic zirconium carbonate and its common alternatives, offering insights into their suitability as precursors for zirconium-based materials. The information is supported by experimental data from peer-reviewed literature, presented in a clear and comparative format to aid in material selection and process optimization.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data, a TGA curve, plots mass change as a function of temperature, revealing key information about decomposition temperatures, residual mass, and the kinetics of thermal events. For researchers working with zirconium precursors, TGA is an indispensable tool for understanding their transformation into zirconium oxide (zirconia, ZrO₂), a critical material in catalysis, ceramics, and pharmaceuticals.
Comparison of Zirconium Precursors
The choice of a zirconium precursor significantly impacts the properties of the final zirconia product. This section compares the thermal decomposition behavior of basic this compound against common alternatives: zirconium hydroxide (B78521) (Zr(OH)₄), zirconium oxychloride (ZrOCl₂·8H₂O), and zirconium nitrate (B79036) (ZrO(NO₃)₂·xH₂O).
Quantitative TGA Data Summary
The following table summarizes the key thermal decomposition parameters for basic this compound and its alternatives, as determined by TGA. The data represents typical values reported in the literature; actual values may vary depending on specific experimental conditions such as heating rate and atmosphere.
| Precursor | Decomposition Stages | Temperature Range (°C) | Total Weight Loss (%) | Final Product |
| Basic this compound | 1. Dehydration (loss of adsorbed and structural water) 2. Decomposition of carbonate and hydroxyl groups to form zirconium oxide. | ~50 - 600 | ~30 - 40 | ZrO₂ |
| Zirconium Hydroxide | 1. Dehydration (loss of physisorbed and chemisorbed water) 2. Dehydroxylation to form zirconium oxide.[1] | ~30 - 600 | ~11 - 47 | ZrO₂[2] |
| Zirconium Oxychloride | 1. Dehydration (loss of water of hydration) 2. Dehydrochlorination and decomposition to form zirconium oxide.[3][4] | ~50 - 850 | ~40 - 50 | ZrO₂[3][4] |
| Zirconium Nitrate | 1. Dehydration (loss of water of hydration) 2. Decomposition of nitrate groups to form zirconium oxide.[5] | ~60 - 600 | ~50 - 60 | ZrO₂[5][6] |
Experimental Protocols
A standardized protocol for thermogravimetric analysis is crucial for obtaining reproducible and comparable results. Below is a typical experimental methodology for the TGA of zirconium precursors.
Standard TGA Protocol for Zirconium Precursors
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the zirconium precursor powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a constant flow rate (typically 20-50 mL/min). The choice of atmosphere depends on the desired decomposition pathway to be studied.
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes to allow for stabilization.
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature (e.g., 900-1000°C) to ensure complete decomposition.
-
-
Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset and end temperatures of decomposition, the percentage weight loss for each step, and the final residual mass. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Visualizing the Experimental Workflow and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the TGA experiment and the general decomposition pathways of the compared zirconium precursors.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Generalized decomposition pathways of zirconium precursors to zirconium oxide.
Conclusion
The thermogravimetric analysis of basic this compound and its alternatives reveals distinct decomposition profiles. Basic this compound and zirconium hydroxide generally decompose at lower temperatures compared to zirconium oxychloride and zirconium nitrate. The choice of precursor will influence the processing temperature required to obtain pure zirconia. This guide provides researchers, scientists, and drug development professionals with a foundational understanding to select the most appropriate zirconium precursor for their specific application, based on thermal stability and decomposition characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Decomposition Process of Zirconium Oxide Chloride Octahydrate [jstage.jst.go.jp]
- 4. Thermal decomposition process of zirconium oxide chloride octahydrate [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to SEM and TEM for Zirconium Carbonate Morphology Analysis
For Researchers, Scientists, and Drug Development Professionals
In the characterization of zirconium carbonate, a material with increasing significance in catalysis, ceramics, and pharmaceuticals, understanding its morphology is paramount. This guide provides a comprehensive comparison of two powerful electron microscopy techniques, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), for the morphological analysis of this compound. We present a detailed examination of their principles, experimental protocols, and the nature of the data they generate, supported by comparative tables and a workflow diagram to aid in selecting the most appropriate technique for your research needs.
Principles and Capabilities: A Tale of Two Techniques
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) both utilize a focused beam of electrons to generate high-resolution images of a sample, but they differ fundamentally in how they interact with the material and the information they provide.
Scanning Electron Microscopy (SEM) operates by scanning a focused electron beam across the surface of a bulk or powdered sample. The interaction of the electron beam with the sample's surface generates various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. This technique excels at revealing the surface topography, particle shape, and size distribution of the sample. SEM provides a three-dimensional-like image, offering a clear view of the surface features.
Transmission Electron Microscopy (TEM) , in contrast, directs a high-energy electron beam through an ultrathin sample. The transmitted and scattered electrons are then focused by a series of electromagnetic lenses to form a two-dimensional projection image. TEM offers significantly higher resolution than SEM, enabling the visualization of internal structures, crystallographic information, and individual nanoparticles.[1][2]
Comparative Analysis of SEM and TEM for this compound
The choice between SEM and TEM for the analysis of this compound depends on the specific research question. The following table summarizes the key performance characteristics of each technique in this context.
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Primary Information | Surface morphology, particle size and shape, topography | Internal structure, particle size and shape, crystallinity |
| Image Dimensionality | 3D-like surface rendering[2] | 2D projection[2] |
| Resolution | Typically 1-20 nm | Typically <1 nm, capable of atomic resolution |
| Magnification | Up to ~500,000x | Over 1,000,000x |
| Sample Preparation | Relatively simple; powder can be mounted and coated | More complex; requires ultra-thin samples or nanoparticle dispersion |
| Sample Throughput | Higher | Lower |
| Cost (Instrument) | Lower | Higher |
| Typical Application for this compound | Visualizing agglomerate structure, overall particle shape, and surface texture of micron-sized or larger particles. | Characterizing the size and shape of primary nanoparticles, observing internal porosity, and identifying crystal lattice fringes. |
Experimental Protocols
Detailed and appropriate sample preparation is critical for obtaining high-quality and artifact-free images. Below are detailed methodologies for preparing this compound samples for both SEM and TEM analysis.
Scanning Electron Microscopy (SEM) Sample Preparation
This protocol is designed for the analysis of dry this compound powder.
Materials:
-
This compound powder
-
SEM stubs (aluminum)
-
Double-sided conductive carbon tape
-
Spatula or fine-tipped brush
-
Compressed air or nitrogen duster
-
Sputter coater with a conductive target (e.g., gold-palladium, carbon)
Procedure:
-
Stub Preparation: Place a piece of double-sided conductive carbon tape onto the surface of a clean SEM stub.
-
Sample Mounting (Dish Method):
-
Place a small amount of the this compound powder onto a clean, dry surface (e.g., a glass slide or petri dish).
-
Gently press the surface of the carbon tape on the SEM stub onto the powder.
-
Lift the stub and gently tap the side to remove any loosely adhered particles.
-
-
Sample Mounting (Flick Method):
-
Alternatively, pick up a small amount of powder on the tip of a spatula or a cotton swab.
-
Hold the spatula/swab over the prepared SEM stub and gently flick the handle to allow a fine dusting of particles to settle onto the carbon tape.[3]
-
-
Removal of Excess Powder: Use a gentle stream of compressed air or nitrogen to blow away any excess powder from the stub. This is crucial to prevent contamination of the SEM chamber.
-
Conductive Coating:
-
Imaging: The coated sample is now ready to be loaded into the SEM for imaging.
Transmission Electron Microscopy (TEM) Sample Preparation
This protocol is suitable for analyzing the morphology of this compound nanoparticles.
Materials:
-
This compound powder
-
Solvent (e.g., ethanol, methanol, or isopropanol)
-
Microcentrifuge tubes
-
Ultrasonic bath or probe sonicator
-
TEM grids (e.g., 200-400 mesh copper grids with a continuous carbon support film)
-
Pipette with fine tips
-
Filter paper
Procedure:
-
Dispersion Preparation:
-
Weigh a small amount (e.g., 1-5 mg) of this compound powder and place it into a microcentrifuge tube.
-
Add 1-2 mL of a suitable solvent (e.g., ethanol).
-
-
Sonication:
-
Place the microcentrifuge tube in an ultrasonic bath or use a probe sonicator to disperse the powder and break up any agglomerates. Sonication for 10-15 minutes is a typical starting point.[6]
-
-
Sample Deposition:
-
Immediately after sonication, use a pipette to draw a small amount (2-5 µL) of the dispersion.
-
Carefully place a single drop of the dispersion onto the carbon-coated side of a TEM grid. The grid can be held with fine-tipped tweezers.
-
-
Drying:
-
Allow the solvent to evaporate completely at room temperature. This can be done by placing the grid on a piece of filter paper in a covered petri dish to prevent contamination from dust. The sample must be thoroughly dry before insertion into the TEM.[6]
-
-
Imaging: The prepared grid can now be loaded into the TEM for analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the morphological analysis of this compound using SEM and TEM.
Conclusion: Selecting the Right Tool for the Job
Both SEM and TEM are powerful techniques that provide invaluable, yet distinct, information on the morphology of this compound.
-
SEM is the more accessible and rapid technique, ideal for preliminary characterization, observing the overall morphology of larger particles and agglomerates, and assessing surface texture. Its three-dimensional-like images are intuitive and provide a clear picture of the sample's surface.
-
TEM offers unparalleled resolution, making it indispensable for the detailed analysis of nanoparticles. It provides critical information on the size and shape of primary particles, as well as insights into their internal structure and crystallinity.[1]
For a comprehensive morphological analysis of this compound, a correlative approach using both SEM and TEM is often the most effective strategy. SEM can provide the broader context of the bulk material's morphology, while TEM can offer the high-resolution details of the constituent nanoparticles. This dual-pronged approach ensures a thorough understanding of the material's structure, which is crucial for its application in drug development and other advanced fields.
References
A Comparative Guide to the Stability of Zirconium Carbonate Under Various Storage Conditions
This guide provides a detailed comparison of the stability of basic zirconium carbonate against relevant alternatives, supported by experimental data and standardized testing protocols. The information is intended for researchers, scientists, and professionals in drug development who utilize zirconium compounds.
Comparative Stability Analysis
Basic this compound (Zr(OH)₂CO₃·nH₂O) is a water-insoluble, inorganic compound generally stable under ambient conditions.[1][2] However, its stability is influenced by several environmental factors, including temperature, humidity, light, and chemical exposure. Understanding these factors is critical for ensuring its efficacy and shelf-life in various applications.
When subjected to heat, this compound decomposes into zirconium dioxide (ZrO₂) and carbon dioxide.[1] This contrasts with stabilized zirconia, such as Yttria-Partially Stabilized Zirconia (Y-PSZ) or Magnesia-Partially Stabilized Zirconia (Mg-PSZ), which are engineered for superior thermal and structural stability.[3][4] Another common alternative is Ammonium this compound (AZC), an aqueous solution that offers different handling properties but has its own distinct stability profile.[5]
Table 1: Comparison of Thermal Stability
| Compound | Form | Stability at Ambient Temp. (20-25°C) | Onset of Decomposition | Final Decomposition Product |
| Basic this compound | White Powder | Stable[2] | ~135-300°C[6] | Zirconium Dioxide (ZrO₂) |
| Ammonium this compound (AZC) | Aqueous Solution | Stable for 6-8 months in sealed container[5] | Gels at high temperatures; evaporation causes decomposition[5] | Zirconium Dioxide (ZrO₂) |
| Zirconium Dioxide (ZrO₂) (Zirconia) | White Powder | Highly Stable | Stable up to 2400°C[7] | N/A (already oxidized) |
| Magnesia-Partially Stabilized Zirconia (Mg-PSZ) | Ceramic Solid | Highly Stable[3] | Very high, similar to ZrO₂ | N/A |
Table 2: Comparison of Stability Under Other Key Conditions
| Compound | Water/Humidity Exposure | Light Exposure | Chemical Compatibility |
| Basic this compound | Insoluble in water; slightly hygroscopic.[2][8] | Avoid direct sunlight. | Reacts with mineral and some organic acids; incompatible with strong oxidizing agents. |
| Ammonium this compound (AZC) | Aqueous solution; loss of water leads to decomposition and gelation.[5][9] | Protect from direct heat.[5] | Reacts with carboxyl groups in binders like starch and latex.[9] |
| Zirconium Dioxide (ZrO₂) (Zirconia) | Highly resistant to hydrolysis and low-temperature degradation (LTD).[3] | Highly stable. | Chemically inert under most conditions. |
| Magnesia-Partially Stabilized Zirconia (Mg-PSZ) | Good stability against low-temperature degradation in aqueous environments.[3] | Highly stable. | High corrosion resistance.[3] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of zirconium compounds, several analytical techniques are employed. The following protocols outline the general methodologies for key experiments.
2.1 Thermal Stability Analysis
-
Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]
-
Protocol:
-
A small, precisely weighed sample of the zirconium compound is placed in a high-purity crucible (e.g., alumina).
-
The crucible is placed inside the TGA-DSC furnace.
-
The sample is heated at a controlled, linear rate (e.g., 10°C/min) under a specific atmosphere (e.g., air, argon).[11]
-
The TGA instrument continuously measures the sample's mass as a function of temperature. A mass loss indicates decomposition or volatilization.
-
Simultaneously, the DSC measures the heat flow to or from the sample compared to a reference, identifying endothermic (melting, decomposition) or exothermic (crystallization, oxidation) events.
-
The final product can be analyzed by methods like X-ray Diffraction to confirm its chemical identity (e.g., ZrO₂).
-
2.2 Phase Stability and Decomposition Product Analysis
-
Method: X-ray Diffraction (XRD).[11]
-
Protocol:
-
Samples of the zirconium compound are stored under the desired test conditions (e.g., elevated temperature, high humidity) for a set duration.
-
An initial (time-zero) XRD pattern is recorded for a control sample to identify its crystalline structure.
-
After the storage period, a new XRD pattern is recorded for the test sample.
-
The patterns are compared to reference databases to identify any phase transformations (e.g., changes in zirconia's crystal structure) or the appearance of new peaks corresponding to degradation products like monoclinic zirconia or zirconium dioxide.[12]
-
2.3 Chemical Structure Analysis
-
Method: Fourier-Transform Infrared Spectroscopy (FT-IR).[11]
-
Protocol:
-
An FT-IR spectrum of the initial sample is recorded to obtain a baseline of its characteristic absorption bands (e.g., for carbonate and hydroxyl groups).
-
After exposure to the test conditions, another spectrum is recorded.
-
Changes in the spectrum, such as the disappearance of the carbonate peak and the appearance of bands corresponding to Zr-O bonds, confirm the chemical decomposition of this compound into zirconium oxide.
-
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Thermal Decomposition Pathway of this compound
Caption: Thermal decomposition of this compound.
References
- 1. trade-chem.com [trade-chem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Evaluation of Structural Stability, Mechanical Properties, and Corrosion Resistance of Magnesia Partially Stabilized Zirconia (Mg-PSZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bhalla-zircon.com [bhalla-zircon.com]
- 6. china-sasa.com [china-sasa.com]
- 7. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. AZC Reactions with Carboxyl Groups - Dixon Chew [dixonchew.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative analysis of commercial versus lab-synthesized zirconium carbonate
For researchers, scientists, and professionals in drug development, the choice between commercially available and laboratory-synthesized zirconium carbonate is a critical decision that can significantly impact experimental outcomes and product development. This guide provides a comprehensive comparison of these two sources of this compound, supported by available data and detailed experimental protocols for characterization.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key differences in physicochemical properties between typical commercial-grade and lab-synthesized high-purity this compound. It is important to note that the properties of commercial this compound can vary between suppliers, and the characteristics of lab-synthesized batches depend on the specific synthesis protocol.
| Property | Commercial Grade this compound | Lab-Synthesized High-Purity this compound |
| Appearance | White, moist, inhomogeneous amorphous cake or powder | Fine, white, homogenous powder |
| Formula | Often represented as basic this compound, ZrO(CO₃)·nH₂O or Zr₂(OH)₂O₃(CO₂)·7H₂O | Can be tailored, often aimed for a specific stoichiometry |
| Solubility | Soluble in mineral and organic acids, as well as alkaline carbonates; insoluble in water[1] | Generally similar solubility profile to commercial grade |
Table 1: General Physicochemical Properties
| Parameter | Commercial Grade this compound | Lab-Synthesized High-Purity this compound |
| ZrO₂ + HfO₂ Content (%) | ~40% (min) | Can be synthesized to achieve >99% purity with respect to the desired zirconium compound |
| Fe₂O₃ (%) | ≤ 0.002 | Significantly lower, often below detection limits depending on precursor purity |
| TiO₂ (%) | ≤ 0.002 | Significantly lower, often below detection limits |
| Na₂O (%) | ≤ 0.05 | Can be minimized by using sodium-free reagents |
| Cl⁻ (%) | ≤ 0.05 | Dependent on precursors, can be washed to negligible levels |
| SO₄²⁻ (%) | ≤ 0.05 | Dependent on precursors, can be washed to negligible levels |
Table 2: Typical Purity and Impurity Profile
| Parameter | Commercial Grade this compound | Lab-Synthesized High-Purity this compound |
| Particle Size | Generally not specified, can be inhomogeneous | Can be controlled, with studies reporting average particle sizes around 11 µm with uniform distribution[2] |
| Surface Area | Not typically specified | Can be influenced by synthesis and drying conditions |
| Morphology | Amorphous cake or powder | Can be synthesized to have specific morphologies, often appearing as fine, uniform particles under SEM |
Table 3: Physical and Morphological Characteristics
Experimental Protocols
Accurate characterization of this compound is crucial for its effective application. Below are detailed methodologies for key analytical techniques.
X-ray Diffraction (XRD)
Objective: To determine the crystalline phase and purity of the material.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
-
Data Collection: The XRD pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The amorphous or crystalline nature of the sample can also be determined.
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and particle size of the this compound.
Methodology:
-
Sample Preparation: A small amount of the powder is mounted on an aluminum stub using double-sided carbon tape.
-
Coating: To prevent charging effects, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: The stub is placed in the SEM chamber, and the sample is imaged at various magnifications using an accelerating voltage of 5-20 kV.
-
Analysis: The resulting micrographs are used to assess the particle shape, size distribution, and degree of agglomeration.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: The crucible is placed in a thermogravimetric analyzer.
-
Analysis Conditions: The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve, which plots the percentage weight loss as a function of temperature, is analyzed to identify the temperatures at which decomposition and phase transitions occur. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum weight loss rate.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present in the this compound.
Methodology:
-
Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The FTIR spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrational modes of carbonate, hydroxyl, and other functional groups, confirming the chemical identity of the substance.
Mandatory Visualizations
Caption: Workflow for the laboratory synthesis of high-purity this compound.
Caption: Logical workflow for the comparative analysis of this compound sources.
References
Zirconium carbonate performance evaluation in specific catalytic reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to ensuring reaction efficiency, selectivity, and yield. This guide provides a comparative evaluation of zirconium carbonate's performance in specific catalytic reactions relevant to pharmaceutical synthesis, contrasting it with alternative catalysts and providing detailed experimental data and protocols.
Catalytic Transfer Hydrogenation (CTH) of Carbonyls
A key transformation in the synthesis of pharmaceutical intermediates is the reduction of carbonyl compounds to alcohols. Basic this compound (BZC) has demonstrated significant efficacy as a catalyst in the catalytic transfer hydrogenation (CTH) of biomass-derived carboxides, such as the conversion of furfural (B47365) to furfuryl alcohol, a valuable building block.[1]
Performance Comparison in Furfural Hydrogenation
The following table summarizes the performance of Basic this compound (BZC) in comparison to other zirconium-based and commercial solid acid/base catalysts for the transfer hydrogenation of furfural to furfuryl alcohol using isopropanol (B130326) as the hydrogen donor.
| Catalyst | Furfural Conversion (%) | Furfuryl Alcohol Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Basic this compound (BZC) | >99 | 98.66 | 12 | Room Temp. | [1] |
| Basic this compound (BZC) | >99 | 90.29 | 0.25 | 180 | [1] |
| ZrO₂ | 98.4 | 96.5 | 12 | 180 | [1] |
| Zr(OH)₄ | 95.2 | 93.8 | 12 | 180 | [1] |
| Commercial Solid Acid (Amberlyst-15) | 25.3 | 23.1 | 12 | 180 | [1] |
| Commercial Solid Base (Hydrotalcite) | 65.7 | 63.2 | 12 | 180 | [1] |
Key Observations:
-
Basic this compound (BZC) exhibits outstanding catalytic activity at both room temperature and elevated temperatures, achieving a near-quantitative yield of furfuryl alcohol.[1]
-
At 180°C, BZC achieves a high yield in a significantly shorter reaction time (15 minutes) compared to other catalysts.[1]
-
The performance of BZC is notably superior to that of commercial solid acid and base catalysts, indicating its potential as a highly efficient and selective catalyst for this transformation.[1]
Experimental Protocol: Catalytic Transfer Hydrogenation of Furfural
This protocol is adapted from the methodology described for the catalytic transfer hydrogenation of furfural using Basic this compound.[1]
Materials:
-
Basic this compound (BZC) catalyst
-
Furfural
-
Isopropanol (reagent grade)
-
Autoclave reactor with magnetic stirring
-
Gas chromatography (GC) for analysis
Procedure:
-
In a typical experiment, 0.1 g of the BZC catalyst, 1 mmol of furfural, and 10 mL of isopropanol are added to a 50 mL autoclave.
-
The autoclave is sealed and purged with nitrogen gas three times to remove air.
-
The reaction mixture is heated to the desired temperature (e.g., 180°C) and stirred at a constant rate (e.g., 500 rpm) for the specified reaction time (e.g., 15 minutes).
-
After the reaction, the autoclave is cooled to room temperature in an ice bath.
-
The catalyst is separated from the reaction mixture by centrifugation.
-
The liquid products are analyzed by gas chromatography (GC) to determine the conversion of furfural and the yield of furfuryl alcohol.
Broader Applications in Organic Synthesis
While detailed comparative data for this compound in other specific reactions is less prevalent in the literature, zirconium-based catalysts, in general, are recognized for their utility in the synthesis of a wide range of bioactive molecules and heterocyclic compounds.[2][3][4] Zirconium compounds can act as efficient Lewis acid catalysts in various organic transformations.[5]
Reactions of interest for pharmaceutical synthesis where zirconium catalysts have shown promise include:
-
Aldol and Knoevenagel Condensations: These are fundamental carbon-carbon bond-forming reactions crucial for building complex molecular scaffolds. While specific data for this compound is limited, zirconia-based catalysts have been investigated for these transformations.[6][7]
-
Synthesis of Heterocycles: Zirconium-catalyzed reactions are employed in the synthesis of various nitrogen-containing heterocycles such as imidazoles, pyridines, and pyrimidines, which are common motifs in pharmaceuticals.[2][3][8]
-
Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single operation, is a key area in efficient drug synthesis. Zirconium-based catalysts have been explored for their potential in mediating such complex transformations.[9][10]
Further research is needed to fully evaluate the performance of this compound in these areas and to establish its comparative advantage over other catalytic systems.
Visualizing Catalytic Processes
To illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Caption: Generalized catalytic cycle.
References
- 1. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. The cascade catalysis of the porphyrinic zirconium metal–organic framework PCN-224-Cu for CO2 conversion to alcohols - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Zirconium Carbonate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for zirconium carbonate, a compound utilized in various industrial and pharmaceutical applications. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for assessing the purity of this compound: Complexometric (EDTA) Titration, X-ray Fluorescence (XRF) Spectrometry, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This document outlines the experimental protocols for each method and presents a quantitative comparison of their performance to assist researchers in selecting the most appropriate technique for their specific requirements.
Comparative Performance of Analytical Methods
The selection of an analytical method for purity assessment is a balance between the required sensitivity, precision, sample throughput, and the nature of the impurities being investigated. The following table summarizes the key performance parameters for the three analytical methods detailed in this guide.
| Parameter | Complexometric (EDTA) Titration | X-ray Fluorescence (XRF) Spectrometry | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Volumetric analysis based on the formation of a stable complex between zirconium ions and EDTA. | Measurement of characteristic X-rays emitted from a sample that has been excited by a primary X-ray source. | Ionization of the sample in a high-temperature plasma followed by mass separation and detection of the ions. |
| Accuracy (% Recovery) | 99.5 - 100.5% | 99.3% for ZrO₂[1] | 92 - 104% for Zr[2] |
| Precision (% RSD) | < 1.0% (Coefficient of Variation)[3] | < 3% for ZrO₂[4] | < 5.0% |
| Limit of Detection (LOD) | ~10-100 ppm | 0.007% for ZrO₂[1] | 0.4 ng/mL for Zr[2] |
| Limit of Quantification (LOQ) | ~50-200 ppm | 0.07% for ZrO₂[1] | 0.7 ng/mL for Zr[2] |
| Analysis Time per Sample | 15 - 30 minutes | 2 - 10 minutes | 3 - 5 minutes |
| Sample Preparation | Dissolution in acid | Minimal (pelletizing or fusion) | Acid digestion |
| Strengths | Cost-effective, high precision for major component analysis. | Rapid, non-destructive, minimal sample preparation. | High sensitivity for trace element analysis, isotopic analysis capability. |
| Limitations | Lower sensitivity, potential for interferences from other metal ions. | Matrix effects can influence accuracy, less sensitive for lighter elements. | Destructive, requires sample digestion, higher equipment cost. |
Experimental Protocols
Complexometric (EDTA) Titration
This method determines the zirconium content by titrating it with a standard solution of ethylenediaminetetraacetic acid (EDTA).
a. Sample Preparation:
-
Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL beaker.
-
Add 20 mL of 1:1 hydrochloric acid and gently heat to dissolve the sample.
-
Cool the solution to room temperature and dilute to approximately 100 mL with deionized water.
b. Titration Procedure (Direct Titration):
-
Adjust the pH of the sample solution to 1.3-1.5 using a suitable buffer.
-
Add a few drops of Xylenol Orange indicator. The solution will turn red-violet.
-
Titrate the solution with a standardized 0.05 M EDTA solution.
-
The endpoint is reached when the color of the solution changes from red-violet to lemon yellow.
-
Record the volume of EDTA used.
c. Calculation: The percentage of zirconium in the sample can be calculated using the following formula:
Where:
-
V = Volume of EDTA solution used in liters
-
M = Molarity of the EDTA solution
-
AW = Atomic weight of Zirconium (91.22 g/mol )
-
W = Weight of the sample in grams
X-ray Fluorescence (XRF) Spectrometry
XRF is a non-destructive technique that can be used for the rapid elemental analysis of this compound.
a. Sample Preparation (Pressed Pellet Method):
-
Grind the this compound sample to a fine powder (< 200 mesh).
-
Accurately weigh approximately 5 g of the powdered sample.
-
Press the powder into a pellet using a hydraulic press at a pressure of 10-15 tons.
b. Instrumental Analysis:
-
Place the pellet into the sample holder of the XRF spectrometer.
-
Expose the sample to a primary X-ray beam (typically from a rhodium or tungsten tube).
-
Collect the emitted fluorescent X-rays using a suitable detector (e.g., a silicon drift detector).
-
The intensity of the characteristic Zr Kα line is proportional to the concentration of zirconium in the sample.
c. Quantification: Quantification is typically performed using a calibration curve prepared from certified reference materials of zirconium with varying concentrations.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the determination of trace elemental impurities in this compound.
a. Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 100 mg of the this compound sample into a clean Teflon digestion vessel.
-
Add a mixture of high-purity nitric acid (5 mL) and hydrofluoric acid (2 mL).
-
Seal the vessel and place it in a microwave digestion system.
-
Heat the sample according to a pre-programmed temperature profile to ensure complete dissolution.
-
After cooling, carefully open the vessel and dilute the digested sample to a final volume of 100 mL with deionized water.
b. Instrumental Analysis:
-
Introduce the diluted sample solution into the ICP-MS system via a nebulizer, which converts the liquid into a fine aerosol.
-
The aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
A detector measures the abundance of each isotope.
c. Quantification: Quantification is achieved by comparing the signal intensity of the zirconium isotopes in the sample to that of a series of calibration standards. Internal standards are often used to correct for matrix effects and instrumental drift.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results.[5] The following diagram illustrates a typical workflow for the cross-validation of the analytical methods for this compound purity assessment.
Caption: Workflow for Cross-Validation of Analytical Methods.
Signaling Pathways and Logical Relationships
The choice of an analytical method is guided by a logical consideration of the analytical requirements and the inherent capabilities of each technique. The following diagram illustrates the decision-making pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a method to quantify titanium, vanadium and zirconium in oral mucosa cells by inductively coupled plasma-mass spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Development of a simple and rapid EDXRF method for quantification of ZrO2 and HfO2 in aqueous and organic process stream solutions generated from a zirconium extraction facility - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. DETERMINATION OF ZIRCONIUM IN ZIRCONIUM DRIERS. EDTA TITRATION IN 1 TO 4 SULFURIC ACID (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Zirconium Carbonate and Other Zirconium-Based Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material engineering, particularly within the biomedical and pharmaceutical fields, the choice of a crosslinking agent is pivotal in defining the final properties of a material. Zirconium-based crosslinkers have garnered significant attention for their ability to form stable, high-performance polymer networks. This guide provides an objective comparison of zirconium carbonate against other common zirconium-based crosslinkers, including ammonium (B1175870) this compound, zirconium oxychloride, and various organic zirconium complexes. The information presented is supported by available experimental data to aid in the selection of the most suitable crosslinker for your research and development needs.
Crosslinking Mechanisms: A Glimpse into the Molecular Level
The crosslinking action of zirconium compounds typically involves the interaction of zirconium species with functional groups on polymer chains, such as carboxyl (-COOH) and hydroxyl (-OH) groups.[1]
This compound and its Derivatives:
Ammonium this compound (AZC) and potassium this compound (PZC) are two of the most well-documented this compound-based crosslinkers. Their crosslinking process is initiated by the evaporation of water, which leads to the destabilization of the this compound complex.[1] In the case of AZC, this decomposition releases ammonia (B1221849) and carbon dioxide, forming a reactive zirconium species that crosslinks with the polymer.[1] PZC functions similarly but releases carbon dioxide and water, which can be advantageous in pH-sensitive formulations.[1]
Other Zirconium-Based Crosslinkers:
-
Zirconium Oxychloride (ZrOCl₂): This acidic salt can act as a crosslinking agent, particularly in surface treatments and coatings, where it improves adhesion, hardness, and chemical resistance.[2]
-
Organic Zirconium Complexes: These crosslinkers, often involving ligands like lactate, triethanolamine, or glycols, offer delayed crosslinking capabilities. The ligands shield the zirconium ion, and their release, often triggered by changes in pH or temperature, initiates the crosslinking process. This delayed action is particularly useful in applications like hydraulic fracturing fluids.
Performance Comparison
The selection of a zirconium crosslinker depends heavily on the specific application requirements, including the polymer system, desired gel properties, and processing conditions. The following tables summarize the available data on the performance of different zirconium-based crosslinkers.
Table 1: General Properties and Performance Characteristics
| Property | This compound (as PZC/KZC) | Ammonium this compound (AZC) | Zirconium Oxychloride | Organic Zirconium Complexes |
| Typical pH | Alkaline | Alkaline | Acidic | Wide range, often pH-dependent activation |
| Byproducts | Carbon Dioxide, Water[1] | Ammonia, Carbon Dioxide[1] | - | Varies with ligand |
| Curing Conditions | Evaporation of water[1] | Evaporation of water[1] | Can accelerate curing of paints/varnishes[2] | Often temperature or pH-triggered |
| Key Advantages | pH stability, no ammonia release[1] | Established technology, rapid curing | Enhances hardness and chemical resistance[2] | Delayed crosslinking, high-temperature stability |
| Potential Disadvantages | Newer technology | Ammonia release can affect pH and viscosity[1] | Acidic nature may not be suitable for all polymers | More complex chemistry, potentially higher cost |
Table 2: Performance in Polymer Systems (Primarily Hydraulic Fracturing Fluids)
| Performance Metric | This compound-based | Zirconium Oxychloride | Organic Zirconium Complexes |
| Crosslinking Time | Generally rapid upon water evaporation[3] | Data not readily available in a comparative context | Can be delayed and controlled by ligand chemistry and pH |
| Thermal Stability | Data not readily available in a comparative context | Data not readily available in a comparative context | Generally high, suitable for high-temperature applications[1] |
| Viscosity Enhancement | Effective in increasing viscosity | Effective in altering rheological properties | Can produce highly viscous gels |
| Shear Stability | Data not readily available in a comparative context | Data not readily available in a comparative context | Can exhibit good shear resistance, though some formulations may have poor shear recovery |
Note: Direct quantitative comparisons across all zirconium crosslinker types in biomedical or pharmaceutical applications are limited in the reviewed literature. Much of the detailed performance data comes from the oil and gas industry for hydraulic fracturing applications.
Biocompatibility and Cytotoxicity
For researchers in drug development and biomedical applications, the biocompatibility of any material component is of paramount importance. Zirconium compounds are generally considered to have low toxicity and are used in various biomedical applications, including dental implants and as sorbents in medical devices.[4] However, the cytotoxicity can be influenced by the specific form of the zirconium compound and its concentration. Some studies have indicated that zirconia nanoparticles may induce oxidative stress and have cytotoxic effects at certain concentrations.[5] It is crucial to perform specific biocompatibility and cytotoxicity testing for any new formulation containing a zirconium-based crosslinker.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and comparing the performance of different crosslinkers. Below are generalized methodologies for key experiments.
Preparation of Crosslinked Hydrogels
This protocol provides a general framework for preparing polysaccharide-based hydrogels using a zirconium crosslinker.
-
Polymer Solution Preparation: Dissolve the desired polymer (e.g., hyaluronic acid, carboxymethyl cellulose) in deionized water or a suitable buffer to the target concentration. Stir gently until fully hydrated.
-
Crosslinker Solution Preparation: Prepare a stock solution of the zirconium crosslinker (e.g., this compound, ammonium this compound) at a known concentration.
-
Crosslinking Reaction: Add the crosslinker solution to the polymer solution while stirring. The ratio of polymer to crosslinker should be optimized based on the desired gel properties.
-
Gelation: Allow the mixture to stand at a controlled temperature to facilitate gelation. The time required for gelation will vary depending on the crosslinker and polymer system. For carbonate-based crosslinkers, allowing for water evaporation can initiate crosslinking.
-
Washing: Once the gel is formed, it may be washed with deionized water or buffer to remove any unreacted crosslinker or byproducts.
Rheological Characterization of Hydrogels
Rheology is used to study the viscoelastic properties of the hydrogels, providing insights into their structure and strength.
-
Sample Preparation: Place a sample of the prepared hydrogel onto the rheometer plate.
-
Oscillatory Shear Tests:
-
Frequency Sweep: Apply a small oscillatory strain at a constant temperature and vary the frequency. This determines the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous properties of the gel, respectively. A higher G' indicates a more solid-like, crosslinked structure.
-
Strain Sweep: Apply an increasing oscillatory strain at a constant frequency and temperature to determine the linear viscoelastic region (LVER) of the hydrogel.
-
Time Sweep: Monitor G' and G'' over time at a constant frequency, strain, and temperature to observe the kinetics of gelation.
-
-
Data Analysis: Analyze the rheological data to determine the gel strength, gelation time, and viscoelastic properties of the hydrogel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a basic method for assessing the cytotoxicity of the crosslinked hydrogel.
-
Cell Culture: Culture a suitable cell line (e.g., fibroblasts, endothelial cells) in appropriate culture media.
-
Hydrogel Sterilization: Sterilize the prepared hydrogel samples (e.g., by UV irradiation or autoclaving, if the material is stable).
-
Direct Contact Assay: Place small, sterile pieces of the hydrogel directly onto a confluent monolayer of cells in a culture plate.
-
Elution Assay: Alternatively, incubate the hydrogel in culture medium for a defined period (e.g., 24-72 hours) to create an extract. Then, apply this extract to the cells.
-
Incubation: Incubate the cells with the hydrogel or extract for a specified time (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
-
Data Analysis: Measure the absorbance of the resulting solution using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to a negative control (cells cultured without the hydrogel).
Selecting the Right Zirconium Crosslinker
The choice of a zirconium-based crosslinker is a critical decision that will significantly impact the properties and performance of the final material. The following decision tree provides a logical framework for selecting an appropriate crosslinker based on key application requirements.
Conclusion
This compound and its derivatives, along with other zirconium-based crosslinkers, offer a versatile toolkit for modifying the properties of polymers for a wide range of applications, including those in the pharmaceutical and biomedical fields. While ammonium this compound is a well-established crosslinker, potassium this compound presents a valuable alternative for pH-sensitive systems. Zirconium oxychloride is effective in enhancing the durability of coatings, and organic zirconium complexes provide the advantage of controlled, delayed crosslinking, especially in high-temperature environments.
The available data, primarily from the paper coating and hydraulic fracturing industries, provides a solid foundation for understanding the general performance of these crosslinkers. However, for drug development and biomedical applications, further direct comparative studies are needed to fully elucidate their performance characteristics, including biocompatibility, in relevant biological systems. Researchers are encouraged to use the provided experimental protocols as a starting point for their own evaluations to select the optimal zirconium-based crosslinker for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Zirconium: biomedical and nephrological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zirconium Carbonate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of zirconium carbonate, ensuring the protection of laboratory personnel and the environment. This document provides immediate safety protocols, logistical procedures, and step-by-step disposal instructions tailored for researchers, scientists, and drug development professionals.
This compound and its basic hydrate (B1144303) are generally considered to be of low acute toxicity and are not classified as hazardous under most regulations.[1][2] However, proper disposal is crucial to maintain a safe laboratory environment and adhere to environmental regulations. The primary disposal route for solid, non-hazardous inorganic compounds like this compound is a sanitary landfill.[2] It is imperative to consult and comply with all local, state, and federal regulations regarding chemical waste disposal.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound waste with care. While not highly hazardous, inhalation of dust should be avoided.[3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat. In case of significant dust generation, respiratory protection may be necessary.[2]
-
Ventilation: Handle the waste in a well-ventilated area or a fume hood to minimize inhalation of dust.[2]
-
Spill Management: In case of a spill, avoid raising dust. Dampen the spilled material with water and transfer it to a suitable, labeled container for disposal.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Place the solid this compound waste in a clean, dry, and compatible container with a secure lid. The original product container can be used if it is in good condition.[2]
-
Label the container clearly with "this compound Waste for Disposal" and include any other information required by your institution's waste management program.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials.[3]
-
-
Disposal Request and Pickup:
-
Follow your institution's established procedures for requesting a hazardous or non-hazardous waste pickup.
-
Provide a complete and accurate description of the waste to the disposal personnel.
-
Quantitative Data for Landfill Disposal of Non-Hazardous Inorganic Waste
While specific limits for this compound are not commonly defined, the disposal of non-hazardous inorganic waste in a landfill is governed by general acceptance criteria. These criteria are designed to prevent the leaching of contaminants into the environment. The following table summarizes typical parameters for the acceptance of non-hazardous waste at a landfill. Note that these values can vary by location and the specific landfill's permit.
| Parameter | Typical Limit for Non-Hazardous Landfill | Rationale |
| pH | 6.0 - 9.5 | To prevent the mobilization of metals and other contaminants due to acidic or alkaline conditions. |
| Total Organic Carbon (TOC) | < 3% - 6% by weight | To limit the potential for gas generation (methane) and leachate contamination from organic materials. |
| Leachability | Varies by specific ion | Limits are set for various ions to ensure that their concentration in leachate does not exceed regulatory standards for groundwater protection. |
Data synthesized from general landfill acceptance criteria.[1][4][5]
Experimental Protocol: Precipitation of Zirconium Hydroxide (B78521) from Aqueous Zirconium Salt Solutions
While this compound itself is largely inert, in some experimental contexts, it may be part of an aqueous waste stream. A common treatment method for dissolved zirconium is precipitation as zirconium hydroxide, which is highly insoluble. The following is a general protocol for this process.
Objective: To precipitate dissolved zirconium ions from an aqueous solution as zirconium hydroxide for subsequent disposal as a solid waste.
Materials:
-
Zirconium-containing aqueous waste solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH meter or pH indicator strips
-
Beaker or flask of appropriate size
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Characterize the Waste: Determine the approximate concentration of zirconium in the aqueous waste and its pH.
-
Dilution: If the concentration of zirconium is high, dilute the solution with water to prevent the formation of a gelatinous precipitate that is difficult to filter.
-
pH Adjustment:
-
Place the beaker with the zirconium solution on a stir plate and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH.
-
Zirconium hydroxide will begin to precipitate as the pH increases. The target pH for complete precipitation is typically in the range of 9-10.[6]
-
-
Precipitation and Digestion:
-
Once the target pH is reached, continue stirring for a short period (e.g., 15-30 minutes) to allow the precipitate to fully form and agglomerate. This process, known as digestion, can improve the filterability of the precipitate.
-
-
Filtration:
-
Separate the zirconium hydroxide precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
-
Drying:
-
Carefully transfer the filtered precipitate to a drying dish and place it in a drying oven at a low temperature (e.g., 80-100 °C) until it is completely dry.
-
-
Disposal of a Solid:
-
The dried zirconium hydroxide can then be disposed of as a non-hazardous solid waste, following the procedures outlined above for solid this compound.
-
The remaining filtrate should be checked for residual zirconium and other contaminants before being neutralized and disposed of according to your institution's guidelines for aqueous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Waste acceptance at landfills | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. trade-chem.com [trade-chem.com]
- 4. Criteria and procedures for the acceptance of waste at landfills (Scotland) Direction 2005 - gov.scot [gov.scot]
- 5. soharportandfreezone.om [soharportandfreezone.om]
- 6. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Zirconium Carbonate
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Zirconium Carbonate, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these guidelines is essential for maintaining a safe and compliant laboratory environment.
This compound is a white to faintly yellow powder.[1] While some sources may not classify it as hazardous under specific regulations, it is widely considered to be an irritant to the eyes, skin, and respiratory system.[2][3] Therefore, proper handling and the use of appropriate personal protective equipment (PPE) are paramount.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are irritation upon contact.[2] Inhalation of dust can cause respiratory irritation, skin contact may lead to mild irritation, and eye contact can result in redness and tearing.[1][2] The following table summarizes the recommended PPE to mitigate these risks.
| Exposure Route | Potential Hazard | Required PPE | Specific Recommendations |
| Inhalation | Respiratory tract irritation[2][3] | Respiratory Protection | Use in a well-ventilated area. If engineering controls are insufficient to control airborne dust, an approved P1 Particulate respirator should be worn.[1] |
| Skin Contact | Skin irritation[2][3] | Hand and Body Protection | Wear protective gloves (Nitrile or Neoprene are recommended) and standard laboratory clothing or a lab coat.[1][4] |
| Eye Contact | Serious eye irritation[2][3] | Eye Protection | Chemical safety goggles or safety glasses with side shields are mandatory.[1][2] |
Operational Plan: A Step-by-Step Protocol for Handling this compound
To ensure safe handling, a systematic approach is necessary. The following workflow outlines the essential steps before, during, and after handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2][3][4][5][6]
-
Ensure a well-ventilated work area, such as a chemical fume hood, is operational.[1][2]
-
Assemble all necessary PPE as outlined in the table above.[1][2][4]
-
Have an eye wash station and safety shower readily accessible.[1]
-
-
Handling:
-
Post-Handling:
-
Clean the work area thoroughly after use. Spills should be swept or vacuumed, avoiding dust generation.[1] Dampening the spilled product with water can help suppress airborne dust.[1]
-
Remove and dispose of contaminated PPE in a designated waste container.[3]
-
Wash hands and any exposed skin with soap and water after handling is complete.[1][3]
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
Waste Collection and Storage:
-
All waste this compound and materials contaminated with it (e.g., gloves, wipes) should be collected in a suitable, labeled container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][2]
Disposal Procedure:
-
Dispose of this compound waste in accordance with all local, state, and federal regulations.[1][5]
-
Do not allow the material to enter drains, sewers, or waterways.[1][2]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
By adhering to these safety and logistical guidelines, you can ensure a secure environment for your research and personnel when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
